[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride
Descripción
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUQUMAGRASDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Triazolo[1,5-a]pyrimidine Hydrochloride Core: A Technical Guide for Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its remarkable versatility and wide spectrum of biological activities. As a purine isostere, it has been successfully employed in the design of inhibitors for various enzymes, including kinases, and has demonstrated potential as an anti-cancer, antimicrobial, and antiviral agent.[2][4] The formation of its hydrochloride salt is a common strategy in drug development to enhance solubility and bioavailability. This in-depth technical guide provides a comprehensive overview of the triazolo[1,5-a]pyrimidine hydrochloride core, focusing on its fundamental structure, synthesis, characterization, and biological significance, with a particular emphasis on its role as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor.
The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a fused bicyclic heterocycle composed of a 1,2,4-triazole ring fused to a pyrimidine ring. This arrangement results in a unique electronic architecture, characterized by an electron-rich five-membered triazole ring and an electron-deficient six-membered pyrimidine ring.[5] While the system is aromatic, studies have suggested a somewhat limited degree of aromaticity.[5] The nitrogen atoms at positions 1, 3, and 4 possess accessible lone pairs of electrons, enabling the scaffold to act as a versatile ligand for metal chelation, a property that has been exploited in the design of novel anti-cancer and anti-parasitic agents.[5]
The structural similarity to purines has led to the exploration of triazolo[1,5-a]pyrimidines as purine bioisosteres, resulting in the discovery of potent kinase inhibitors.[2][5] Furthermore, depending on the substitution pattern, this scaffold can also serve as a bioisostere for other functional groups, such as carboxylic acids.[5]
Synthesis of the Triazolo[1,5-a]pyrimidine Core and its Hydrochloride Salt
The most prevalent and versatile method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core is the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[3] This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the fused ring system.
General Synthesis Workflow
The following diagram illustrates a typical synthetic route to a substituted triazolo[1,5-a]pyrimidine and its subsequent conversion to the hydrochloride salt.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 4. research.unipd.it [research.unipd.it]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Discovery oftriazolo[1,5-a]pyrimidine derivatives
Defining the Scope
I'm currently focused on defining the scope for a technical guide on triazolo[1,5-a]pyrimidine derivatives. My priority is to clearly identify the target audience as researchers and drug development professionals. Considering it is an in-depth piece, I'll need to decide if this will be a comprehensive review, a specialized guide, or a focused methodology for new applications. I am leaning toward a deep dive.
Outlining Essential Features
I've been examining the core requirements for the guide. Autonomy is paramount, so a rigid template is out. I'm prioritizing E-E-A-T, meaning I will build causality, self-validation, authoritative grounding, and complete references. Visualization is key, so I'll incorporate tables for quantitative data and detailed methodologies, as well as Graphviz diagrams for pathways.
Refining Graph Visualization
I'm now focusing on graph visualization within the guide. Standard Graphviz sizing appears to be the most appropriate approach. I'll adhere to a strict color palette for contrast, using specific hex codes: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368. Strict contrast rules for font and fill colors will be applied.
Reviewing Discovery Papers
I've located several high-quality, recent publications (2021-2026) regarding the discovery and applications of triazolo[1,5-a]pyrimidine derivatives. Initial findings point to a strong application focus on anticancer agents, specifically SKP2 inhibitors. The sources are authoritative and promising for a deep dive.
Expanding Application Landscape
I've broadened my scope beyond SKP2 inhibitors. Now, I'm finding compelling data on triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitors for multidrug resistance reversal (WS-898, NYH-707), antimicrobial agents with dual DNA Gyrase & DHFR inhibition properties, and even mentions in MDPI papers on Tubulin Polymerization & LSD1/KDM1A inhibition. I think this gives me a fantastic foundation to build a full technical guide.
Synthesizing Data Insights
I'm now integrating the structural insights, including electronic properties and versatile substitution points, with the identified therapeutic applications. I am prioritizing oncology applications such as ABCB1 inhibitors, SKP2 inhibitors, and infectious disease applications. I'm focusing on the experimental workflows and protocols, particularly high-throughput screening for SKP2-Cks1 interaction and ABCB1 efflux inhibition. I'm also preparing a table to summarize IC50 values. I've also drafted initial DOT language visualizations of a hit-to-lead optimization workflow.
Optimizing DOT Diagram Visuals
I'm now refining the DOT diagrams, specifically for the SKP2-Cks1 inhibition pathway. I've established a color palette and contrast rules for clarity. I have adjusted the visuals and have rendered them for the current status. The diagram now clearly visualizes how the triazolo[1,5-a]pyrimidine compound inhibits the SKP2-Cks1 complex, leading to ubiquitination of p27/p21, proteasomal degradation, and ultimately, S-phase cell cycle arrest.
Visualizing Efflux Inhibition
I'm now generating a DOT diagram for the ABCB1 efflux inhibition pathway using NYH-707. I'm focusing on creating clear, concise visuals for the workflow: treatment of SW620/Ad300 cells with NYH-707, leading to intracellular paclitaxel accumulation, CETSA validation, and direct ABCB1 target engagement confirmation. I'm also ensuring the visuals are consistent with the established color palette and contrast rules for clarity. I will refine it to highlight key steps.
Structuring the Data
I'm organizing the information logically, starting with the core structure and moving towards application and methodologies. I'll describe the core's advantages (purine mimic, reduced off-target toxicity, and superior hydrogen bond acceptance) and will explain the experimental workflows with high causality. I plan to detail CETSA and HTRF assay protocols as well. I'm focusing on citations to build a trustworthy and authoritative base.
Detailing Methodologies
I'm now detailing experimental methodologies, focusing on high-throughput screening. I'm building on the existing DOT diagram with captions and am refining tables for IC50 values. I've compiled details for SKP2-Cks1 and ABCB1 inhibitors, including WS-898, NYH-707, and compound IV (for DNA gyrase/DHFR inhibition). I'm focusing on HTRF for SKP2-Cks1 and exploring its advantages. I am adding experimental results for multiple cell lines and agents.
Elaborating Assay Protocols
I'm now detailing both the HTRF assay for SKP2-Cks1 interaction and the CETSA protocol for ABCB1 target engagement. I've broken down the HTRF process, from reagent prep to signal detection, for the PPI. I'm also describing the CETSA workflow with its crucial steps for validating ABCB1 engagement.
Designing HTRF Visual
I am now designing a DOT diagram illustrating the High-Throughput Screening (HTRF) assay principle for SKP2-Cks1 interaction [1]. I'm focusing on the reagent components, including the donor and acceptor antibodies, alongside the tagged SKP2 and Cks1 proteins. The visualization will clearly represent the energy transfer mechanism upon complex formation. This should illustrate the principle of the assay, including the initial reagent prep and final signal detection steps. I will add it to the report shortly.
Adding Validation Checkpoints
I'm now integrating validation checkpoints into each experimental protocol. For the HTRF assay, I will include a "Binding Confirmation" step to verify complex formation and an "Inhibition Confirmation" to ensure the inhibitor disrupts the interaction . I will also detail a validation for ABCB1 engagement. The goal is a self-validating system.
Formatting References Properly
I am now formatting all references with the proper citation style, using brackets and numbered indices (e.g.,,) within the text and corresponding listings at the end with Title, Source, and URL. I will ensure each claim has a citation. I am updating my existing text to use these citation standards.
Refining Protocol Validation
I'm integrating more specific validation steps. For CETSA, a vehicle control will establish a baseline melt curve. For HTRF, a Z'-factor calculation (> 0.5) will ensure assay robustness. I am structuring the data with a table, now including the core compound, its targets, and specific efficacy metrics, and references.
Detailing Application Table
I'm now detailing an application table to synthesize key compound data, as shown:
| Compound | Target | Application | Efficacy (IC50) | References |
|---|---|---|---|---|
| NYH-707 | ABCB1 | Multidrug Resistance | IC50 = 0.52 μM (Paclitaxel) | , |
| Compound IV | DNA Gyrase / DHFR | Bacterial Infection | IC50 = 0.68 μM (Gyrase) | |
| Compound 5 | CDK2 | Oncology | IC50 = 0.12 μM |
I am also now focusing on refining the DOT diagrams with exact color codes for the visuals.
I am now focusing on the 'purine bioisostere' properties, and am writing a segment on the benefits of triazolo[1,5-a]pyrimidine, particularly its reduced off-target activity, and I will be using as a key reference for its benefits.
Expanding Data Content
I'm now expanding the data to include specific examples for each application. For the ABCB1 section, I've added IC50 values for both WS-898 and NYH-707, alongside their reversal factors, to quantify the drug's activity. I also included the IC50 value of E35 for SKP2-Cks1, and Compound IV for DNA Gyrase, to give context to the biological results.
Refining Diagram Visuals
I'm now integrating the DOT diagram for the HTRF assay. I've incorporated the size constraints and color contrast rules. I'm focusing on adding the inhibitor, E35, to the diagram, highlighting its role in disrupting the SKP2-Cks1 interaction. The diagram's readability is paramount. I am verifying the reagent components and the fluorescent signal.
Visualizing Inhibitor Effects
I'm now revising the HTRF DOT diagram to highlight the effect of the inhibitor, E35, on disrupting SKP2-Cks1. The diagram is illustrating this protein-protein interaction and the impact of the inhibitor on this binding. The addition of E35 and the key reagent components is complete, and the clarity of the fluorescent signal is being verified.
Finalizing Inhibitor DOT Diagram
I've completed the HTRF DOT diagram to show inhibitor E35 preventing the SKP2-Cks1 complex [1.9]. It illustrates how the compound works, preventing the target protein binding, and the cascade effect. I am also adding the ABCB1 target engagement diagram to the report now.
Structural Pharmacology and Biological Activities of 1,2,4-Triazolo[1,5-a]pyrimidines: A Technical Guide for Drug Development
Executive Summary & Bioisosteric Rationale
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core represents a highly privileged, thermodynamically stable bicyclic N-heteroarene scaffold in modern medicinal chemistry. Because its ring system is isoelectronic with purines, the TP heterocycle serves as an exceptionally versatile bioisostere[1]. Beyond acting as a purine surrogate, strategic functionalization allows the TP ring to mimic carboxylic acid functional groups and the N-acetyl fragment of ε-N-acetylated lysine, granting it broad-spectrum utility across oncology and infectious disease indications[1].
This technical guide synthesizes the mechanistic pathways, target architectures, and self-validating experimental protocols required to evaluate TP derivatives, providing drug development professionals with a rigorous framework for advancing these compounds through preclinical validation.
Oncology Target Architecture
Tubulin Polymerization Dynamics: A Paradoxical Mechanism
Traditional microtubule-targeting agents generally fall into two categories: stabilizers (e.g., paclitaxel) and destabilizers (e.g., vinca alkaloids). However, specific TP derivatives exhibit a highly unique, paradoxical mechanism of action. In vitro assays demonstrate that these compounds actively promote tubulin polymerization, yet they do not competitively bind to the paclitaxel site[2]. Instead, they act by inhibiting the binding of vinca alkaloids to tubulin[2]. This distinct binding profile allows selected TP compounds to effectively bypass multidrug resistance (MDR) transporter proteins, making them critical assets in refractory cancer models[2].
Kinase Cascade Modulation: ERK Pathway Suppression
Molecular hybridization of the TP core with indole skeletons has yielded potent anticancer agents that act via the suppression of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway[3]. Compounds such as the TP-indole hybrid "H12" dose-dependently inhibit the phosphorylation cascade of c-Raf, MEK1/2, ERK1/2, and AKT[3]. This targeted kinase suppression triggers G2/M phase cell cycle arrest and induces apoptosis via the intrinsic mitochondrial pathway (evidenced by mitochondrial depolarization and caspase-9 activation)[3].
Fig 1: Mechanism of ERK pathway suppression by triazolo[1,5-a]pyrimidine derivatives.
Antimicrobial Target Architecture
Peptidoglycan Biosynthesis Disruption
TP derivatives have demonstrated potent, narrow-spectrum antibacterial activity against ESKAPE pathogens, most notably Enterococcus faecium[4]. Enterococci are notoriously intrinsically resistant to many standard-of-care antibiotics. Target deconvolution via macromolecular synthesis assays has revealed that specific TP carboxamides selectively halt cell-wall biosynthesis without disrupting DNA, RNA, or protein synthesis pathways[4].
Dual-Targeting: DNA Gyrase and DHFR Inhibition
Recent structural optimizations have fused the TP core with chalcone derivatives to create dual-action antimicrobial agents[5]. These novel compounds act as competitive inhibitors of both bacterial DNA gyrase (Topoisomerase II) and Dihydrofolate Reductase (DHFR)[5]. By simultaneously collapsing DNA supercoiling mechanics and starving the bacteria of tetrahydrofolate (essential for nucleotide synthesis), these derivatives achieve bactericidal efficacy comparable to ciprofloxacin and trimethoprim[5].
Fig 2: Dual inhibition of bacterial DNA gyrase and DHFR by TP-chalcone hybrids.
Quantitative Efficacy Matrix
The following table summarizes the quantitative phenotypic and target-based data for leading TP derivatives across various indications:
| Compound Class / Specific Derivative | Primary Target / Pathway | Cell Line / Pathogen | Potency (IC₅₀ / MIC) | Ref. |
| TP-Indole Hybrid (Compound H12) | ERK Signaling Cascade | MGC-803 (Gastric Cancer) | IC₅₀ = 9.47 μM | [3] |
| TP-Indole Hybrid (Compound H12) | ERK Signaling Cascade | HCT-116 (Colon Cancer) | IC₅₀ = 9.58 μM | [3] |
| TP Derivative (Compound 3) | Tubulin Polymerization | T47D (Breast Cancer) | IC₅₀ = 3.49 μM | [6] |
| TP Carboxamide (Compound 1) | Cell-Wall Biosynthesis | Enterococcus faecium | MIC = 8 μg/mL | [4] |
| TP-Chalcone (Compound 9n) | DNA Gyrase / DHFR | Escherichia coli | MIC = 16 - 102 μM | [5] |
| TP-Quinazolinone (THTQ) | General Antimicrobial | Proteus mirabilis | MIC = 1.875 mg/mL | [7] |
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and strict control parameters to explicitly prove the causality of the observed biological activities.
Protocol A: Target Deconvolution via Macromolecular Synthesis Profiling
Objective: To pinpoint the exact bactericidal mechanism of TP derivatives in E. faecium by isolating the disrupted biosynthetic pathway[4]. Causality Rationale: Phenotypic MIC assays confirm cell death but cannot identify the target. By pulsing cells with specific radiolabeled precursors, we track real-time macromolecule construction. A selective drop in [3H] -alanine incorporation (with stable [3H] -thymidine) explicitly proves the compound targets peptidoglycan assembly rather than nucleic acid synthesis.
-
Culture Synchronization: Grow E. faecium NCTC7171 in Mueller-Hinton broth to early logarithmic phase (OD₆₀₀ ≈ 0.2) to ensure all biosynthetic pathways are highly active[4].
-
Compound Dosing & Controls: Aliquot the culture. Treat with the TP derivative at 0.5×, 1×, and 4× MIC. Self-Validation: Include a vehicle control (DMSO), a known cell-wall inhibitor (vancomycin), and a DNA synthesis inhibitor (ciprofloxacin).
-
Radiolabel Pulsing: Spike separate aliquots with specific precursors: [methyl−3H] -thymidine (DNA), [5,6−3H] -uridine (RNA), L−[4,5−3H] -leucine (protein), or D−[2,3−3H] -alanine (peptidoglycan)[4].
-
Quenching: Incubate at 37°C for 25 minutes. Immediately quench the reactions by adding ice-cold 10% trichloroacetic acid (TCA) to precipitate the synthesized macromolecules.
-
Quantification: Filter through GF/C glass microfiber filters, wash with 5% cold TCA, and quantify retained radioactivity using liquid scintillation counting.
-
Data Interpretation: Normalize counts per minute (CPM) to the vehicle control. A dose-dependent reduction specific to the D−[2,3−3H] -alanine cohort confirms cell-wall biosynthesis inhibition[4].
Protocol B: Orthogonal Validation of Microtubule Dynamics
Objective: To characterize the unique, paradoxical tubulin-modulating mechanism of TP derivatives[2]. Causality Rationale: Standard agents either stabilize or destabilize tubulin. Because TP derivatives promote polymerization in vitro but inhibit vinca binding, a dual-assay approach is required. The kinetic fluorescence assay proves polymerization, while the radioligand displacement assay maps the competitive binding site.
-
Polymerization Assembly: In a 96-well half-area plate, mix highly purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, 1 mM GTP) with the TP derivative (1-10 μM). Self-Validation: Use paclitaxel (stabilizer) and vincristine (destabilizer) as controls[2].
-
Kinetic Readout: Add a tubulin-binding fluorophore. Monitor fluorescence kinetically at 37°C for 60 minutes. An increase in fluorescence indicates polymerization promotion.
-
Competitive Radioligand Displacement: Incubate tubulin with [3H] -vinblastine in the presence of the TP derivative.
-
Separation: Separate bound from free radioligand using Sephadex G-50 rapid gel filtration spin columns.
-
Mechanistic Deduction: If the TP derivative increases fluorescence in Step 2 (mimicking paclitaxel) but successfully displaces [3H] -vinblastine in Step 4, the unique non-competitive tubulin inhibition mechanism is definitively confirmed[2].
References
-
Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry (ACS Publications).2
-
Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules (ResearchGate).3
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC (NIH).1
-
Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC (NIH).4
-
Design, Synthesis and Biological Evaluation of[1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives... PMC (NIH).6
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.5
-
Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. MDPI.7
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Triazolo[1,5-a]pyrimidine as a purine isostere
Engineering the Hinge: Triazolo[1,5-a]pyrimidine as a Privileged Purine Isostere in Targeted Therapeutics An In-Depth Technical Guide by a Senior Application Scientist
Executive Summary
In the landscape of targeted drug discovery, overcoming the pharmacokinetic limitations of endogenous scaffold mimicry is a persistent challenge. While purine derivatives serve as the logical starting point for ATP-competitive kinase inhibitors, their clinical utility is frequently bottlenecked by rapid enzymatic degradation and poor solubility. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core has emerged as a remarkably versatile, isoelectronic bio-isostere of purine[1]. This guide deconstructs the physicochemical rationale behind the TP scaffold, details its mechanistic application in target engagement, and provides self-validating protocols for both its synthesis and biological evaluation.
The Physicochemical Rationale: Why Triazolo[1,5-a]pyrimidine?
As application scientists, we do not select scaffolds arbitrarily; we engineer them to solve specific thermodynamic and metabolic problems. The TP ring system is an aza-indolizine analog featuring a delocalized 10- π electron system. By fusing an electron-rich five-membered triazole ring with an electron-deficient six-membered pyrimidine ring, the scaffold achieves a unique push-pull electronic distribution.
The Causality of Isosterism: Why does this specific fusion work where native purines fail? The TP core preserves the critical hydrogen-bond acceptor vectors necessary for interacting with the kinase hinge region (e.g., the backbone NH of Met or Cys residues). However, the altered electron density distribution significantly reduces the scaffold's susceptibility to xanthine oxidase-mediated degradation—a classic metabolic pitfall of native purines. This isosteric replacement maintains target affinity while drastically improving the ADME-PK (Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics) profile[1].
Table 1: Comparative Profiling of Endogenous Purine vs. Triazolo[1,5-a]pyrimidine
| Parameter | Endogenous Purine | Triazolo[1,5-a]pyrimidine (TP) | Causality / Impact in Drug Design |
| Ring Architecture | 6,5-fused (Pyrimidine-Imidazole) | 5,6-fused (Triazole-Pyrimidine) | Alters spatial orientation of substituents, enabling access to novel hydrophobic pockets. |
| Electronic Profile | 10- π aromatic system | 10- π aza-indolizine analog | Isoelectronic mimicry allows competitive binding at native ATP sites[1]. |
| Metabolic Stability | Low (Xanthine oxidase substrate) | High (Oxidation resistant) | The electron-deficient pyrimidine ring in TP resists rapid enzymatic oxidation, extending half-life. |
| H-Bond Acceptors | N1, N3, N7 | N1, N3, N4, N8 | Shifts the dipole moment, changing the hinge-binding motif and improving kinase selectivity. |
| Synthetic Tractability | Moderate (Requires protecting groups) | High (Direct cyclocondensation) | Enables rapid library generation via multi-component reactions without protection steps[2]. |
Mechanistic Application in Target Engagement
The utility of the TP scaffold extends far beyond basic kinase inhibition. Recent medicinal chemistry campaigns have successfully leveraged this core to overcome multidrug resistance (MDR) by modulating the ABCB1 efflux pump[3], and to arrest cancer cell cycles by inhibiting the S-phase kinase-associated protein 2 (SKP2)[4]. In both cases, the TP core acts as an anchor, competitively displacing endogenous substrates while projecting functional groups into adjacent allosteric or solvent-exposed pockets.
Logical flow of ATP competitive displacement by TP scaffolds in kinase hinge regions.
Self-Validating Synthetic Methodology
To rapidly generate TP libraries for structure-activity relationship (SAR) studies, we rely on robust, self-validating synthetic routes. The following protocol details the cyclocondensation of 3-amino-1,2,4-triazole with a chalcone derivative[2].
Protocol 1: Base-Catalyzed Synthesis of 5,7-Diaryl-[1,2,4]triazolo[1,5-a]pyrimidine Objective: Generate a highly pure TP scaffold via a thermodynamic cyclocondensation reaction.
-
Reagent Preparation: Dissolve 1.0 eq of 3-amino-1,2,4-triazole and 1.0 eq of the target chalcone in absolute ethanol.
-
Causality: Ethanol acts as a protic solvent that stabilizes the transition state. Its boiling point allows for optimal kinetic energy transfer while ensuring the final, more hydrophobic product precipitates upon cooling.
-
-
Catalysis & Reflux: Add 2.0 eq of sodium hydroxide (NaOH). Reflux the mixture at 80°C for 4-6 hours.
-
Causality: The base deprotonates the exocyclic triazole amine, drastically enhancing its nucleophilicity to initiate a Michael addition onto the α,β -unsaturated carbonyl of the chalcone. Heat provides the activation energy required to overcome steric hindrance during the subsequent intramolecular cyclization.
-
-
In-Process QC (Self-Validation Check): Monitor the reaction via TLC (Hexane:EtOAc 3:1) and LC-MS.
-
Self-Validation: If the mass of the uncyclized Michael adduct ( [M+H]+ ) is dominant, the cyclization is incomplete; extend the reflux time. The reaction is only validated to proceed to workup when the mass matches the dehydrated, fully aromatic cyclized product.
-
-
Workup & Precipitation: Cool the mixture to 0°C and neutralize dropwise with dilute HCl.
-
Self-Validation: A sudden, dense precipitation visually indicates the successful formation of the hydrophobic TP core, separating it from unreacted polar starting materials.
-
-
Purification: Filter the precipitate and recrystallize from hot ethanol to achieve >95% purity, confirmed by 1 H-NMR (monitoring the characteristic pyrimidine proton singlet).
Step-by-step self-validating synthetic workflow for Triazolo[1,5-a]pyrimidine derivatives.
Biological Validation: Ensuring Target Engagement
Synthesizing a potent molecule is only half the battle; proving it acts through the intended mechanism is critical. Standard phenotypic assays (like cell viability) cannot distinguish between direct target inhibition and off-target cytotoxicity. To validate that our TP derivatives physically engage targets like ABCB1[3] or SKP2[4] inside living cells, we utilize the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Target Engagement Validation via CETSA Objective: Establish a direct, causal link between the TP derivative and intracellular target engagement.
-
Cell Treatment: Incubate the target cell line (e.g., SW620/Ad300 cells for ABCB1 evaluation) with the synthesized TP compound (at 5×IC50 ) or a DMSO control for 2 hours at 37°C.
-
Causality: This incubation period allows for compound penetration across the lipid bilayer and establishes equilibrium binding with the intracellular target.
-
-
Thermal Aliquoting: Harvest the cells, resuspend in PBS, and divide the suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler.
-
Causality: Heat induces temperature-dependent protein unfolding and subsequent aggregation.
-
-
Lysis & Clearance (Self-Validation Check): Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Self-Validation: The pellet will contain denatured, aggregated proteins. The supernatant will exclusively contain the soluble, folded target protein. If the lysis is incomplete, the baseline signal will be artificially high across all temperatures.
-
-
Quantification: Analyze the soluble fraction via Western Blotting using target-specific antibodies.
-
Data Interpretation: Calculate the melting temperature ( Tm ) for both groups.
-
Causality: Ligand binding thermodynamically stabilizes the protein structure. A positive thermal shift ( ΔTm>1.5∘C ) in the compound-treated group compared to the DMSO control conclusively validates direct physical engagement of the TP scaffold with the target pocket.
-
References[1] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.https://doi.org/10.1016/j.ejmech.2019.01.027[3] Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5-a]Pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators. Journal of Medicinal Chemistry.https://doi.org/10.1021/acs.jmedchem.0c01512[4] Discovery of Novel [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.https://doi.org/10.1021/acs.jmedchem.4c01283[2] Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.https://doi.org/10.1021/acsomega.4c06275
Sources
The Triazolo[1,5-a]pyrimidine Hydrochloride Scaffold: Mechanisms of Action, Polypharmacology, and Experimental Validation
Executive Summary & Physicochemical Rationale
The 1,2,4-triazolo[1,5-a]pyrimidine core is a highly versatile, privileged bicyclic scaffold in medicinal chemistry. Because its ring system is isoelectronic with purines, it acts as a highly effective bioisostere, allowing it to competitively bind to the ATP-binding pockets of various kinases, phosphodiesterases (PDEs), and ATP-binding cassette (ABC) transporters[1].
As an Application Scientist, I must emphasize a critical formulation choice: why utilize the hydrochloride (HCl) salt? The free base of triazolo[1,5-a]pyrimidine derivatives often exhibits high lipophilicity and poor aqueous solubility. In biochemical assays, highly lipophilic compounds tend to form colloidal aggregates in standard buffers (e.g., Tris or HEPES), leading to false-positive target inhibition via non-specific protein sequestration. By protonating the basic nitrogen (typically N3 or N4 of the pyrimidine ring) to form the hydrochloride salt, we dramatically lower the partition coefficient (LogP). This ensures complete solvation, predictable pharmacokinetics, and, crucially, guarantees that the observed in vitro target engagement is driven by specific ligand-receptor interactions rather than assay artifacts.
Core Mechanisms of Action
Depending on the specific functional group substitutions at the C5, C6, and C7 positions, triazolo[1,5-a]pyrimidine hydrochlorides exhibit distinct, potent mechanisms of action.
Mechanism A: Phosphodiesterase 2 (PDE2) Inhibition
Certain substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl hydrochlorides (e.g., 5-methyl-7-(piperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride) are highly selective inhibitors of Phosphodiesterase 2 (PDE2)[2]. PDE2 is an enzyme responsible for hydrolyzing the intracellular second messengers cAMP and cGMP.
Causality of Action: By inhibiting PDE2, the compound prevents the degradation of cAMP. The localized accumulation of cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus to initiate the transcription of genes essential for neuronal synaptic plasticity, memory formation, and, in peripheral tissues, vasodilation[2]. This vasodilatory and anti-platelet mechanism is historically exemplified by the derivative Trapidil[3].
Fig 1. PDE2 inhibition pathway by triazolo[1,5-a]pyrimidine HCl driving gene transcription.
Mechanism B: ABCB1 (P-glycoprotein) Efflux Pump Inhibition
In the field of oncology, multidrug resistance (MDR) is frequently driven by the overexpression of the ATP-binding cassette transporter ABCB1 (P-gp). Recent structural optimizations of the triazolo[1,5-a]pyrimidine scaffold have yielded highly efficacious ABCB1 inhibitors, such as WS-898 and NYH-707[4],[5].
Causality of Action: The triazolo[1,5-a]pyrimidine core binds directly to the transmembrane drug-binding pocket of ABCB1. This binding stimulates the basal ATPase activity of the transporter but uncouples ATP hydrolysis from the conformational change required for drug efflux. Consequently, the transporter is trapped in a futile cycle, preventing the extrusion of chemotherapeutics (like paclitaxel) and restoring intracellular drug concentrations to cytotoxic levels[4].
Quantitative Data Summary
The following table synthesizes the potency of various triazolo[1,5-a]pyrimidine derivatives across their primary validated targets.
| Compound Class / Derivative | Primary Target | Assay Type | IC50 / Potency | Reversal Factor (RF) |
| PDE2 Inhibitor (HCl Salt) | PDE2A | HTRF Biochemical | < 10 nM | N/A |
| WS-898 | ABCB1 (P-gp) | Cell Viability (SW620/Ad300) | 5.0 nM | 846 |
| NYH-707 | ABCB1 (P-gp) | Cell Viability (SW620/Ad300) | 11.0 nM | 413.6 |
| Compound E35 | SKP2-Cks1 Kinase | HTRF Binding | 14.71 μM | N/A |
| Trapidil | cAMP PDE / PDGF | Platelet Aggregation | ~ 50 μM | N/A |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness (E-E-A-T), experimental protocols must be designed as self-validating systems. This means incorporating internal controls that confirm the assay's integrity before interpreting the test compound's effect.
Protocol 1: PDE2A Target Engagement (HTRF Assay)
Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard colorimetric assays because it utilizes time-gated fluorescence. This eliminates interference from compound auto-fluorescence—a common artifact with planar aromatic heterocycles like triazolo-pyrimidines.
-
Reagent Preparation: Dissolve the triazolo[1,5-a]pyrimidine hydrochloride in 100% DMSO to a 10 mM stock. Dilute in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2) to a final DMSO concentration of <1%. Causality: Keeping DMSO <1% prevents solvent-induced enzyme denaturation.
-
Enzyme Incubation: Incubate recombinant human PDE2A with the compound for 15 minutes at room temperature.
-
Self-Validation Step: Include a known positive control inhibitor (e.g., BAY 60-7550) and a DMSO-only vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.
-
-
Substrate Addition: Add cAMP (1 μM final concentration) and incubate for 30 minutes.
-
Detection: Add HTRF detection reagents (anti-cAMP cryptate and d2-fluorophore). Measure the FRET signal at 665 nm / 620 nm. Calculate the IC50 using a 4-parameter logistic fit.
Protocol 2: ABCB1 Cellular Efflux Reversal Assay
Rationale: To prove that cytotoxicity reversal in MDR cancer cells is due to efflux inhibition (and not off-target toxicity), we must directly measure the intracellular accumulation of a fluorescent ABCB1 substrate (Rhodamine 123).
-
Cell Culture: Seed SW620/Ad300 (ABCB1-overexpressing) cells and parental SW620 cells in 6-well plates.
-
Self-Validation Step: The parental cell line serves as a critical negative control. The triazolo[1,5-a]pyrimidine compound should not alter Rhodamine 123 accumulation in parental cells, proving the mechanism is strictly ABCB1-dependent[4].
-
-
Treatment: Pre-incubate cells with 1–10 μM of the triazolo[1,5-a]pyrimidine hydrochloride for 2 hours at 37°C.
-
Substrate Loading: Add 5 μM Rhodamine 123 and incubate for 1 hour.
-
Flow Cytometry Analysis: Wash cells rapidly with ice-cold PBS to halt all active efflux, trypsinize, and analyze via flow cytometry (FITC channel). A significant increase in mean fluorescence intensity (MFI) in the SW620/Ad300 cells confirms functional efflux blockade.
Fig 2. Self-validating experimental workflow for evaluating efflux pump inhibition.
References
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: National Institutes of Health (NIH) / PMC URL:[Link]
- Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors Source: US Patent 11186582B2 URL
-
Trapidil | C10H15N5 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance Source: Scilit / European Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11186582B2 - Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 3. Trapidil | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
Engineering Triazolo[1,5-a]pyrimidine Scaffolds: A Technical Guide to Bioisosteric Replacement and Multitarget Drug Design
Executive Summary
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle has emerged as a privileged scaffold in modern medicinal chemistry. Characterized by an electron-rich five-membered ring fused to an electron-deficient six-membered ring, this 10-π electron aza-indolizine system offers remarkable versatility. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, synthetic workflows, and pharmacological applications of TP derivatives. This whitepaper moves beyond basic structural descriptions, providing researchers with field-proven, self-validating protocols and causal logic for engineering next-generation therapeutics.
Structural Rationale & Bioisosteric Logic
The fundamental utility of the TP scaffold lies in its electronic and spatial properties. Because the ring system is isoelectronic with purines, it serves as an excellent bioisostere, allowing medicinal chemists to bypass the metabolic liabilities and patent landscapes associated with traditional purine-based drugs.
However, the TP scaffold's utility extends far beyond simple purine mimicry. Depending on the substitution pattern, the TP ring can modulate hydrogen-bonding networks to act as a bioisostere for the carboxylic acid functional group or the N-acetyl fragment of ε-N-acetylated lysine, making it highly relevant for epigenetic targeting 1[1]. Furthermore, the inherent metal-chelating properties of the nitrogen-rich core have been strategically exploited to design inhibitors for metalloenzymes in parasitic diseases.
Bioisosteric applications of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold in drug design.
Experimental Methodologies: Self-Validating Synthetic Protocols
To harness the TP scaffold, robust and reproducible synthetic routes are required. Below are two highly efficient, step-by-step methodologies detailing both the core ring synthesis and late-stage functionalization. Every step is grounded in chemical causality to ensure the system is self-validating.
Protocol A: One-Pot Multicomponent Synthesis (Green Chemistry Approach)
This protocol details the synthesis of TP-6-carboxamides via a solvent-free, three-component reaction using a reusable nano-magnetite catalyst 2[2].
-
Reactant Assembly: Combine 3-amino-1,2,4-triazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and acetoacetanilide (1.0 mmol) in a reaction vessel.
-
Causality: Maintaining strict equimolar ratios prevents the accumulation of unreacted precursors, which suppresses side-product formation and simplifies downstream purification.
-
-
Catalytic Activation: Add 0.003 g of CuFe₂O₄@SiO₂/propyl-1-(O-) vanillinaldimine [ZnCl₂] catalyst.
-
Causality: The Lewis acid sites on the zinc complex activate the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity to facilitate the initial nucleophilic attack by the triazole's exocyclic amine.
-
-
Cyclocondensation: Stir the solvent-free mixture at 60 °C for 25 minutes.
-
Causality: Solvent-free conditions maximize the local concentration of reactants, driving the reaction kinetics forward. The 60 °C temperature provides the exact thermal energy required to overcome the activation barrier for the intramolecular Dimroth-type rearrangement without inducing thermal degradation.
-
-
Self-Validating Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Causality: The complete disappearance of the distinct aldehyde spot and the emergence of a highly UV-active product spot serves as a real-time, self-validating indicator of reaction completion.
-
-
Isolation and Purification: Add hot ethanol to the mixture, magnetically remove the catalyst, and allow the filtrate to cool.
-
Causality: The product exhibits high solubility in hot ethanol but low solubility in cold ethanol, allowing it to selectively crystallize. The magnetic catalyst is recovered without filtration, validating the protocol's high atom economy and "green" profile.
-
Multicomponent synthetic workflow for 1,2,4-triazolo[1,5-a]pyrimidine core assembly.
Protocol B: Late-Stage C7-Amination via SₙAr
For generating structural diversity, C7-halogenated TPs can be functionalized via Nucleophilic Aromatic Substitution (SₙAr) 3[3].
-
Reaction Setup: Combine the electrophile (C7-chloro-TP derivative, 40 mmol) and the nucleophile (substituted aniline, 44 mmol) in isopropanol (100 mL).
-
Causality: A slight stoichiometric excess (1.1 eq) of the amine nucleophile drives the equilibrium forward. Isopropanol is selected as a protic solvent to stabilize the Meisenheimer complex transition state during SₙAr without competing as a nucleophile.
-
-
Thermal Activation: Heat the mixture at 50 °C for 3 hours.
-
Causality: The electron-deficient nature of the pyrimidine ring (exacerbated by the fused triazole) lowers the activation energy for SₙAr, requiring only mild heating. Excessive heat is avoided to prevent unwanted side reactions at other functional groups.
-
-
Precipitation: Cool the mixture to room temperature and filter.
-
Causality: Cooling decreases the solubility of the aminated product, driving spontaneous precipitation and allowing for simple mechanical separation from the solvent.
-
-
Recrystallization: Recrystallize the crude solid from methanol.
-
Causality: Methanol dissolves trace unreacted aniline and polar impurities, yielding the pure product as a self-validated light yellow powder (87-93% yield).
-
Pharmacological Targets & Mechanistic Pathways
The TP scaffold has demonstrated profound efficacy across multiple therapeutic areas, primarily acting as a competitive inhibitor at kinase ATP-binding sites or disrupting critical protein-protein interactions.
Oncology: Kinase & Ubiquitin Ligase Inhibition
A breakthrough application of TPs is the inhibition of the S-phase kinase-associated protein 2 (SKP2). SKP2 is a critical component of the Skp1-CUL1-ROC1-F-box E3 ubiquitin ligase complex, responsible for tagging tumor suppressors like p27 and p21 for proteasomal degradation. Novel TP derivatives (e.g., Compound E35) have been designed to specifically disrupt the binding between SKP2 and its adaptor protein Cks1 4[4]. By inhibiting this interaction, the TP derivative prevents the degradation of p27/p21, ultimately inducing S-phase cell cycle arrest and halting tumor proliferation.
Mechanism of SKP2-Cks1 inhibition by TP derivatives inducing cell cycle arrest.
Beyond ubiquitin ligases, TPs act as potent multikinase inhibitors. Specific derivatives have shown broad-spectrum antiproliferative potential by simultaneously inhibiting EGFR, VEGFR2, TrKA, and CDK2, effectively starving tumors of angiogenic signals while directly halting cellular division 5[5]. Furthermore, select TP analogs act as antitubulin agents by occupying the colchicine-binding site of tubulin, disrupting microtubule polymerization 6[6].
Infectious Diseases: Antimalarial & Antimicrobial Action
The metal-chelating and distinct hydrogen-bonding profile of TPs makes them highly effective against parasitic and bacterial targets. In Plasmodium falciparum, TP derivatives selectively inhibit dihydroorotate dehydrogenase (PfDHODH) in the low nanomolar range without exhibiting toxicity against the human homologue (HsDHODH)7[7]. Similarly, novel TP-chalcone hybrids have been synthesized as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), outperforming standard antibiotics like ciprofloxacin in specific assays 8[8].
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate comparative analysis, the following table summarizes the quantitative efficacy of leading TP derivatives across various biochemical targets.
| Target / Pathway | Lead Compound | IC₅₀ Value | Mechanistic Action |
| SKP2-Cks1 Binding | Compound E1 / E35 | 14.71 μM (E1 lead) | Disrupts E3 ligase complex, preventing p27 ubiquitination |
| EGFR | Compound 12b | 2.19 μM | ATP-competitive multikinase inhibition |
| VEGFR2 | Compound 12b | 2.95 μM | Anti-angiogenic multikinase inhibition |
| Tubulin Polymerization | Compound 26 | 0.75 μM (HeLa) | Binds to the colchicine-binding site, halting mitosis |
| PfDHODH (P. falciparum) | Compound 20 | 0.086 μM | Selective inhibition of parasitic pyrimidine biosynthesis |
Note: The structural plasticity of the TP core allows for fine-tuning of these IC₅₀ values through iterative SAR campaigns, specifically by modifying the C5 and C7 substituents to optimize binding pocket occupation.
References
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. National Institutes of Health.[Link]
-
The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing.[Link]
-
Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines. MDPI.[Link]
-
Discovery of Novel [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. ACS Publications.[Link]
-
Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed.[Link]
-
Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed.[Link]
-
Synthesis, In Silico Study and Antimalarial Activity of Triazolo[1,5‐a]pyrimidine Derivatives. ResearchGate.[Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.[Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 3. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Triazolo[1,5-a]pyrimidine Derivatives: A Technical Guide
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide array of biological activities.[3] Derivatives of this core structure have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[2][4] This guide provides an in-depth exploration of the one-pot synthesis of these valuable compounds, focusing on the underlying principles and practical methodologies for researchers in the field.
Core Synthetic Strategy: Multicomponent Reactions
The most efficient and atom-economical approach to constructing the triazolo[1,5-a]pyrimidine core is through one-pot multicomponent reactions (MCRs). These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a single synthetic operation. The primary MCR strategy for triazolo[1,5-a]pyrimidines involves the condensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound and an aldehyde.
Three-Component Synthesis: The Workhorse Reaction
The cornerstone of triazolo[1,5-a]pyrimidine synthesis is the three-component reaction between a 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound, such as ethyl acetoacetate or acetoacetanilide.[5][6][7] This reaction proceeds through a cascade of imine formation, Michael addition, and subsequent intramolecular cyclization and dehydration to afford the final heterocyclic product.
A plausible mechanism for this transformation is initiated by the Knoevenagel condensation of the aldehyde and the β-dicarbonyl compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the exocyclic amino group of the 3-amino-1,2,4-triazole to the unsaturated system. The final step involves an intramolecular cyclization of the newly formed intermediate, followed by dehydration to yield the aromatic triazolo[1,5-a]pyrimidine ring system.
Caption: Generalized mechanism for the three-component synthesis.
Four-Component Synthesis: Expanding Chemical Diversity
To further enhance the structural diversity of the resulting products, four-component reactions have been developed. A notable example involves the reaction of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a β-dicarbonyl equivalent), an aldehyde, and 3-amino-1,2,4-triazole.[1][8] This approach allows for the introduction of an additional point of diversity originating from the amine component. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and can be performed in environmentally benign solvents like water.[1][8]
The mechanism for the four-component reaction is believed to proceed through the initial formation of an enamine from the amine and the β-dicarbonyl equivalent. This enamine then reacts with the aldehyde and the 3-amino-1,2,4-triazole in a manner analogous to the three-component synthesis.
The Role of Catalysis in One-Pot Syntheses
The choice of catalyst is a critical parameter that can significantly influence the reaction rate, yield, and overall efficiency of the one-pot synthesis of triazolo[1,5-a]pyrimidines.
Acid Catalysis
Brønsted acids, such as p-toluenesulfonic acid and hydrochloric acid, are commonly employed to catalyze these reactions.[5] They facilitate the condensation steps, particularly the initial formation of the α,β-unsaturated intermediate and the final dehydration to the aromatic product.
Metal-Based Catalysis
Lewis acids, in the form of metal complexes, have also been successfully utilized. For instance, a Schiff base zinc(II) complex supported on magnetite nanoparticles has been reported as a reusable catalyst for the three-component synthesis.[5] The proposed mechanism involves the coordination of the reactants to the zinc center, which facilitates the reaction cascade. The magnetic nature of the catalyst allows for its easy separation from the reaction mixture, enhancing the sustainability of the process.[5]
Catalyst-Free Conditions
Interestingly, several one-pot syntheses of triazolo[1,5-a]pyrimidines have been developed that proceed efficiently without the need for an external catalyst.[9][10] These reactions are often carried out at elevated temperatures or under solvent-free conditions, which provide the necessary energy to overcome the activation barriers of the reaction. The absence of a catalyst simplifies the reaction work-up and purification, making these methods particularly attractive from a green chemistry perspective.
Data Summary: A Comparative Overview
The following table summarizes representative examples of one-pot syntheses of triazolo[1,5-a]pyrimidine derivatives, highlighting the diversity of catalysts, solvents, and reaction conditions.
| Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-1,2,4-triazole, Aldehyde, Acetoacetanilide | [CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)][ZnCl2] | Solvent-free | 60 | 0.42 | 40-96 | [5] |
| 3-Amino-1,2,4-triazole, Aldehyde, Ethyl Acetoacetate | APTS (10 mol%) | Ethanol | Reflux | 2-3 | 67-85 | [6] |
| Amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Aldehyde, 3-Amino-1,2,4-triazole | p-TsOH (10 mol%) | Water | Reflux | 4-6 | 81-93 | [1][8] |
| 3-Amino-1,2,4-triazole, Dibenzoylacetylene | None | Dichloromethane | Room Temp | 0.5 | 92 | [9] |
Experimental Protocols
The following are generalized, step-by-step methodologies for the one-pot synthesis of triazolo[1,5-a]pyrimidine derivatives, based on common literature procedures.
General Procedure for Three-Component Synthesis
Caption: A typical workflow for three-component synthesis.
-
Charging the Reaction Vessel: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1,2,4-triazole (1.0 mmol), the desired aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), the catalyst (if any), and the appropriate solvent.
-
Reaction: The reaction mixture is then heated to the specified temperature (e.g., reflux) and stirred for the required amount of time. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates is collected by filtration. In some cases, the addition of water or ethanol may be necessary to induce precipitation.[5]
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure triazolo[1,5-a]pyrimidine derivative.
Conclusion and Future Outlook
The one-pot synthesis of triazolo[1,5-a]pyrimidine derivatives via multicomponent reactions represents a highly efficient and versatile strategy for accessing a wide range of structurally diverse compounds with significant therapeutic potential. The continued development of novel catalysts, particularly those that are reusable and operate under environmentally benign conditions, will further enhance the utility of these methods. Future research in this area will likely focus on expanding the scope of these reactions to include a broader range of starting materials, as well as the development of enantioselective methods for the synthesis of chiral triazolo[1,5-a]pyrimidine derivatives. The inherent efficiency of these one-pot procedures makes them highly amenable to high-throughput synthesis and the generation of compound libraries for drug discovery programs.
References
-
Shaabani, A., Seyyedhamzeh, M., Ganji, N., Sangachin, M. H., & Armaghan, M. (2015). One-pot four-component synthesis of highly substituted[1][2][3]triazolo[1,5-a]pyrimidines. Molecular Diversity, 19(4), 709-715. [Link]
- Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.
-
Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]
-
Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Asian Journal of Chemistry. (2020). Solid Phase Synthesis and Antimicrobial Activity of Novel Triazolo[1,5-a]pyrimidine Derivatives. Asian Journal of Chemistry, 32(8), 2035-2040. [Link]
-
Gladkov, E. S., et al. (2025). Efficient Multicomponent Synthesis of Highly Substituted[1][2][4]Triazolo[1,5-a]pyrimidines.
- Salem, M. A., Behalo, M. S., & Khidre, R. E. (2021). Recent Trend in the Chemistry of Triazolopyrimidines and their Applications. Mini-Reviews in Organic Chemistry, 18(8), 1134-1149.
- ResearchGate. (2019). Recent advances in 1,2,4-triazolo[1,5-a]pyrimidine chemistry. Advances in Heterocyclic Chemistry.
-
RSC Publishing. (2024). The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Advances. [Link]
-
Ben Hassen, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917. [Link]
-
L-A. M. Ismail, et al. (2016). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. [Link]
- Mrayej, O. A. (2021). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
-
ResearchGate. (2020). Synthesis of[1][2][3]triazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazole derivatives.
-
ResearchGate. (2015). One-pot four-component synthesis of highly substituted[1][2][3]triazolo[1,5-a]pyrimidines.
-
RSC Publishing. (2018). One step synthesis of highly functionalized thiazolo[3,2-b][1][2][3]triazole, triazolo[1,5-a]pyrimidine ... RSC Advances. [Link]
- ResearchGate. (2017). Catalyst-free synthesis of triazolo[1,5-a]pyrimidines 3,...
-
Chemistry & Chemical Technology. (2022). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES.
-
Organic Chemistry Portal. (2019). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]
-
ResearchGate. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview).
- ResearchGate. (2014). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety.
-
Ghorbani-Vaghei, R., et al. (2013). One-pot synthesis of tetrazolo[1,5-a]pyrimidines under solvent-free conditions. Molecular Diversity, 17(2), 307-318. [Link]
Sources
- 1. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One step synthesis of highly functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Introduction: The Emergence of a Privileged Scaffold in Oncology
An In-Depth Guide to the Application of Triazolo[1,5-a]pyrimidine Hydrochloride in Anticancer Research
The search for novel, more effective chemotherapeutic agents is a cornerstone of contemporary medicinal chemistry.[1] Within this landscape, heterocyclic compounds, particularly those mimicking the core structures of purines and pyrimidines, have garnered significant attention for their role in fundamental biological processes like nucleic acid synthesis.[1][2] The triazolo[1,5-a]pyrimidine core, an aza-analog of purine, has emerged as a "privileged scaffold" due to the diverse and potent biological activities exhibited by its derivatives, including anticancer, antiviral, and antimicrobial properties.[1][3]
This guide focuses on the application of triazolo[1,5-a]pyrimidine hydrochloride and its derivatives in anticancer research. These compounds have demonstrated significant cytotoxic effects against a range of human tumor cell lines, including breast, lung, colon, and prostate cancers.[1][2][4] Their efficacy often stems from the targeted inhibition of key signaling pathways that are dysregulated in cancer, leading to outcomes such as apoptosis, cell cycle arrest, and the inhibition of metastasis.[4][5] As a Senior Application Scientist, this document will provide not just the "how" but the "why," elucidating the mechanistic rationale behind the protocols and offering a framework for the rigorous in vitro evaluation of this promising class of anticancer agents.
Core Mechanisms of Action: Targeting Cancer's Master Switches
The anticancer activity of triazolo[1,5-a]pyrimidine derivatives is not monolithic; rather, it involves the modulation of several critical cellular pathways. Understanding these mechanisms is fundamental to designing effective experiments and interpreting results.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
A primary mechanism for many triazolopyrimidine compounds is the inhibition of key protein kinases that drive cancer cell proliferation and survival.[6]
-
EGFR/AKT/ERK Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase frequently overexpressed in cancers like breast and cervical cancer.[5][6] Upon activation, EGFR triggers downstream signaling through the PI3K/AKT and RAS/MEK/ERK pathways, which are central to promoting cell growth and preventing apoptosis.[5][7] Several pyrazolo[1][2][6]triazolopyrimidine derivatives have been shown to be potent inhibitors of EGFR.[6] They function by competing with ATP at the kinase domain's binding site, thereby blocking its activation and the subsequent phosphorylation of downstream targets like AKT and ERK1/2.[5][6] This inhibition effectively shuts down a major survival signal for the cancer cell.
Caption: A standard workflow for in vitro testing of novel anticancer compounds.
The initial step involves a broad screening to determine the compound's cytotoxic efficacy across a panel of relevant cancer cell lines. [8]Cell lines should be chosen based on the cancer type of interest. For example, MCF-7 (breast), HCT116 (colon), and PC3 (prostate) are commonly used. [2]It is also crucial to include a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity and potential toxicity to normal cells. [4][9] Following the determination of the half-maximal inhibitory concentration (IC50), subsequent assays should focus on elucidating the mechanism of cell death. An apoptosis assay is a logical next step, followed by Western blot analysis to probe the specific signaling proteins involved.
Experimental Protocols
These protocols provide a standardized methodology for the in vitro assessment of Triazolo[1,5-a]pyrimidine hydrochloride.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [10][11]Viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10]The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC50 value—the drug concentration that inhibits cell growth by 50%. [12] Materials:
-
Selected cancer and normal cell lines
-
Appropriate culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% penicillin-streptomycin [13]* Triazolo[1,5-a]pyrimidine hydrochloride stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [13]* Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolopyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest drug dose) and a positive control (e.g., Doxorubicin). [13]3. Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution. [13]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration. Use non-linear regression analysis to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [13]In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [14][15]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. [15] Materials:
-
Cells treated with the compound at its IC50 concentration for 24-48 hours
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration. Include an untreated control. After incubation (e.g., 24 hours), harvest both floating and adherent cells. Centrifuge and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. [13]4. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [13]5. Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Mechanistic Analysis by Western Blotting
Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, making it ideal for investigating changes in signaling pathways. [7][16]By using phospho-specific antibodies, one can directly measure the activation state of kinases like EGFR, AKT, and ERK. [7]Similarly, antibodies against cleaved forms of Caspase-3 and PARP provide direct evidence of apoptosis execution. [17] Materials:
-
Cells treated with the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors [17]* BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. [17]Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. [17]2. Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay. [17]3. SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size. [17]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. [17]5. Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [17]6. Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted according to the manufacturer's recommendation) overnight at 4°C with gentle shaking. [18]7. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [18]8. Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. [18]β-actin is used as a loading control to ensure equal protein amounts were loaded in each lane.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward comparison and interpretation.
Table 1: Example Cytotoxicity Data for a Triazolopyrimidine Derivative (Compound X)
| Cell Line | Tissue of Origin | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 7.01 ± 0.8 | 0.9 ± 0.1 |
| HCT116 | Colon Carcinoma | 15.2 ± 2.1 | 1.1 ± 0.2 |
| PC-3 | Prostate Carcinoma | 25.8 ± 3.5 | 2.3 ± 0.4 |
| HDF | Normal Dermal Fibroblast | > 50 | 8.5 ± 1.2 |
| Note: Data are illustrative examples based on typical findings.[2][6] |
Table 2: Example Quantification of Apoptosis in MCF-7 Cells Treated with Compound X (10 µM)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 96.1 ± 2.2 | 2.5 ± 0.6 | 1.4 ± 0.3 |
| Compound X | 45.3 ± 4.1 | 38.7 ± 3.5 | 16.0 ± 2.8 |
| Note: Data are illustrative examples.[19] |
The results from these assays, when combined, provide a comprehensive profile of a compound's anticancer activity. A low micromolar IC50 value in cancer cells coupled with a significantly higher IC50 in normal cells indicates promising therapeutic potential. [9]Confirmation of apoptosis as the primary mode of cell death, supported by mechanistic data showing inhibition of a key survival pathway like EGFR/AKT, builds a strong, self-validating case for the compound's further development.
References
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][6]riazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). MDPI. [Link]
-
Synthesis, Docking Studies and Anticancer Activity of New Substituted Pyrimidine and Triazolopyrimidine Glycosides. (2017). Journal of Applied Pharmaceutical Science. [Link]
-
ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. Acta Poloniae Pharmaceutica. [Link]
-
Synthesis and SAR ofT[1][2][6]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2006). Journal of Medicinal Chemistry. [Link]
-
Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. (2021). Taylor & Francis Online. [Link]
-
Synthesis and Evaluation of Anti-Tumor Activity of Novel triazolo[1,5-a] Pyrimidine on Cancer Cells by Induction of Cellular Apoptosis and Inhibition of Epithelial-To-Mesenchymal Transition Process. (2020). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][6]riazolopyrimidine Derivatives as Potential Anticancer Agents. PMC. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]
-
How to test the anticancer efficacy of a plant extract. (2022). Altogen Labs. [Link]
-
Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy. (2020). PubMed. [Link]
-
Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (2024). RSC Publishing. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
-
Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. ResearchGate. [Link]
-
Discovery of new [1][2][6]Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. (2020). PubMed. [Link]
-
Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. (2022). MDPI. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
-
Apoptosis and cancer: Methods and protocols: Second edition. ResearchGate. [Link]
-
Cell-Based Assays in Cancer Research. (2019). IntechOpen. [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube. [Link]
-
Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]
-
Design, Synthesis and Biological Evaluation ofT[1][2][6]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PMC. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. ResearchGate. [Link]
-
Discovery oft[1][2][6]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (2021). PubMed. [Link]
-
Synthesis and anti-tumor activities of newt[1][2][6]riazolo[1,5-a]pyrimidine derivatives. SciSpace. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. japsonline.com [japsonline.com]
- 3. Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 9. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06704E [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. scispace.com [scispace.com]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 15. Cell-Based Assays in Cancer Research | IntechOpen [intechopen.com]
- 16. medium.com [medium.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Evaluating 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives as Potent DNA Gyrase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Scientific Rationale
The escalating global crisis of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds that bypass existing resistance mechanisms. Among these, the 1,2,4-triazolo[1,5-a]pyrimidine (TP) core has emerged as a highly privileged, purine-mimicking bioisostere. Because of its structural resemblance to endogenous purines, the TP scaffold is readily accepted into the active sites of critical bacterial enzymes.
Recent medicinal chemistry campaigns have successfully functionalized this core to target DNA Gyrase (Topoisomerase II) , an enzyme unique to bacteria and essential for managing topological strain during DNA replication. By acting as highly selective inhibitors, specific TP derivatives—such as Compound 9a—have demonstrated superior in vitro efficacy compared to standard-of-care fluoroquinolones like ciprofloxacin [[1]](). Furthermore, advanced structural hybridizations have yielded dual-target inhibitors (e.g., Compounds 9n and 9o) that simultaneously disrupt both DNA Gyrase and Dihydrofolate Reductase (DHFR), drastically reducing the statistical probability of mutational resistance 2.
Mechanistic Causality: How the TP Scaffold Arrests Bacterial Replication
To rationally design and evaluate these compounds, one must understand the causality of their mechanism. DNA Gyrase operates as an A₂B₂ heterotetramer. It introduces negative supercoils into DNA by creating a transient double-strand break (via the GyrA subunit), passing an intact segment of DNA through the break (driven by ATP hydrolysis at the GyrB subunit), and resealing the backbone.
Triazolo[1,5-a]pyrimidine derivatives exert their bactericidal effect by infiltrating this catalytic cycle. Molecular docking studies confirm that these compounds bind to the DNA Gyrase active site with binding modes and docking scores comparable to ciprofloxacin 1. By stabilizing the DNA-enzyme cleavage complex, the inhibitor prevents the religation of the DNA strands. This leaves the bacterial chromosome fragmented, triggering an immediate cessation of DNA synthesis and subsequent cell death.
Caption: Mechanism of DNA Gyrase inhibition and cleavage complex stabilization by Triazolo[1,5-a]pyrimidines.
Quantitative Efficacy Data
The following table summarizes the in vitro performance of top-tier TP derivatives against standard benchmarks. Notice the direct correlation between the enzymatic target inhibition (IC₅₀) and the phenotypic antibacterial activity (MIC).
| Compound | Primary Target(s) | DNA Gyrase IC₅₀ | MIC Range | Cytotoxicity / Safety Profile |
| Compound 9a | DNA Gyrase | 0.68 µM | 0.25 – 2.0 µg/mL | Safe up to 32 µg/mL (HEK/RBCs) |
| Compound 9n | DNA Gyrase & DHFR | Comparable to Cipro | 16 – 102 µM | High bactericidal selectivity |
| Compound 9o | DNA Gyrase & DHFR | Comparable to Cipro | 16 – 102 µM | High bactericidal selectivity |
| Ciprofloxacin | DNA Gyrase (Control) | 0.85 µM | 10 – 90 µM | Reference Standard |
Data synthesized from recent structure-activity relationship (SAR) studies 1, 2.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the evaluation of TP derivatives must follow a strict, self-validating workflow.
Caption: High-throughput screening and validation workflow for novel TP-based DNA Gyrase inhibitors.
Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay
Principle & Causality: DNA Gyrase converts relaxed circular DNA into negatively supercoiled DNA. In agarose gel electrophoresis, relaxed DNA (e.g., pBR322) migrates slowly due to its bulky open-circular conformation. Supercoiled DNA is compact and migrates rapidly. By titrating the TP inhibitor, we observe a dose-dependent arrest of this topological shift, directly quantifying the IC₅₀.
Materials:
-
Purified S. aureus or E. coli DNA Gyrase (A₂B₂ complex)
-
Relaxed pBR322 Plasmid DNA (0.5 µg per reaction)
-
5X Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 10 mM Mg-acetate, 10 mM DTT, 2 mM ATP, 500 mM K-glutamate, 0.05 mg/mL albumin 3.
-
Test Compounds (dissolved in DMSO)
Step-by-Step Methodology:
-
Reaction Assembly: In a sterile 1.5 mL microcentrifuge tube, combine 6 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322, and nuclease-free water to a volume of 26.7 µL.
-
Inhibitor Addition: Add 0.3 µL of the TP test compound (at varying concentrations to create a dose-response curve). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Addition: Add 1 Unit of DNA Gyrase (diluted in 3 µL of dilution buffer) to initiate the reaction. Total volume = 30 µL.
-
Incubation: Incubate precisely at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 30 µL of 2X GSTEB stop buffer and 30 µL of chloroform/isoamyl alcohol (24:1 v/v). Vortex briefly and centrifuge for 1 minute to separate phases.
-
Resolution: Load 20 µL of the upper aqueous phase onto a 1% (w/v) agarose gel. Crucial: Run the gel in the absence of intercalators (like Ethidium Bromide) at 90V for 90 minutes. Intercalators alter DNA topology during the run, invalidating the assay.
-
Visualization: Post-stain the gel with 1 µg/mL ethidium bromide for 15 minutes, destain in water, and visualize under UV.
Self-Validating Control (Nuclease Check): To ensure trustworthiness and rule out false positives caused by non-specific DNA degradation (which also eliminates the supercoiled band), incubate relaxed pBR322 with the highest concentration of the test compound in assay buffer (+10 mM MgCl₂) for 4 hours at 37°C. The absence of linear DNA products confirms the compound lacks intrinsic nuclease activity 3.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Principle & Causality: While enzymatic assays prove target engagement, whole-cell MIC assays validate that the compound can successfully penetrate the bacterial cell envelope and avoid immediate efflux.
-
Prepare a bacterial suspension (e.g., E. coli, S. aureus) adjusted to a 0.5 McFarland standard in Mueller-Hinton broth.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the TP derivatives (ranging from 64 µg/mL down to 0.125 µg/mL).
-
Inoculate each well with 5 × 10⁵ CFU/mL of the bacterial suspension.
-
Incubate at 37°C for 18–24 hours.
-
Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth. Compare against Ciprofloxacin as a positive control.
Protocol 3: In Silico Molecular Docking Validation
Principle & Causality: To rationally guide the synthesis of next-generation derivatives, docking is used to map the exact hydrogen bonding and pi-stacking interactions between the TP scaffold and the GyrA/GyrB interface.
-
Target Preparation: Retrieve the high-resolution crystal structure of bacterial DNA Gyrase (e.g., PDB ID: 2XCT or similar cleavage complex structures) from the Protein Data Bank. Remove co-crystallized water molecules and add polar hydrogens.
-
Ligand Preparation: Generate 3D conformations of the synthesized TP derivatives using energy minimization algorithms (e.g., MMFF94 force field).
-
Docking Execution: Define the grid box around the ATP-binding pocket or the DNA cleavage site (depending on the specific derivative's hypothesized mechanism). Run the docking simulation (e.g., via AutoDock Vina).
-
Analysis: Validate that the docking scores (binding affinities) of the novel TP compounds are comparable to or exceed that of the co-crystallized reference drug (e.g., ciprofloxacin) 1.
References
-
Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry (NIH/PubMed). URL:[Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. URL:[Link]
-
S. aureus DNA Gyrase Supercoiling Assay Kit & Protocol. Inspiralis. URL:[Link]
Sources
Application Note: Advanced Agrochemical Applications of Triazolo[1,5-a]pyrimidine Derivatives
Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Guide & Standardized Protocols
Executive Summary & Pharmacophore Rationale
The[1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a highly privileged and versatile pharmacophore in modern agricultural chemistry[1][2]. Structurally resembling purines, this heterocyclic core exhibits remarkable metabolic stability and the ability to interact with diverse biological targets[1][2]. Through strategic bioisosteric substitutions and functionalization, derivatives of triazolo[1,5-a]pyrimidine have been successfully developed into high-efficiency, low-toxicity herbicides, broad-spectrum fungicides, and potent bactericides[1][3]. This application note synthesizes the mechanistic pathways of these compounds and provides self-validating experimental protocols for screening novel derivatives.
Mechanistic Pathways in Crop Protection
Herbicidal Action: Acetolactate Synthase (ALS) Inhibition
Triazolopyrimidine sulfonanilides (e.g., metosulam, pyroxsulam) act as highly potent, low-application-rate herbicides[3][4]. Their primary mode of action is the competitive inhibition of Acetolactate Synthase (ALS), the first common enzyme required for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine)[3][4]. The depletion of these essential amino acids rapidly halts DNA synthesis and cell division, culminating in plant necrosis[3].
Mechanism of Action: Triazolo[1,5-a]pyrimidine competitively inhibiting the ALS enzyme pathway.
Fungicidal and Bactericidal Pathways
Beyond weed control, the triazolo[1,5-a]pyrimidine core is highly effective against agricultural pathogens:
-
Mitochondrial Respiration Inhibition: Compounds like ametoctradin inhibit the mitochondrial cytochrome bc1 complex (Complex III), providing robust control against oomycetes such as late blight and downy mildew[5].
-
Tubulin Dynamics Modulation: Lead compounds such as BAS600F (mepitriflufenpyr) target fungal microtubule dynamics by promoting tubulin polymerization, disrupting cell division and morphology[6][7].
-
Bactericidal Activity: Recent developments of quinazolinone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives have demonstrated significant in vitro efficacy against severe plant pathogenic bacteria, such as Xanthomonas oryzae[8].
Quantitative Efficacy Profiles
To benchmark the development of novel agrochemicals, the following table summarizes the quantitative efficacy of established and experimental triazolo[1,5-a]pyrimidine derivatives across various biological targets.
| Compound / Derivative | Target Organism / Enzyme | Primary Mode of Action | Efficacy (IC₅₀ / EC₅₀) |
| Metosulam (DE-511) | Barley ALS Enzyme (In vitro) | ALS Inhibition | IC₅₀ = 0.0012 µM[4] |
| Compound 8n | Xanthomonas oryzae (Rice blight) | Bactericidal | EC₅₀ = 53.3 µg/mL[8] |
| Compound 8m | Xanthomonas axonopodis (Citrus canker) | Bactericidal | EC₅₀ = 71.5 µg/mL[8] |
| Compound 2-17 | Rhizoctonia solani (Fungal pathogen) | Fungicidal | EC₅₀ = 5.34 µg/mL[9] |
Standardized Screening Protocols
The following self-validating protocols are designed for the robust screening of novel triazolo[1,5-a]pyrimidine derivatives.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This colorimetric assay quantifies the ability of a synthesized derivative to inhibit ALS activity by measuring the production of acetoin[4].
Workflow for the in vitro Acetolactate Synthase (ALS) colorimetric inhibition assay.
Step-by-Step Methodology:
-
Enzyme Extraction: Homogenize susceptible plant tissue (e.g., young barley leaves) in 100 mM potassium phosphate buffer (pH 7.5) supplemented with 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM Thiamine Pyrophosphate (TPP), and 10 µM Flavin Adenine Dinucleotide (FAD). Centrifuge at 10,000 × g for 20 minutes at 4°C and collect the supernatant.
-
Causality & Validation: ALS is highly unstable in vitro. The mandatory inclusion of cofactors (FAD, TPP, MgCl₂) in the extraction buffer preserves the enzyme's structural integrity and catalytic conformation, preventing false-positive inhibition readings.
-
-
Inhibitor Preparation: Dissolve the triazolo[1,5-a]pyrimidine derivative in analytical-grade DMSO to create a stock solution. Dilute into the assay buffer ensuring the final DMSO concentration does not exceed 1% v/v.
-
Causality & Validation: Restricting DMSO to <1% prevents solvent-induced protein denaturation while keeping the highly lipophilic triazolopyrimidine derivatives fully solubilized.
-
-
Reaction Incubation: Combine 100 µL of the enzyme extract with 100 µL of assay buffer (containing 20 mM sodium pyruvate) and 10 µL of the inhibitor solution. Incubate at 37°C for 60 minutes.
-
Reaction Termination & Decarboxylation: Add 50 µL of 6N H₂SO₄ to the mixture and incubate at 60°C for 15 minutes.
-
Causality & Validation: This is a critical dual-purpose step. The extreme drop in pH immediately quenches the enzymatic reaction, while the heat drives the chemical decarboxylation of the unstable enzymatic product (acetolactate) into acetoin, which is required for downstream detection.
-
-
Colorimetric Detection: Add 0.5% (w/v) creatine and 5% (w/v) α-naphthol (dissolved in 2.5 N NaOH). Incubate in the dark for 30 minutes at room temperature. Measure the absorbance at 530 nm using a microplate reader. Calculate the IC₅₀ relative to a vehicle-only control.
In Vitro Mycelial Radial Growth Inhibition Assay
This protocol evaluates the fungitoxic efficacy of triazolopyrimidine derivatives against agricultural pathogens like Rhizoctonia solani[9].
Step-by-Step Methodology:
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C. Aseptically add serial dilutions of the triazolopyrimidine derivative (e.g., 1, 5, 10, 50, 100 µg/mL) into the liquid PDA. Pour into sterile Petri dishes.
-
Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 3-day-old R. solani culture. Place the plug face-down at the exact geometric center of the amended PDA plates.
-
Incubation: Incubate the plates in darkness at 25°C. Monitor daily until the mycelium in the blank control plate reaches the edge of the Petri dish (typically 48–72 hours).
-
Data Analysis: Measure the colony diameter in two perpendicular directions. Calculate the inhibition rate (%) using the formula: [(Control Diameter - Treatment Diameter) / (Control Diameter - 5 mm)] × 100.
-
Causality & Validation: Subtracting the initial 5 mm plug diameter ensures only new radial growth is measured. The inclusion of a solvent-only control plate validates that the observed mycelial growth inhibition is strictly due to the triazolopyrimidine pharmacophore, eliminating solvent toxicity as a confounding variable. Use probit analysis to linearize the dose-response curve and accurately determine the EC₅₀[9].
-
References
-
Title: [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid - Chem-Impex Source: chemimpex.com URL: 1
-
Title: Ametoctradin | C15H25N5 | CID 15604010 - PubChem - NIH Source: nih.gov URL: 5
-
Title: Herbicide[1,2,4]triazolo[1,5-a]pyrimidines in agriculture - ResearchGate Source: researchgate.net URL: 2
-
Title: DE-511, A NEW LOW-RATE TRIAZOLOPYRIMIDINE SULFONANILIDE HERBICIDE FOR CONTROL OF BROAD-LEAVED WEEDS IN CEREALS AND MAIZE Source: caws.org.nz URL: 4
-
Title: Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry - ResearchGate Source: researchgate.net URL: 3
-
Title: Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines - PubMed Source: nih.gov URL: 9
-
Title: Pyridachlometyl - Pyridachlomethyl - Cultivar Magazine Source: revistacultivar.com URL: 6
-
Title: mepitriflufenpyr data sheet - Compendium of Pesticide Common Names Source: bcpcpesticidecompendium.org URL: 7
-
Title: Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - ProQuest Source: proquest.com URL: 8
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caws.org.nz [caws.org.nz]
- 5. Ametoctradin | C15H25N5 | CID 15604010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridachlometyl - Cultivar Magazine [revistacultivar.com]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-<i>a</i>]pyrimidine-containing quinazolinone derivatives - ProQuest [proquest.com]
- 9. Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Triazolo[1,5-a]pyrimidine Derivatives as Selective ENPP1 Inhibitors for STING Pathway Activation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Structure-Activity Relationships (SAR), and Self-Validating Experimental Protocols
Executive Summary & Mechanistic Rationale
The Stimulator of Interferon Genes (STING) pathway is a critical regulator of innate immunity, driving robust anti-tumor and anti-viral responses through the production of Type I interferons. The cyclic GMP-AMP synthase (cGAS) acts as the primary cytosolic DNA sensor, synthesizing the second messenger 2',3'-cGAMP to activate STING. However, the efficacy of this pathway in the tumor microenvironment (TME) is heavily suppressed by Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) , a transmembrane glycoprotein that acts as the dominant negative regulator by rapidly hydrolyzing cGAMP[1].
Recent high-throughput screening efforts utilizing advanced fluorogenic probes have identified the [1,2,4]triazolo[1,5-a]pyrimidine scaffold as a highly potent, non-nucleotidic class of ENPP1 inhibitors[1],[2]. By selectively blocking ENPP1, these derivatives prevent cGAMP degradation, thereby acting as innate immune checkpoint inhibitors that restore STING activation[3].
This application note provides a comprehensive guide to the structural optimization of triazolo[1,5-a]pyrimidine derivatives and details a self-validating, three-phase experimental workflow to evaluate their biochemical and cellular efficacy.
Fig 1: Mechanism of ENPP1 in the cGAS-STING pathway and targeted inhibition.
Structure-Activity Relationship (SAR) Profiling
The [1,2,4]triazolo[1,5-a]pyrimidine core serves as an excellent bioisostere for endogenous purines, allowing it to dock efficiently into the catalytic pocket of ENPP1. Optimization of this scaffold requires careful balancing of lipophilicity and steric bulk to achieve both high potency and selectivity against related phosphodiesterases (e.g., ENPP2, ENPP3)[1],[3].
Table 1: Representative SAR Trajectory for Triazolo[1,5-a]pyrimidine Derivatives
| Compound Phase | Scaffold Core | R1 Modification (C7 Position) | R2 Modification (C5 Position) | ENPP1 IC₅₀ (nM) | Selectivity (vs ENPP2/3) |
| Initial Hit | Triazolo[1,5-a]pyrimidine | Methyl | H | > 10,000 | N/A |
| Early Analog | Triazolo[1,5-a]pyrimidine | Phenyl | Methyl | 450 | > 50-fold |
| Optimized Analog | Triazolo[1,5-a]pyrimidine | 4-Methoxy-phenyl | Trifluoromethyl | 85 | > 100-fold |
| Lead Candidate | Triazolo[1,5-a]pyrimidine | 4-(Methylsulfanyl)phenyl | Chloro | 12 | > 500-fold |
Note: Data reflects the general medicinal chemistry progression for this class, demonstrating that bulky, electron-rich aromatic substitutions at the C7 position significantly enhance target affinity[1],[3].
Self-Validating Experimental Workflow
To ensure rigorous validation of synthesized derivatives, we employ a multi-tiered screening cascade. Each protocol is designed as a self-validating system , incorporating orthogonal controls to eliminate false positives caused by assay interference, membrane impermeability, or off-target effects.
Fig 2: Self-validating experimental workflow for ENPP1 inhibitor development.
Table 2: Assay Validation Parameters
| Parameter | Phase 1: Biochemical Assay | Phase 2: Cellular LC-MS/MS | Phase 3: Functional Reporter |
| Primary Readout | Fluorescence (Ex 485 / Em 535) | MRM Transition (cGAMP) | Luminescence (Lucia) |
| Throughput | High (384-well) | Low/Medium (96-well) | Medium (96-well) |
| Quality Metric | Z'-Factor > 0.75 | Spike-in Recovery > 90% | Signal-to-Background > 10 |
| Absolute Control | No-enzyme / Reference Inhibitor | ENPP1 Knockout (KO) Cells | STING Knockout (KO) Cells |
Detailed Laboratory Protocols
Protocol 1: High-Throughput Biochemical Screening (TG-mAMP Assay)
Causality & Rationale: Traditional ENPP1 assays rely on radioactive ATP or endpoint p-nitrophenyl phosphate (pNPP) cleavage, which lack physiological relevance and kinetic resolution. We utilize Tokyo Green mAMP (TG-mAMP) , a highly sensitive fluorogenic probe. Upon cleavage of its phosphodiester bond by ENPP1, the internal photoinduced electron transfer (PeT) quenching is abolished, yielding a massive fluorescence increase[2]. This allows for real-time kinetic monitoring of inhibition.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare ENPP1 assay buffer containing 50 mM Tris-HCl (pH 8.5), 250 mM NaCl, 1 mM CaCl₂, and 1 μM ZnCl₂. Causality: ENPP1 is a metalloenzyme; precise divalent cation concentrations are critical for structural stability and catalytic function.
-
Enzyme & Compound Incubation: In a 384-well black microplate, add 10 μL of recombinant human ENPP1 (final concentration: 0.5 nM) and 5 μL of the triazolo[1,5-a]pyrimidine derivative (serially diluted in 1% DMSO). Incubate at 37°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add 5 μL of TG-mAMP substrate (final concentration: 2 μM) to all wells.
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously at Ex 485 nm / Em 535 nm for 30 minutes at 37°C.
-
Self-Validation Check: Ensure the Z'-factor between the vehicle control (1% DMSO, full activity) and the positive control (e.g., 10 μM of a known reference inhibitor) is > 0.75. Calculate IC₅₀ values based on the initial velocity (V₀) of the linear phase of the reaction.
Protocol 2: Cellular Target Engagement via LC-MS/MS
Causality & Rationale: A compound may exhibit single-digit nanomolar potency biochemically but fail in cells due to poor membrane permeability or high non-specific protein binding. By spiking exogenous 2',3'-cGAMP into the culture media of ENPP1-expressing cells and measuring its decay via LC-MS/MS, we directly quantify the inhibitor's ability to protect the endogenous STING ligand in a complex biological matrix[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells (which natively express high levels of ENPP1) at 5 × 10⁴ cells/well in a 96-well plate. Allow to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of the triazolopyrimidine lead compound for 1 hour.
-
cGAMP Spike-in: Add 10 μM of exogenous 2',3'-cGAMP to the culture media. Incubate for exactly 4 hours.
-
Metabolite Extraction: Aspirate media, wash rapidly with ice-cold PBS, and lyse cells using 80% cold methanol containing an internal standard (e.g., heavy-isotope labeled cGAMP).
-
LC-MS/MS Quantification: Centrifuge the lysate to pellet proteins. Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions for intact 2',3'-cGAMP.
-
Self-Validation Check: Run a parallel assay using CRISPR/Cas9 generated ENPP1-KO MDA-MB-231 cells . If cGAMP degrades in the KO cells, an off-target phosphodiesterase is active, invalidating the target-specific premise.
Protocol 3: Functional STING Pathway Activation (THP-1 Dual Reporter)
Causality & Rationale: Protecting cGAMP is only therapeutically relevant if it successfully activates the downstream STING-TBK1-IRF3 axis. We use THP-1 Dual reporter cells, which express an IRF-inducible Lucia luciferase reporter. Co-administering cGAMP and the ENPP1 inhibitor should synergistically induce luminescence, proving functional immune restoration[3].
Step-by-Step Methodology:
-
Cell Preparation: Suspend THP-1 Dual cells (InvivoGen) in RPMI 1640 media supplemented with 10% FBS. Seed at 1 × 10⁵ cells/well in a 96-well white opaque plate.
-
Co-Treatment: Treat cells with a sub-optimal concentration of 2',3'-cGAMP (e.g., 5 μM) alongside the triazolopyrimidine inhibitor. Causality: A sub-optimal cGAMP dose ensures the STING pathway is not saturated, allowing the protective effect of the inhibitor to be clearly observed as a signal amplification.
-
Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.
-
Reporter Assay: Add 20 μL of the culture supernatant to 50 μL of QUANTI-Luc assay reagent. Read luminescence immediately.
-
Self-Validation Check: Perform the exact same treatment on THP-1 Dual STING-KO cells . The complete absence of luminescence in this cohort confirms that the signal generated by the inhibitor is strictly STING-dependent and not an artifact of generalized cellular stress or off-target reporter activation.
References
-
Kawaguchi M, Minami S, Ieda N, Nakagawa H. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2024.[Link]
-
Kawaguchi M, et al. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer. Journal of Medicinal Chemistry. 2019.[Link]
- US20230036933A1 - Heterocyclic inhibitors of enpp1.
Sources
Application Note: Advanced Cytotoxicity and Mechanistic Assays for Triazolo[1,5-a]pyrimidine Derivatives
Introduction & Mechanistic Rationale
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a highly versatile, purine-isosteric pharmacophore that has garnered significant attention in modern oncology and drug development[1]. Due to their electron-rich five-membered ring fused to an electron-deficient six-membered ring, these aza-indolizines exhibit unique binding affinities to various intracellular targets[1].
When designing cytotoxicity assays for this class of compounds, researchers must account for their diverse mechanisms of action. Triazolo[1,5-a]pyrimidines primarily induce cell death through three distinct pathways:
-
Tubulin Polymerization Inhibition: Many derivatives bind directly to the colchicine-binding site of tubulin, preventing microtubule assembly, which leads to profound G2/M phase cell cycle arrest and subsequent mitochondrial apoptosis[2][3][4].
-
Epigenetic and Kinase Inhibition: Specific functionalizations yield potent inhibitors of Lysine-Specific Demethylase 1 (LSD1) or kinases (e.g., CDK2, ERK signaling), leading to targeted suppression of cancer cell proliferation[5][6].
-
ABCB1 (P-glycoprotein) Efflux Inhibition: Compounds like WS-898 and WS-716 act as direct, highly specific inhibitors of P-gp, reversing multidrug resistance (MDR) and restoring the cytotoxicity of standard chemotherapeutics like paclitaxel (PTX)[7][8].
Understanding these mechanisms is critical. For instance, because tubulin inhibitors require cells to enter mitosis to trigger apoptosis, short-term viability assays (e.g., 24 hours) often yield artificially high IC50 values. A 48- to 72-hour exposure is mechanistically required to capture the full cytotoxic profile[9].
Mechanisms of triazolo[1,5-a]pyrimidine cytotoxicity and multidrug resistance (MDR) reversal.
Quantitative Landscape of Triazolo[1,5-a]pyrimidine Cytotoxicity
To benchmark novel derivatives, it is essential to compare them against established triazolo[1,5-a]pyrimidine compounds. The following table summarizes the quantitative cytotoxicity (IC50) and primary targets of recently developed derivatives across various human cancer cell lines.
| Compound / Scaffold | Primary Target / Mechanism | Cell Line | IC | Ref |
| WS-898 | ABCB1 (P-gp) Inhibitor | SW620/Ad300 (MDR) | 5.0 nM (Synergistic with PTX) | [7] |
| WS-716 | ABCB1 (P-gp) Inhibitor | Multiple MDR lines | Reverses PTX resistance | [8] |
| Compound 28 | Tubulin Polymerization | HeLa | 9.90 μM | [3] |
| Compound 3 (Steroid dimer) | Mitochondrial Apoptosis | EC109 | G2/M Arrest, Caspase-9/3 activation | [9] |
| Compound H12 (Indole) | ERK Pathway Suppression | MGC-803 | 9.47 μM | [5] |
| Compound 6l | LSD1 Inhibitor | PC-9 | 0.59 μM | [6] |
Standardized Cytotoxicity & Mechanistic Workflows
To ensure high scientific integrity and reproducibility, the evaluation of these compounds must follow a self-validating workflow.
Standardized workflow for evaluating triazolo[1,5-a]pyrimidine cytotoxicity.
Protocol A: Primary Cytotoxicity Screening (ATP-Based Luminescence)
Rationale & Causality: While traditional MTT assays are common[10], purine-isosteric compounds can sometimes interfere with tetrazolium reduction, leading to metabolic artifacts. We strongly recommend an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP is a direct proxy for metabolically active, viable cells, offering a broader dynamic range and eliminating autofluorescence/absorbance bleed-through from the test compounds.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cancer cells (e.g., HeLa, PC-9, or MGC-803). Seed at a density of 2,000–5,000 cells/well in 90 µL of complete media in a solid-white 96-well plate.
-
Causality: Low seeding density ensures cells remain in the exponential growth phase throughout the 72-hour assay, which is critical for compounds targeting mitosis[3].
-
-
Incubation: Incubate overnight at 37°C, 5% CO
2to allow for cell attachment. -
Compound Preparation: Prepare a 10 mM stock of the triazolo[1,5-a]pyrimidine derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution in media.
-
Treatment: Add 10 µL of the diluted compound to the wells.
-
Critical Control: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.
-
-
Endpoint Readout (72h): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Detection: Read luminescence using a microplate reader (integration time: 0.5–1.0 second).
Self-Validating System (Quality Control):
Calculate the Z'-factor using the vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Paclitaxel or 5-Fluorouracil[5][6]). An assay is only deemed valid if the Z'-factor is
≥
0.5, ensuring the observed IC50 is statistically robust.
Protocol B: Mechanistic Validation via Flow Cytometry (Cell Cycle & Apoptosis)
Rationale & Causality: Because a significant subset of triazolo[1,5-a]pyrimidines act as tubulin polymerization inhibitors[2][4], a simple viability assay is insufficient. To prove the mechanism, researchers must demonstrate that the compound arrests cells in the G2/M phase prior to inducing apoptosis[3][9].
Step-by-Step Methodology:
-
Treatment: Treat cells in 6-well plates with the test compound at 0.5×, 1×, and 2× its calculated IC
50for 24 and 48 hours. -
Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.
-
Cell Cycle Analysis (PI Staining):
-
Fix cells dropwise in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash out ethanol with PBS, then resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
Causality: RNase A is mandatory; PI intercalates into both DNA and double-stranded RNA. Removing RNA ensures the fluorescence signal is strictly proportional to DNA content, allowing accurate differentiation of G0/G1 (2N), S (between 2N and 4N), and G2/M (4N) phases.
-
-
Apoptosis Analysis (Annexin V/PI):
-
For a parallel sample, do not fix the cells. Resuspend in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark.
-
Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis)[9].
-
-
Detection: Analyze via flow cytometry, capturing at least 10,000 events per sample.
Protocol C: Reversal of Multidrug Resistance (MDR) Assay
Rationale & Causality: Derivatives like WS-898 and WS-716 are engineered to inhibit P-glycoprotein (ABCB1) rather than act as direct cytotoxins[7][8]. To validate these compounds, one must measure their ability to sensitize MDR cell lines to standard chemotherapeutics.
Step-by-Step Methodology:
-
Cell Models: Utilize an MDR overexpressing cell line (e.g., SW620/Ad300 or HEK293/ABCB1) alongside its parental, non-resistant counterpart[7].
-
Co-Treatment Strategy: Treat cells with varying concentrations of a known P-gp substrate (e.g., Paclitaxel) in the presence or absence of a non-toxic concentration of the triazolo[1,5-a]pyrimidine derivative (e.g., 1 µM or 3 µM)[7].
-
Viability Readout: Perform the ATP-based viability assay (Protocol A) after 72 hours.
-
Data Analysis (Reversal Fold): Calculate the Reversal Fold (RF) by dividing the IC
50of Paclitaxel alone by the IC50of Paclitaxel in combination with the derivative. A high RF indicates potent ABCB1 inhibition[7].
References
-
Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC - NIH. URL:[Link]
-
Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PMC - NIH. URL:[Link]
-
A novel [1,2,4] triazolo[1,5-a] pyrimidine-based phenyl-linked steroid dimer: synthesis and its cytotoxic activity. PubMed - NIH. URL: [Link]
-
Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines. MDPI. URL:[Link]
-
Novel[1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. ResearchGate. URL:[Link]
-
Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. URL:[Link]
-
Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. ChEMBL - EMBL-EBI. URL:[Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. ORCA - Cardiff University. URL:[Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Document: Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhib... - ChEMBL [ebi.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel [1,2,4] triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer: synthesis and its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for Molecular Docking Studies of Triazolo[1,5-a]pyrimidines
Introduction: The Therapeutic Potential of Triazolo[1,5-a]pyrimidines
The[1]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its remarkable versatility and wide spectrum of biological activities.[2] As bioisosteres of purines, these compounds have been extensively explored as inhibitors of various enzymes, particularly kinases, making them promising candidates for anticancer therapies.[1][2] Their mechanism often involves competitive binding at the ATP-binding site of key oncogenic proteins such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3][4] Furthermore, derivatives of this scaffold have demonstrated potent antimicrobial activity through mechanisms like DNA gyrase inhibition.[5]
Molecular docking serves as a powerful computational tool to elucidate the binding modes of these compounds, predict their affinity for specific biological targets, and guide the rational design of more potent and selective inhibitors.[6][7] This guide provides a comprehensive overview of the theoretical and practical aspects of performing molecular docking studies on triazolo[1,5-a]pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals.
Part 1: Foundational Concepts in Molecular Docking
Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., a triazolopyrimidine derivative) when bound to a second (the receptor, e.g., a protein target) to form a stable complex.[6] The primary objectives are to predict the binding mode and to estimate the binding affinity (or score) of the complex.
The "Lock and Key" Analogy and Induced Fit
The binding of a ligand to a protein is often described by the "lock and key" model, where the ligand fits into the active site of the protein. However, a more accurate representation is the "induced fit" model, which posits that both the ligand and the protein can undergo conformational changes upon binding to achieve a more stable interaction.[8] Modern docking algorithms often incorporate receptor flexibility to account for these changes.
Scoring Functions: The Engine of Docking
A scoring function is a mathematical model used to estimate the binding affinity between a ligand and a protein.[9] These functions consider various factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The resulting score is used to rank different poses of the same ligand and to compare different ligands.
Part 2: Pre-Docking Preparation: Setting the Stage for Success
The accuracy of molecular docking results is highly dependent on the quality of the input structures. Therefore, meticulous preparation of both the protein (receptor) and the small molecule (ligand) is a critical first step.
Protein Preparation
The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). These structures often require several preparatory steps:
-
Removal of non-essential molecules: Water molecules, co-factors, and existing ligands not relevant to the study should be removed.
-
Addition of hydrogen atoms: PDB files often lack hydrogen atoms, which are crucial for defining the correct tautomeric and ionization states of amino acid residues.
-
Assigning partial charges and atom types: These are necessary for the scoring function to accurately calculate intermolecular interactions.
-
Protonation of titratable residues: The protonation states of residues like histidine, aspartic acid, and glutamic acid can significantly impact ligand binding and should be carefully considered.
Ligand Preparation
The triazolo[1,5-a]pyrimidine derivatives to be docked also require careful preparation:
-
Generation of 3D coordinates: Ligands are typically drawn in 2D and then converted to 3D structures.
-
Energy minimization: The 3D structure of the ligand is optimized to find a low-energy conformation.
-
Assignment of partial charges and atom types: Similar to the protein, these are essential for the scoring function.
-
Defining rotatable bonds: The flexibility of the ligand is accounted for by defining its rotatable bonds.
Part 3: The Docking Workflow: A Step-by-Step Guide
This section outlines the general workflow for a molecular docking experiment. Specific protocols for two widely used docking software packages, AutoDock Vina and Schrödinger's Glide, are provided below.
Caption: A generalized workflow for molecular docking studies.
Protocol 1: Molecular Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[10][11]
Step 1: Installation
-
Download and install AutoDock Vina and MGLTools (which includes AutoDockTools, ADT) from the Scripps Research Institute website.[10]
Step 2: Receptor Preparation
-
Launch ADT.
-
Go to File > Read Molecule and load the PDB file of your target protein.
-
Go to Edit > Hydrogens > Add to add polar hydrogens.
-
Go to Edit > Charges > Compute Gasteiger to add partial charges.
-
Save the prepared protein in PDBQT format (File > Save > Write PDBQT).
Step 3: Ligand Preparation
-
Go to Ligand > Input > Open to load your ligand file (e.g., in MOL2 or PDB format).
-
Go to Ligand > Torsion Tree > Detect Root to define the rotatable bonds.
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
Step 4: Grid Generation
-
Go to Grid > Grid Box.
-
Adjust the grid box to encompass the active site of the protein. The size and center of the grid box will be used in the configuration file.
Step 5: Create Configuration File
-
Create a text file (e.g., conf.txt) with the following information:
Step 6: Run AutoDock Vina
-
Open a terminal or command prompt.
-
Navigate to the directory containing your files.
-
Execute the command: vina --config conf.txt --log log.txt
Step 7: Analyze Results
-
The output file (out.pdbqt) will contain the predicted binding poses and their corresponding affinity scores (in kcal/mol).
-
You can visualize the docked poses and interactions using software like PyMOL or UCSF Chimera.[10]
Protocol 2: Molecular Docking using Schrödinger Glide
Schrödinger's Glide is a powerful and accurate docking program widely used in the pharmaceutical industry.[12]
Step 1: Protein Preparation
-
Launch Maestro.
-
Import the protein structure from the PDB.
-
Use the Protein Preparation Wizard to preprocess the protein. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen-bond network.
Step 2: Ligand Preparation
-
Import the ligand structures.
-
Use LigPrep to generate low-energy 3D conformations of the ligands, considering different tautomers and ionization states.
Step 3: Receptor Grid Generation
-
Go to Tasks > Receptor Grid Generation.
-
Select the prepared protein as the receptor.
-
Define the active site by picking a co-crystallized ligand or by specifying the coordinates of the center of the grid box.
Step 4: Ligand Docking
-
Go to Tasks > Ligand Docking.
-
Select the prepared ligands and the generated receptor grid.
-
Choose the docking precision (e.g., SP for standard precision or XP for extra precision).[13]
-
Start the docking job.
Step 5: Analyze Results
-
The results will be displayed in the Project Table, including the GlideScore, which is an empirical scoring function that approximates the ligand binding free energy.[9]
-
Use the Ligand Interaction Diagram tool to visualize the 2D and 3D interactions between the ligand and the protein.
Part 4: Post-Docking Analysis and Validation
The results of a molecular docking study should be carefully analyzed and, whenever possible, validated against experimental data.
Interpretation of Docking Scores
The docking score provides an estimate of the binding affinity. A more negative score generally indicates a more favorable binding interaction. However, it is important to note that these scores are approximations and should be used for relative comparisons rather than absolute predictions of binding affinity.
Analysis of Binding Poses and Interactions
Visual inspection of the docked poses is crucial to understand the binding mode of the ligand. Key interactions to look for include:
-
Hydrogen bonds: These are strong, directional interactions that are critical for ligand binding.
-
Hydrophobic interactions: These are non-specific interactions between nonpolar groups that contribute significantly to binding affinity.
-
Pi-stacking interactions: These occur between aromatic rings and are important for the binding of many kinase inhibitors.
Correlation with Experimental Data
The most reliable way to validate docking results is to compare them with experimental data. For example, a good docking protocol should be able to predict that compounds with high experimental activity (e.g., low IC50 values) have better docking scores than inactive compounds.
In Silico ADMET Prediction
To assess the drug-likeness of the docked compounds, it is advisable to perform in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.[14][15] This can help to identify compounds with favorable pharmacokinetic properties early in the drug discovery process.
Case Study: Docking of Triazolo[1,5-a]pyrimidines into EGFR
Several studies have reported the docking of triazolo[1,5-a]pyrimidine derivatives into the ATP-binding site of EGFR (PDB ID: 1M17, 4HJO).[3][16] These studies have shown that the triazolopyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, mimicking the binding of adenine.
| Compound Class | Target Protein | PDB ID | Key Interactions | Reference |
| Pyrazolo[4,3-e][1]triazolopyrimidine | EGFR | Not Specified | ATP binding site | [3] |
| Thienopyrimidine-based triazolo[4,5-d]pyrimidines | EGFR | 1M17 | Active site | [16] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Not Specified | Leu83 | [4] |
| Pyrazolo[4,3-e][1]triazolo[1,5-c]pyrimidine | CDK2 | Not Specified | Leu83 | [14] |
| 1,2,4-triazolo[1,5-a]pyrimidine | DNA Gyrase | Not Specified | Active site | [5] |
Conclusion and Future Perspectives
Molecular docking is an indispensable tool in the study of triazolo[1,5-a]pyrimidines, providing valuable insights into their mechanism of action and guiding the design of new therapeutic agents. By following the protocols and best practices outlined in this guide, researchers can leverage the power of computational chemistry to accelerate the discovery and development of novel drugs based on this versatile scaffold. Future advancements in docking algorithms, including the incorporation of explicit water molecules and enhanced sampling techniques, will further improve the accuracy and predictive power of these methods.
References
-
Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
-
Yin, L., et al. (2007). Synthesis and anti-tumor activities of novel[1]triazolo[1,5-a]pyrimidines. Molecules, 12(5), 1136-1146. [Link]
-
Kolluri, B., et al. (2006). Synthesis and SAR of[1]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 49(26), 7838-7845. [Link]
-
Ahmed, S. A., et al. (2014). Synthesis and anti-tumor activities of new[1]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI, 10(1). [Link]
-
Ahmed, S. A., et al. (2014). Synthesis and anti-tumor activities of new[1]triazolo[1,5-a]pyrimidine derivatives. SciSpace. [Link]
-
Yin, L., et al. (2007). Synthesis and anti-tumor activities of novel[1]triazolo[1,5-a]pyrimidines. Molecules, 12(5), 1136-1146. [Link]
-
Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. [Link]
-
Maestro Docking Tutorial. (2026). How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step). YouTube. [Link]
-
LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
-
Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(15), 4078-4081. [Link]
-
El-Naggar, M., et al. (2022). e][1]triazolo[1,5- c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1476. [Link]
-
The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]
-
Gomaa, M. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4047. [Link]
-
Nasser, S. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 442-453. [Link]
-
Al-Omair, M. A., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d ]pyrimidines based thienopyrimidine system and their derived N -glycosides and thioglycosides. Journal of the Chinese Chemical Society, 68(10), 1805-1819. [Link]
-
El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1476. [Link]
-
El-Naggar, M., et al. (2022). e ][1]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ResearchGate. [Link]
-
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Eskandar, R. F., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411. [Link]
-
Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]
-
Read the Docs. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. [Link]
-
Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
El-Damasy, A. K., et al. (2021). Synthesis, anticancer activity and molecular docking of new pyrazolo [1, 5-a] pyrimidine derivatives as EGFR/HER2 dual kinase inhibitors. Molecules, 26(13), 4047. [Link]
-
Slideshare. (n.d.). Synthesis, Docking Studies and Anticancer Activity of New Substituted Pyrimidine and Triazolopyrimidine Glycosides. Slideshare. [Link]
-
Schrödinger. (n.d.). Glide 5.5 - User Manual. Schrödinger. [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(24), 5432. [Link]
-
Navarro, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(18), 4254. [Link]
-
Schrödinger. (n.d.). Glide. Schrödinger. [Link]
-
Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry, 49(21), 6177-6196. [Link]
-
Khan, S. A., et al. (2021). In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. International Journal of Molecular Sciences, 22(11), 5943. [Link]
-
Ben-Mbarek, Y., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8443. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2020). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Bioorganic Chemistry, 99, 103816. [Link]
-
Metwally, A. A., et al. (2025). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin-Dependent Kinase 4 Inhibitors. ACS Omega. [Link]
-
Vensel Publications. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry. [Link]
-
Gomaa, M. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Molecules, 29(24), 5432. [Link]
-
Badr University in Cairo. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. BUC. [Link]
-
Al-Warhi, T., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. ResearchGate. [Link]
-
Wang, S., et al. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(22), 16493-16511. [Link]
Sources
- 1. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. modekeji.cn [modekeji.cn]
- 9. schrodinger.com [schrodinger.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. m.youtube.com [m.youtube.com]
- 13. dasher.wustl.edu [dasher.wustl.edu]
- 14. Discovery of pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1,2,4]triazolo[1,5- c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Note: Triazolo[1,5-a]pyrimidine Derivatives as Next-Generation Antifungal Agents
Executive Summary & Scientific Context
The rising incidence of invasive fungal infections and the rapid emergence of resistant phytopathogenic fungi necessitate the development of novel antifungal scaffolds. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle has proven remarkably versatile in drug design[1]. As a thermodynamically stable isomer and an isostere of the purine ring, the TP scaffold easily permeates fungal cell walls and interacts with multiple intracellular targets without exhibiting high cytotoxicity to mammalian cells[1][2].
This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic rationale, quantitative efficacy, and standardized protocols for synthesizing and screening TP derivatives as antifungal agents.
Mechanistic Rationale
Unlike conventional azoles that primarily target ergosterol biosynthesis (via lanosterol 14α-demethylase), TP derivatives exhibit a multi-target pharmacological profile. This polypharmacology is highly advantageous for overcoming existing resistance mechanisms.
-
Microtubule (MT) Assembly Inhibition: Certain TP derivatives (e.g., the agrochemical BAS600F) act by disrupting microtubule dynamics, leading to cytoskeletal arrest and preventing fungal cell division[1].
-
Dual Inhibition of DNA Gyrase and DHFR: Recent structural modifications have yielded TP derivatives capable of dual inhibition of bacterial/fungal DNA Gyrase and Dihydrofolate Reductase (DHFR), halting DNA replication and folate synthesis simultaneously[2][3].
-
Glucosamine-6-phosphate Synthase Inhibition: Computational docking studies have also identified TP derivatives as potent binders within the pocket of glucosamine-6-phosphate synthase, an enzyme critical for fungal cell wall assembly.
Multi-target mechanistic pathways of Triazolo[1,5-a]pyrimidine in fungal cells.
Quantitative Efficacy Profiling
The structural optimization of TP derivatives—often guided by 3D-QSAR and Comparative Molecular Field Analysis (CoMFA)—has led to highly potent compounds[4]. The table below summarizes the quantitative efficacy of leading TP derivatives against key fungal pathogens.
| Compound Designation | Target Organism | Efficacy Metric | Value | Reference |
| Compound 8r | Rhizoctonia solani | EC₅₀ | 6.57 µg/mL | [4] |
| Compound 9j | Rhizoctonia solani | EC₅₀ | 3.34 µg/mL | [4] |
| Compound 5o | Botrytis cinerea | Inhibition Rate | 80.38% | [5] |
| Compound 9 (OMe) | Candida albicans | MIC | 19.50 µM | [3] |
| Compound 9a | DNA Gyrase (Enzyme) | IC₅₀ | 0.68 µM | [2] |
Note: Compound 9j was rationally designed based on CoMFA models of Compound 8r, demonstrating a near two-fold increase in potency by optimizing the steric bulk of the thioether moiety[4].
Experimental Protocols
The following protocols represent a self-validating workflow for the synthesis and biological evaluation of TP derivatives.
End-to-end workflow from synthesis to lead optimization of antifungal agents.
Protocol A: Base-Catalyzed Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines
Causality Focus: The condensation of pyrimidine with a triazole ring can yield four isomeric structures. However, utilizing a strong base (sodium methoxide) ensures the selective deprotonation of the 5-amino-1,2,4-triazole, driving the cyclocondensation toward the thermodynamically stable 1,2,4-triazolo[1,5-a]pyrimidine isomer.
Materials:
-
5-amino-1,2,4-triazole (1.0 eq)
-
Substituted α-oxo ketene dithioacetals or chalcones (1.0 eq)
-
Sodium methoxide (NaOMe) (1.2 eq)
-
Anhydrous Methanol
Step-by-Step Methodology:
-
Preparation: Dissolve 5-amino-1,2,4-triazole in anhydrous methanol under a nitrogen atmosphere to prevent moisture-induced side reactions.
-
Base Addition: Slowly add sodium methoxide to the solution and stir for 15 minutes at room temperature. Rationale: This pre-activation step increases the nucleophilicity of the exocyclic amine.
-
Condensation: Add the selected ketene dithioacetal or chalcone dropwise. Elevate the temperature to reflux (approx. 65°C) and maintain for 6–8 hours. Monitor reaction progression via TLC (Ethyl Acetate:Hexane, 1:1).
-
Quenching & Precipitation: Once the starting materials are consumed, cool the mixture to room temperature and pour it over crushed ice. Neutralize with dilute HCl (1M) to precipitate the target compound.
-
Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol. Validate the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol B: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Rate Method)
Causality Focus: For phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea), the mycelial growth rate method is preferred over broth microdilution because it directly measures the radial expansion of the fungal colony, providing a highly reproducible macroscopic readout of cytoskeletal/cell-wall inhibition[4][5].
Materials:
-
Potato Dextrose Agar (PDA)
-
Test compounds dissolved in DMSO (Stock: 10 mg/mL)
-
Positive Control: Fluconazole or Voriconazole
-
Fungal strains (e.g., R. solani, B. cinerea)
Step-by-Step Methodology:
-
Media Preparation: Autoclave PDA media and cool to 50°C.
-
Compound Doping: Aseptically add the test compounds to the liquid PDA to achieve final concentrations (e.g., 1, 5, 10, 50 µg/mL).
-
Critical Control: Maintain the final DMSO concentration below 1% (v/v) in all plates. Prepare a vehicle control plate (1% DMSO without drug) to validate that solvent toxicity is not responsible for growth inhibition.
-
-
Inoculation: Using a sterile cork borer (5 mm diameter), excise a mycelial plug from the actively growing margin of a 7-day-old fungal culture. Place the plug upside down in the exact center of the doped PDA plate.
-
Incubation: Incubate the plates at 25°C ± 1°C in the dark.
-
Data Acquisition: Measure the colony diameter in two perpendicular directions using digital calipers when the vehicle control plate is fully colonized (typically 4–7 days). Rationale: Measuring before the control plate overgrows ensures the fungi are still in the exponential growth phase, preventing artificial skewing of the EC₅₀.
-
Calculation: Calculate the inhibition rate (%) using the formula: Inhibition Rate (%) =[(Dc - Dt) / (Dc - 5)] × 100 (Where Dc is the diameter of the control colony, Dt is the diameter of the treated colony, and 5 is the diameter of the initial plug). Plot the inhibition rates against log concentrations to determine the EC₅₀.
References
-
Synthesis, antifungal activity and CoMFA analysis of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives Source: PubMed (NIH) URL:[Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: PMC (NIH) URL:[Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR Source: ACS Omega URL:[Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety Source: Frontiers in Chemistry URL:[Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking Source: PubMed (NIH) URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, antifungal activity and CoMFA analysis of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
Synthesis of Triazolo[1,5-a]pyrimidine-7-amines: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of triazolo[1,5-a]pyrimidine-7-amines, a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. These scaffolds are recognized as purine bioisosteres and exhibit a wide range of biological activities, including potential as anticancer, antiviral, and antibacterial agents.[1][2] This document provides an in-depth overview of the predominant synthetic strategies, focusing on the mechanistic principles that govern the reactions. Detailed, step-by-step protocols for the regioselective synthesis of these compounds are provided, along with characterization data and troubleshooting insights to aid researchers in their practical application.
Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Scaffold
The[3][4][5]triazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[3] This has led to the development of numerous derivatives with diverse therapeutic potential. For instance, various substituted triazolopyrimidines have been investigated as kinase inhibitors, anticonvulsants, and agents against infectious diseases.[6][7] The 7-amino substituted variants are particularly important as they provide a key vector for further chemical modification and structure-activity relationship (SAR) studies.
The synthetic accessibility and the possibility of introducing a wide range of substituents at various positions of the fused ring system make it an attractive target for chemical synthesis and drug discovery programs.
Core Synthetic Strategies: A Mechanistic Perspective
The most common and efficient method for constructing the[3][4][5]triazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound or its synthetic equivalent.[8] The regioselectivity of this reaction—determining which nitrogen of the triazole ring participates in the initial condensation—is a critical aspect of the synthesis and can be controlled by judicious choice of reactants and reaction conditions.
The Primary Cyclocondensation Pathway
The reaction typically proceeds via an initial nucleophilic attack of the exocyclic amino group of the 3-amino-1,2,4-triazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic heterocyclic system.
The key to controlling the regioselectivity lies in the differential reactivity of the two carbonyl groups of the 1,3-dicarbonyl compound and the nucleophilicity of the triazole's nitrogen atoms. For instance, in an unsymmetrical β-ketoester, the ketone is generally more electrophilic than the ester.
Below is a generalized workflow for this synthetic approach:
Caption: General workflow for the synthesis of triazolo[1,5-a]pyrimidine-7-amines.
Multi-Component Reactions (MCRs)
More recently, one-pot, multi-component reactions (MCRs), such as the Biginelli-like reaction, have gained prominence for their efficiency and atom economy.[9][10] These reactions combine 3-amino-1,2,4-triazole, an aldehyde, and an active methylene compound (like a β-ketoester or acetoacetanilide) to construct the dihydropyrimidine ring, which can then be oxidized to the aromatic triazolopyrimidine.[11]
A key advantage of MCRs is the ability to generate molecular diversity rapidly. The regioselectivity in these reactions can often be tuned by the choice of catalyst and solvent. For example, acidic conditions may favor one isomer, while the use of ionic liquids can direct the reaction towards the other.[5]
Caption: Simplified mechanism of a Biginelli-like multi-component reaction.
Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of substituted triazolo[1,5-a]pyrimidine-7-amines. Researchers should note that reaction times and purification methods may require optimization based on the specific substrates used.
Protocol 1: Synthesis of 7-hydroxy-5-phenyl-[3][4][5]triazolo[1,5-a]pyrimidine
This protocol is adapted from a procedure for synthesizing a 7-oxo (hydroxy tautomer) derivative, which can be a precursor to 7-amino compounds via a 7-chloro intermediate.[6][12]
Materials:
-
3-Amino-1,2,4-triazole
-
Ethyl benzoylacetate
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1,2,4-triazole (0.02 mol) and ethyl benzoylacetate (0.02 mol).[12]
-
Add 10 mL of glacial acetic acid to the flask.[12]
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
After completion, allow the reaction mixture to cool to room temperature. A white solid is expected to precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with abundant water and then with dichloromethane (CH2Cl2) to remove any remaining acetic acid and unreacted starting materials.[12]
-
Dry the resulting white solid in a vacuum desiccator to yield 7-hydroxy-5-phenyl-[3][4][5]triazolo[1,5-a]pyrimidine.
Protocol 2: One-Pot, Three-Component Synthesis of a Dihydro-[3][4][5]triazolo[1,5-a]pyrimidine-7-amine Derivative
This protocol is a general method based on multi-component strategies.[11][13]
Materials:
-
3-Amino-1,2,4-triazole (1.0 mmol)
-
Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)
-
Acetoacetanilide (1.0 mmol)
-
Ethanol (as solvent)
-
Catalyst (e.g., a few drops of piperidine or a catalytic amount of a solid acid)
Procedure:
-
To a 50 mL round-bottom flask, add 3-amino-1,2,4-triazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and acetoacetanilide (1.0 mmol).[11]
-
Add 15 mL of ethanol to the flask.
-
Add the catalyst to the mixture.
-
Stir the mixture at 60 °C for approximately 25-45 minutes. The reaction progress should be monitored by TLC.[11]
-
Upon completion, add an additional amount of ethanol to the reaction mixture and stir.[11]
-
The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Recrystallize the crude product from 95% ethanol to obtain the pure 4,7-dihydro-[3][4][5]triazolo[1,5-a]pyrimidine derivative.[11]
Data Presentation and Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table provides representative data for a model triazolo[1,5-a]pyrimidine compound.
| Compound ID | Structure | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm, DMSO-d₆) | MS (m/z) |
| 1 | 7-Chloro-5-phenyl-[3][4][5]triazolo[1,5-a]pyrimidine | 85 | 146-148 | 8.59 (s, 1H, H-2), 8.19-8.22 (m, 2H, Ph-H), 7.56-7.66 (m, 3H, Ph-H), 7.72 (s, 1H, H-6) | 231 (M+1)[6] |
| 2 | (E)-1-(4-((2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5-methyl-[3][4][5]triazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 88 | 231-237 | 8.31 (d, 1H), 8.01 (dd, 2H), 7.83–7.72 (m, 3H), 7.57–7.48 (m, 2H), 6.70 (s, 1H), 5.11 (s, 1H), 2.44 (s, 2H) | 536.1669 (M+H)⁺[14] |
| 3 | 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Sodium Salt | 60 | 259-261 | 9.01 (s, 1H, H-5), 7.86 (d, 1H, H-5'), 7.10 (d, 1H, H-3'), 6.66 (dd, 1H, H-4') | 270.0232 (M+H)⁺[15] |
Self-Validating Systems and Causality
A robust synthetic protocol should be self-validating. This means that the expected outcome should be consistently achievable, and any deviations should be logically explainable.
-
Causality in Catalyst Choice: In the three-component synthesis, an acid catalyst (like trichloroacetic acid or citric acid) protonates the aldehyde, making it more electrophilic and promoting the formation of an iminium intermediate.[5][13] A base catalyst, on the other hand, will deprotonate the active methylene compound, favoring the formation of the enolate. The choice of catalyst can therefore influence reaction rates and, in some cases, the regiochemical outcome.[5]
-
Solvent Effects: The choice of solvent can influence reaction rates and solubility of intermediates and products. Protic solvents like ethanol or acetic acid can participate in hydrogen bonding and proton transfer, stabilizing charged intermediates. Aprotic solvents may be preferred when trying to avoid side reactions with water. The use of green solvents like water-ethanol mixtures is also becoming more common.[16]
-
Regioselectivity Control: As demonstrated in recent literature, the regioselectivity of the Biginelli-like reaction can be switched. Mild acidic conditions tend to favor the formation of 5-aryl-7-methyl isomers, whereas neutral ionic liquids can shift the selectivity towards 7-aryl-5-methyl derivatives.[5] This provides a powerful tool for chemists to selectively synthesize the desired isomer by simply changing the reaction medium.
Conclusion
The synthesis of triazolo[1,5-a]pyrimidine-7-amines is a well-established yet continually evolving field. The classical cyclocondensation and modern multi-component reactions offer versatile and efficient routes to this important heterocyclic scaffold. By understanding the underlying reaction mechanisms and the factors that control regioselectivity, researchers can effectively synthesize a diverse library of these compounds for evaluation in drug discovery and other applications. The protocols provided herein serve as a reliable foundation for these synthetic endeavors.
References
-
Zappimbulso, M., et al. (2021). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[3][4][5]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zappimbulso, M., et al. (2021). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[3][4][5]triazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Sabatino, P., et al. (2024). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[3][4][5]triazolo[1,5- a]pyrimidines. PubMed. Available at: [Link]
-
Sabatino, P., et al. (2023). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[3][4][5]triazolo[1,5- a ]pyrimidines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Moosavi-Zare, A. R., et al. (2024). The preparation of[3][4][5]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing. Available at: [Link]
-
Unknown. (n.d.). Synthesis of 5,7‐diphenyl‐[3][4][5]triazolo[1,5‐a]pyrimidine catalyzed by FeCl3a. ResearchGate. Available at: [Link]
- Unknown. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Preprints.org.
-
Hibot, A., et al. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. Available at: [Link]
-
Wang, W., et al. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]
-
Smee, D. F., et al. (n.d.). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. Available at: [Link]
-
Karami, S., et al. (2020). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. R Discovery. Available at: [Link]
-
Alnajjar, A., et al. (n.d.). Synthesis of New[3][4][5]Triazolo[1,5‐a]pyrimidine Derivatives: Reactivity of 3‐Amino[3][4][5]triazole towards Enaminonitriles and Enaminones. ResearchGate. Available at: [Link]
- Unknown. (n.d.). Product Class 13: 1,2,3-Triazoles. Thieme.
-
Unknown. (2020). New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[3][4][5]triazolo[1,5-a]pyrimidine-6-carboxylate esters using. TÜBİTAK Academic Journals. Available at: [Link]
-
Massari, S., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. MDPI. Available at: [Link]
-
Unknown. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. MDPI. Available at: [Link]
-
Unknown. (n.d.). Synthesis of Novel 7-Substituted-5-phenyl-[3][4][5]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. PMC. Available at: [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2025). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. ResearchGate. Available at: [Link]
-
Unknown. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]
-
Massari, S., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient one-step synthesis and functionalization as influenza polymerase PA-PB1 interaction disruptors. PubMed. Available at: [Link]
-
Unknown. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. PubMed. Available at: [Link]
-
Osipov, D. V., et al. (n.d.). [3+3] CYCLOCONDENSATION OF β-CARBONYL-SUBSTITUTED 1 H -BENZO[ f ]CHROMENES WITH 3-AMINO-1,2,4-TRIAZOLES: SYNTHESIS OF[3][4][5]TRIAZOLO[1,5- a ]PYRIMIDINES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Fizer, M., & Slivka, M. (2016). Synthesis of[3][4][5]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]
-
Karami, S., et al. (2021). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. PubMed. Available at: [Link]
-
Karami, S., et al. (2020). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine. NIST WebBook. Available at: [Link]
-
Unknown. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
-
Unknown. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
-
Unknown. (2008). Synthesis and cytotoxicity studies of novel[3][4][5]triazolo[1,5-a]pyrimidine-7-amines. PubMed. Available at: [Link]
Sources
- 1. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5- a ]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01861J [pubs.rsc.org]
- 6. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient one-step synthesis and functionalization as influenza polymerase PA-PB1 interaction disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 12. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies [mdpi.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
In Vitro Evaluation of Triazolo[1,5-a]pyrimidine Cytotoxicity: Application Notes and Protocols
Introduction: The Therapeutic Potential and Cytotoxic Profile of Triazolo[1,5-a]pyrimidines
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to purines allows it to function as a bioisostere, leading to the development of compounds with a wide array of biological activities, including anticancer properties.[1][2] Several derivatives have demonstrated potent in vitro cytotoxic activity against various human cancer cell lines.[3][4] The mechanism of action for some TP derivatives involves the inhibition of tubulin polymerization, a critical process for cell division, ultimately leading to cell cycle arrest and apoptosis.[5] Given their therapeutic potential, a rigorous and systematic in vitro evaluation of their cytotoxicity is paramount for identifying lead compounds and understanding their mechanism of action.
This guide provides a comprehensive overview and detailed protocols for assessing the cytotoxic effects of novel triazolo[1,5-a]pyrimidine derivatives. We will delve into the core assays essential for determining cell viability, membrane integrity, and the induction of apoptosis. The experimental choices and the underlying principles of each protocol are explained to ensure robust and reproducible data generation, empowering researchers in drug discovery and development.
Chapter 1: Initial Cytotoxicity Screening - The MTT Assay
The initial step in evaluating the cytotoxic potential of a new compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[6][7]
Principle of the MTT Assay
The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[7][8] This reduction is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[6][8] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[9] A decrease in signal indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the test compound.[9]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Triazolo[1,5-a]pyrimidine compounds
-
Selected cancer cell line (e.g., MCF-7, HCT-116, HepG-2)[10]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter determined from the dose-response curve.[7]
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC50 Value | The concentration of the compound that inhibits 50% of cell growth. |
Chapter 2: Assessing Membrane Integrity - The Lactate Dehydrogenase (LDH) Assay
While the MTT assay measures metabolic activity, the Lactate Dehydrogenase (LDH) assay provides a direct measure of cell membrane integrity. It quantifies the release of the stable cytosolic enzyme LDH into the culture medium upon cell lysis or membrane damage.[11][12] This makes it an excellent complementary assay to MTT for confirming cytotoxicity.
Principle of the LDH Assay
LDH is an oxidoreductase that catalyzes the conversion of lactate to pyruvate. The assay is a coupled enzymatic reaction where the released LDH in the supernatant reduces NAD+ to NADH.[11] This is followed by the reduction of a tetrazolium salt (like INT) to a colored formazan product, which can be measured spectrophotometrically at around 490 nm.[13] The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[12]
Experimental Workflow: LDH Assay
Caption: General workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Cytotoxicity Assay
Materials:
-
Cells treated with triazolo[1,5-a]pyrimidine compounds in a 96-well plate
-
LDH assay kit (containing reaction buffer, substrate mix, and stop solution)
-
Lysis solution (for positive control)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Prepare Controls: Set up the following controls on your cell plate:
-
Background Control: Culture medium without cells.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the test compounds.
-
Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit, typically 45 minutes before the assay.[12]
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at approximately 400 g for 5-10 minutes.[14]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Add 50 µL of the prepared LDH reaction mixture to each well of the new plate.[13]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm within one hour of adding the stop solution.[12][13]
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of the maximum release control, after subtracting background values.
| Parameter | Calculation |
| % Cytotoxicity | [(Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100 |
Chapter 3: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. Several triazolo[1,5-a]pyrimidine derivatives have been shown to induce apoptosis. We will focus on two key assays: Annexin V/Propidium Iodide (PI) staining for detecting apoptotic stages and Caspase-3/7 activity assays for confirming the activation of executioner caspases.
Annexin V/PI Staining by Flow Cytometry
Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect this externalized PS.[16][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[18]
Interpreting the Results:
-
Annexin V- / PI-: Healthy, viable cells.[15]
-
Annexin V+ / PI-: Early apoptotic cells.[15]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[15]
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with triazolo[1,5-a]pyrimidine compounds
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the collected cells (1-5 x 10^5) once with cold PBS by centrifuging and carefully removing the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[17] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, using appropriate excitation and emission wavelengths for FITC (Ex = 488 nm; Em = 530 nm) and PI (Ex = 488 nm; Em > 617 nm).[17]
Caspase-3/7 Activity Assay
Principle: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[19] Their activation is a hallmark of apoptosis. These assays utilize a specific peptide substrate for caspase-3/7, typically DEVD, which is conjugated to a reporter molecule (colorimetric, fluorometric, or luminescent).[20][21][22] When activated caspases cleave the substrate, the reporter molecule is released, generating a measurable signal that is proportional to caspase activity.[20][23]
Experimental Workflow: Caspase-Glo® 3/7 Assay (Luminescent)
Caption: A simplified "add-mix-measure" workflow for the Caspase-Glo® 3/7 luminescent assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with triazolo[1,5-a]pyrimidine compounds in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Plate Equilibration: After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[23]
-
Mixing: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds to 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours. The luminescent signal is stable during this time.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The fold increase in caspase activity is determined by comparing the luminescent signal from the treated cells to that of the vehicle-treated control cells.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro cytotoxic evaluation of novel triazolo[1,5-a]pyrimidine derivatives. By combining assays that measure cell viability (MTT), membrane integrity (LDH), and apoptosis induction (Annexin V/PI, Caspase-3/7), researchers can gain a comprehensive understanding of a compound's cytotoxic profile. Positive hits from this initial screening can then be further investigated to elucidate specific molecular targets and signaling pathways, such as their effects on tubulin polymerization or specific kinases like CDK2, which have been implicated in the activity of this compound class.[1][24] This systematic approach is crucial for advancing promising triazolo[1,5-a]pyrimidine derivatives through the drug discovery pipeline.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR of[8][15]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
-
European Journal of Chemistry. (2014). Synthesis and anti-tumor activities of new[8][15]triazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2007). Synthesis and Anti-tumor Activities of Novel[8][15]triazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
IML Testing & Research. (2026). Cytotoxicity Testing of Pesticides Using the MTT Assay. Retrieved from [Link]
-
CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
-
PubMed. (2019). Novel[8][15]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Retrieved from [Link]
-
Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
PubMed. (2008). Synthesis and cytotoxicity studies of novel[8][15]triazolo[1,5-a]pyrimidine-7-amines. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of[8][15]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (2015). In vitro cytotoxicity evaluation of a new series of benzo[g][8][15]triazolo[1,5-α]quinazolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]
-
ACS Publications. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Novel[5][15]triazoles,[5][15]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives: Synthesis and Molecular Modeling as Potential Apoptotic Antitumor Agents. Retrieved from [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. imlresearch.com [imlresearch.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. protocols.io [protocols.io]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. scispace.com [scispace.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. stemcell.com [stemcell.com]
- 22. Cell Meter(TM) Caspase 3/7 Activity Apoptosis Assay Kit (Red Fluorescence) | AAT Bioquest | Biomol.com [biomol.com]
- 23. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Enhancing Aqueous Solubility of Triazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[1,5-a]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low water solubility encountered during experimental work with this important class of compounds. The fused heterocyclic nature of the triazolo[1,5-a]pyrimidine scaffold, while offering diverse biological activities, often results in poor aqueous solubility, which can impede accurate biological assessment and formulation development.[1][2][3] This resource is designed to provide you with a logical framework for diagnosing and overcoming these solubility issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when working with poorly soluble triazolo[1,5-a]pyrimidine derivatives.
Q1: Why do many triazolo[1,5-a]pyrimidine derivatives exhibit low water solubility?
A1: The limited aqueous solubility of these compounds often stems from a combination of their physicochemical properties. Many derivatives possess a high degree of lipophilicity and a rigid, planar structure, which can lead to strong intermolecular interactions in the solid state and a high crystal lattice energy.[4] This makes it energetically unfavorable for water molecules to effectively solvate and dissolve the compound.
Q2: What are the primary approaches to improving the aqueous solubility of triazolo[1,5-a]pyrimidine compounds?
A2: There are two main avenues for enhancing solubility: chemical modification and formulation strategies.[4]
-
Chemical Modification: This involves synthetically altering the molecule's structure to introduce more polar or ionizable functional groups, thereby increasing its hydrophilicity.[5][6]
-
Formulation Strategies: These approaches focus on the delivery system without altering the chemical structure of the active pharmaceutical ingredient (API). Common methods include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the preparation of amorphous solid dispersions or nanosuspensions.[7][8][9]
Q3: How does adjusting the pH of a solution affect the solubility of my triazolo[1,5-a]pyrimidine derivative?
A3: The pH of the solvent can dramatically influence the solubility of compounds containing ionizable functional groups.[10] For triazolo[1,5-a]pyrimidines that are weak bases, their solubility will generally increase in more acidic (lower pH) solutions as they become protonated and thus more soluble. Conversely, derivatives with acidic functionalities will see increased solubility in more basic (higher pH) environments.[11] Therefore, carefully adjusting the pH of your experimental buffer can be a straightforward and potent method to enhance solubility.[12]
Q4: What is a co-solvent, and how can it help solubilize my compound?
A4: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble drugs.[9] Co-solvents work by reducing the polarity of the aqueous environment, which lessens the interfacial tension between the water and the hydrophobic compound.[13][14] Commonly used co-solvents in research and formulation include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[12][15]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common experimental issues arising from the low solubility of triazolo[1,5-a]pyrimidine derivatives.
Problem 1: My compound precipitates out of solution during my in vitro assay.
This is a frequent issue that can lead to inaccurate and unreliable assay results. The following decision tree will guide you through a systematic troubleshooting process.
Problem 2: I'm observing inconsistent results and poor dose-response curves in my biological assays.
Inconsistent data and flat dose-response curves are often symptomatic of a compound not being fully dissolved, leading to variability in the actual concentration of the compound in the assay.
Causality: When a compound has low solubility, it may exist as a fine suspension rather than a true solution. This can lead to inconsistent sampling and an underestimation of the compound's true potency.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your stock and working solutions for any signs of turbidity or precipitate. Even a slight cloudiness can indicate solubility issues.
-
Solubility Determination: If not already done, determine the kinetic and thermodynamic solubility of your compound in the assay buffer. This will define the upper concentration limit for your experiments.
-
Employ Formulation Strategies: If your desired assay concentration exceeds the measured solubility, you must employ a solubilization technique. The protocols below provide detailed methodologies for using co-solvents and cyclodextrins.
Experimental Protocols
The following are detailed, step-by-step methodologies for key solubilization experiments.
Protocol 1: Enhancing Solubility with Co-solvents
Objective: To increase the aqueous solubility of a triazolo[1,5-a]pyrimidine derivative for in vitro testing by using a water-miscible organic co-solvent.
Materials:
-
Triazolo[1,5-a]pyrimidine derivative (solid)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Desired aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the triazolo[1,5-a]pyrimidine derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the desired aqueous buffer.
-
Co-solvent Percentage: Critically, ensure the final concentration of the organic co-solvent in your assay is low (typically ≤1%) to avoid solvent-induced artifacts.[16]
-
Solubility Screening: To find the optimal co-solvent, prepare solutions of your compound in your aqueous buffer containing a fixed, low percentage (e.g., 1-5%) of different co-solvents (DMSO, PEG 400, Ethanol).
-
Equilibration and Observation: Vortex and sonicate the solutions to aid dissolution. Allow them to equilibrate and visually inspect for any precipitation.
-
Quantification: For a more rigorous assessment, filter the solutions and quantify the dissolved compound using a suitable analytical method like HPLC-UV.
Protocol 2: Using Cyclodextrins to Enhance Solubility
Objective: To increase the aqueous solubility of a triazolo[1,5-a]pyrimidine derivative by forming an inclusion complex with a cyclodextrin.[17][18][19]
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate poorly soluble molecules, like many triazolo[1,5-a]pyrimidine derivatives, forming a water-soluble inclusion complex.
Materials:
-
Triazolo[1,5-a]pyrimidine derivative (solid)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Purified water or desired buffer
-
Stir plate and magnetic stir bars
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add Compound: Add an excess amount of the solid triazolo[1,5-a]pyrimidine derivative to the HP-β-CD solution. "Excess" means adding enough solid so that some remains undissolved after equilibration.
-
Equilibrate: Stir the mixture vigorously for 24-48 hours at a constant temperature. This allows for the formation of the inclusion complex to reach equilibrium.
-
Remove Undissolved Solid: After equilibration, remove the undissolved solid by centrifuging the suspension and carefully collecting the supernatant, or by filtering the solution through a 0.22 µm syringe filter.
-
Determine Concentration: Use a validated analytical method, such as UV-Vis spectroscopy or HPLC, to accurately quantify the concentration of the dissolved compound in the clear filtrate.
Data Summary and Advanced Strategies
The choice of solubilization method can significantly impact the achievable concentration of your triazolo[1,5-a]pyrimidine derivative. The following table provides a general comparison of these techniques.
| Solubilization Technique | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | 10-1000x | Requires ionizable groups on the compound.[12] |
| Co-solvents | 2-100x | Potential for solvent effects on the biological assay.[16] |
| Cyclodextrins | 10-5000x | Can alter the free fraction of the drug available for binding.[17][19] |
| Solid Dispersions | 10-10,000x | Requires specialized formulation equipment (e.g., spray dryer).[7][21][22] |
| Nanosuspensions | 10-10,000x | Involves particle size reduction to the nanometer range.[23][24][25] |
For particularly challenging compounds where the above methods are insufficient, more advanced formulation strategies may be necessary.
-
Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in a polymer matrix in an amorphous state.[26] The amorphous form has higher free energy and thus greater apparent solubility than the crystalline form.[21]
-
Nanosuspensions: This approach reduces the particle size of the drug to the sub-micron range, which increases the surface area available for dissolution, thereby enhancing the dissolution rate and saturation solubility.[23][27]
These advanced techniques typically require specialized equipment and expertise in pharmaceutical formulation but can provide significant advantages for compounds with very low solubility.
References
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
-
Popescu, C., & Su, F. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(5), 1098. [Link]
-
Ganta, S., & Talasila, P. K. (2010). Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. International Journal of Pharmaceutical Sciences and Nanotechnology, 3(3), 1027-1035. [Link]
-
Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Asian Journal of Pharmacy and Technology, 11(2), 143-150. [Link]
-
Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4583-4607. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Strategies for improving hydrophobic drugs solubility and bioavailability. Indo-Global Journal of Pharmaceutical Sciences, 1(2), 1-13. [Link]
-
Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?[Link]
-
Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 29(1), 1699-1718. [Link]
-
Nikam, G., et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(11), 194-205. [Link]
-
Mark, T. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
-
Kumar, A., Sahoo, S. K., Padhee, K., & Sethi, K. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 113-122. [Link]
-
Maurya, C. P., Bansal, S., Singh, R., & Srivastava, A. K. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Journal of Emerging Technologies and Innovative Research, 12(6), i318-i332. [Link]
-
Sharma, P., et al. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Analytical Chemistry, 20(4), 1-15. [Link]
-
Iacob, E. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Wagh, M. P., & Patel, K. V. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 1(2), 1-13. [Link]
-
Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]
-
Popescu, C., & Su, F. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(5), 1098. [Link]
-
Sharma, A., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Nanomaterials, 10(1), 1-15. [Link]
-
Singh, A., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 10(3), 200-205. [Link]
-
Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4583-4607. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 343-351. [Link]
-
Lee, J., et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1), 585-604. [Link]
-
Radi, M., & Schenone, S. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Future Medicinal Chemistry, 12(10), 947-963. [Link]
-
Wang, S., et al. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(22), 16723-16742. [Link]
-
Yilmaz, I., et al. (2023). Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Molecules, 28(11), 4473. [Link]
-
Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(1), 1-20. [Link]
-
Sykes, M. L., et al. (2019). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of Medicinal Chemistry, 62(17), 7964-7977. [Link]
-
Williams, H. D., & Pouton, C. W. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review, 14(2), 1-8. [Link]
-
El-Sayed, W. A., et al. (2025). Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. ResearchGate. [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
ResearchGate. (2022, September 15). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
-
Lee, J., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. [Link]
-
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
Eskandar, R., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rjptonline.org [rjptonline.org]
- 25. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 26. jetir.org [jetir.org]
- 27. benthamdirect.com [benthamdirect.com]
Technical Support Center: Purification of Triazolo[1,5-a]pyrimidine Hydrochloride
Welcome to the Application Scientist Support Portal. This guide is designed specifically for medicinal chemists, researchers, and drug development professionals working with bicyclic N-heteroarenes.
Triazolo[1,5-a]pyrimidine derivatives are privileged scaffolds in drug discovery, exhibiting potent biological activities including microtubule stabilization for neurodegenerative diseases[1], targeted anticancer properties[2][3], and broad-spectrum antimicrobial efficacy[4]. However, isolating these compounds as hydrochloride (HCl) salts presents unique physicochemical challenges. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity isolation.
Diagnostic Purification Workflow
Workflow for the purification of triazolo[1,5-a]pyrimidine hydrochloride.
Core Principles & Chemical Causality
When synthesized via the condensation of 3-amino-1,2,4-triazole with active methylene compounds or ketene dithioacetals[5], the resulting crude mixtures often contain unreacted starting materials, regioisomers (e.g., the 1,5-c isomer), and oligomeric byproducts.
Why the Hydrochloride Salt? Converting the free base to a hydrochloride salt increases aqueous solubility, which is critical for downstream biological assays. However, the protonation of the electron-deficient pyrimidine/triazole nitrogens fundamentally alters the compound's chromatographic behavior. Traditional normal-phase silica gel chromatography often fails due to irreversible chemisorption of the polar salt to acidic silanol groups. Therefore, purification must rely on orthogonal techniques: reversed-phase chromatography (which separates based on hydrophobicity) or controlled solvent-antisolvent recrystallization (which separates based on crystal lattice thermodynamics).
Step-by-Step Validated Methodologies
Protocol A: Solvent-Antisolvent Recrystallization (For >80% Purity)
Self-Validating Mechanism: The differential solubility of the target HCl salt versus organic impurities drives this process. If the precipitate forms upon antisolvent addition, the thermodynamic preference of the highly ordered crystal lattice inherently excludes structurally dissimilar impurities, validating the purification step.
-
Dissolution: Suspend the crude triazolo[1,5-a]pyrimidine hydrochloride in a minimal volume of hot methanol (approx. 60°C). Causality: Methanol's high dielectric constant effectively solvates the polar salt lattice without breaking the HCl bond.
-
Filtration: Perform a rapid hot gravity filtration to remove any insoluble particulate matter or highly polymerized synthetic byproducts.
-
Antisolvent Addition: Slowly add diethyl ether dropwise while maintaining gentle stirring until the solution becomes faintly turbid (the cloud point).
-
Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. Causality: Slow cooling promotes the formation of a thermodynamically stable crystal lattice, preventing the kinetic trapping of solvent or impurities within the matrix.
-
Collection & Drying: Filter the crystals under vacuum and wash with cold diethyl ether. Dry under high vacuum (0.1 mbar) at 50°C over a desiccant for 24 hours.
Protocol B: Reversed-Phase Flash Chromatography (For Complex Mixtures)
Self-Validating Mechanism: Reversed-phase (C18) chromatography bypasses the silanol-binding issues of normal-phase silica. Elution of a sharp peak at a specific retention time confirms the hydrophobic cross-section of the molecule, while the acidic mobile phase validates the maintenance of the salt form.
-
Column Equilibration: Equilibrate a C18 flash column with 95% Water (containing 0.1% HCl) and 5% Acetonitrile. Causality: The 0.1% HCl suppresses the ionization equilibrium, ensuring the compound remains fully protonated and elutes as a sharp, symmetrical band rather than streaking.
-
Sample Loading: Dissolve the crude mixture in a minimal volume of the initial mobile phase and load it onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 60% Acetonitrile over 20 column volumes.
-
Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Triazolo[1,5-a]pyrimidine derivatives typically exhibit strong chromophores in this range[2].
-
Lyophilization: Pool the pure fractions and lyophilize to isolate the triazolo[1,5-a]pyrimidine hydrochloride as a fluffy, pure powder.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Chromatographic Impact
| Parameter | Typical Range / Value | Chromatographic/Purification Impact |
| Molecular Weight (Core) | ~120.11 g/mol (free base) | Low MW requires high-resolution MS for accurate fraction tracking. |
| LogP (Estimated) | -0.5 to 1.5 | Highly polar; results in poor retention and streaking on normal-phase silica. |
| pKa (Protonated Nitrogen) | ~2.0 - 4.5 | Requires an acidic mobile phase (pH < 2) to maintain the salt form during LC. |
| UV Absorbance Maxima | 254 nm, 280 nm | Excellent chromophore for UV-guided fraction collection during chromatography. |
Table 2: Solvent Compatibility for Purification
| Solvent | Role in Purification | Causality / Mechanism |
| Methanol / Ethanol | Primary Solvents | High dielectric constant disrupts the lattice, solvating the HCl salt. |
| Diethyl Ether | Antisolvent | Non-polar nature forces the polar salt to precipitate, excluding impurities. |
| Water (0.1% HCl) | RP-HPLC Mobile Phase A | Solvates the salt while the low pH suppresses free-base equilibrium. |
| Acetonitrile | RP-HPLC Mobile Phase B | Provides hydrophobic competition to elute the compound from C18 chains. |
Troubleshooting & FAQs
Q: My compound streaks severely on normal-phase TLC. How can I accurately monitor the reaction and purification? A: The hydrochloride salt interacts strongly with the silica stationary phase. To resolve this, use a highly polar, basic eluent system for TLC, such as Dichloromethane : Methanol : Aqueous Ammonia (90:9:1). Causality: The ammonia temporarily neutralizes the HCl salt, allowing the free base to migrate cleanly up the plate. Alternatively, switch to C18 TLC plates using a Water/Methanol gradient.
Q: During synthesis, I obtained a mixture of 1,5-a and 1,5-c regioisomers. How do I separate them? A: The condensation of 3-amino-1,2,4-triazole can yield both the thermodynamically favored 1,5-a isomer and the kinetically favored 1,5-c isomer. They often have distinct solubility profiles; the 1,5-a isomer is generally less soluble in cold ethanol. If fractional crystallization fails, preparative reversed-phase HPLC is required. The slight differences in their dipole moments alter their hydrophobic interactions with the C18 stationary phase, allowing for baseline resolution.
Q: Elemental analysis (CHN) indicates my purified HCl salt contains excess water and methanol. How do I fix this? A: Triazolo[1,5-a]pyrimidine hydrochloride salts are highly hygroscopic and prone to forming stable solvates. Standard vacuum drying at room temperature is insufficient to break the hydrogen bonds between the salt and the solvent molecules. You must dry the sample in a vacuum oven at 50-60°C over a strong desiccant like phosphorus pentoxide ( P2O5 ) for at least 48 hours to achieve analytical purity.
Q: Can I use ion-exchange chromatography for purification instead of reversed-phase? A: Yes. Strong cation exchange (SCX) solid-phase extraction is highly effective. Load the sample in methanol; the protonated triazolo[1,5-a]pyrimidine will bind to the sulfonic acid groups on the resin. Wash with pure methanol to remove neutral impurities, then elute the target compound using 2M ammonia in methanol. Critical Note: This elution mechanism yields the free base. You must re-treat the purified free base with stoichiometric ethereal HCl to regenerate the desired hydrochloride salt.
References
-
Synthesis and antimicrobal activities of some novel triazolo[1,5-a]pyrimidine derivatives - Semantic Scholar. 4
-
Synthesis and Anti-tumor Activities of Novel[1,2,4]triazolo[1,5-a]pyrimidines - PMC. 2
-
New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using - TÜBİTAK Academic Journals. 5
-
Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - MDPI. 3
-
US20230167121A1 - Substituted {1,2,4,} triazolo{1,5-a} pyrimidine compounds and use in stabilizing microtubules - Google Patents. 1
Sources
- 1. US20230167121A1 - Substituted {1,2,4,} triazolo{1,5-a} pyrimidine compounds and use in stabilizing microtubules - Google Patents [patents.google.com]
- 2. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Optimizing reaction conditions fortriazolo[1,5-a]pyrimidine synthesis
Welcome to the Technical Support & Troubleshooting Center for Triazolo[1,5-a]pyrimidine Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the mechanistic complexities, regioselectivity issues, and optimization bottlenecks associated with this privileged heterocyclic scaffold.
Rather than just providing static recipes, this guide explains the causality behind molecular behaviors, empowering you to rationally troubleshoot your workflows.
Mechanistic Overview & Reaction Pathways
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines is typically achieved through the condensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds, chalcones, or enaminones [1]. However, the presence of multiple nucleophilic nitrogen atoms on the triazole ring often leads to competing pathways, resulting in kinetic byproducts or undesired regioisomers.
Caption: Mechanistic pathways for triazolo[1,5-a]pyrimidine synthesis and the Dimroth rearrangement.
Troubleshooting Guides & FAQs
Issue 1: Poor Regioselectivity in the Multicomponent Reaction (MCR)
Q: When reacting 3-amino-1,2,4-triazole with an asymmetric 1,3-dicarbonyl, I am getting an inseparable 50/50 mixture of 5-aryl and 7-aryl regioisomers. How can I drive the reaction toward a single isomer?
The Causality: Regioselectivity is dictated by which nitrogen atom initiates the nucleophilic attack. The endocyclic nitrogen (N4) of the triazole is intrinsically more nucleophilic but sterically hindered. The exocyclic amino group (-NH₂) is less nucleophilic but sterically accessible. Under neutral conditions (or in ionic liquids), the highly nucleophilic N4 attacks the most electrophilic carbon first, leading to the 7-aryl-5-methyl isomer. However, if you introduce mild acidic conditions (e.g., p-toluenesulfonic acid), the N4 atom becomes protonated and deactivated. This forces the exocyclic -NH₂ to initiate the attack, completely flipping the regioselectivity to favor the 5-aryl-7-methyl isomer [5].
The Solution: Control the pH of your catalytic system to exploit this nucleophilicity switch.
Caption: Regioselectivity logic tree based on pH-driven nucleophilicity switching.
Issue 2: Incomplete Conversion & Low Yields
Q: My standard reflux conditions in ethanol are stalling at ~60% yield. How can I push this to completion?
The Causality: MCRs require precise entropy control. In dilute solvent systems like ethanol, the effective collision frequency between the three components (aldehyde, dicarbonyl, and triazole) is low, causing the reaction to stall at the Aza-Michael intermediate.
The Solution: Transitioning to solvent-free conditions or utilizing high-surface-area nanomagnetic catalysts (such as Schiff base Zn(II) complexes supported on Fe₃O₄) drastically increases the local concentration of reactants and stabilizes the transition states [2].
Data Summary: Optimization of Reaction Conditions The table below illustrates the quantitative impact of solvent and catalyst choices on the synthesis yield, demonstrating the superiority of solvent-free and nano-catalyzed environments.
| Entry | Solvent System | Catalyst (Loading) | Temp (°C) | Time | Yield (%) |
| 1 | H₂O | None | Reflux | 24 h | 45% |
| 2 | Ethanol | p-TsOH (10 mol%) | Reflux | 4 h | 64% |
| 3 | H₂O | p-TsOH (10 mol%) | Reflux | 4 h | 87% |
| 4 | Solvent-Free | p-TsOH (10 mol%) | 100 °C | 30 min | 91% |
| 5 | Solvent-Free | Nano-Zn(II) on Fe₃O₄ (3 mg) | 60 °C | 25 min | 96% |
Data synthesized from comparative optimization studies in MCR triazolopyrimidine synthesis [2].
Issue 3: Unwanted Isomerization (The Dimroth Rearrangement)
Q: I successfully synthesized the [4,3-a] isomer, but after recrystallization from hot basic solvent, my NMR shows a completely different compound. What happened?
The Causality: You have inadvertently triggered a Dimroth Rearrangement . The [1,2,4]triazolo[4,3-a]pyrimidine is often the kinetic product. When exposed to heat and basic (or strongly acidic) conditions, the molecule undergoes the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). The pyrimidine ring opens, the triazole moiety rotates, and the ring re-closes to form the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyrimidine [3, 4].
The Solution: If you want the[4,3-a] isomer, strictly avoid heat and basic/acidic workups. If you want the[1,5-a] isomer, you can use the Dimroth rearrangement deliberately as a synthetic tool (see Protocol 2 below).
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes an observable analytical checkpoint so you can confirm success before proceeding to the next phase.
Protocol 1: Solvent-Free Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines via Nano-Catalysis
Based on the optimized parameters for high-yield, green chemistry synthesis [2].
-
Preparation: In a 10 mL glass vial, combine 3-amino-1,2,4-triazole (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and the active methylene compound (e.g., acetoacetanilide, 1.0 mmol).
-
Catalyst Addition: Add 3.0 mg of the magnetic nano-catalyst (CuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)[ZnCl₂]).
-
Validation Check: The mixture should appear as a heterogeneous, dry powder blend.
-
-
Thermal Activation: Stir the mixture at 60 °C under solvent-free conditions for 25 minutes.
-
Validation Check: As the reaction proceeds, the mixture will transition into a localized melt. Spotting the melt on a TLC plate (Eluent: EtOAc/Hexane 1:1) should reveal the complete disappearance of the UV-active aldehyde spot and the emergence of a new, lower Rf fluorescent product spot.
-
-
Workup & Catalyst Recovery: Cool the mixture to room temperature and add 5 mL of warm Ethanol. Stir for 5 minutes to dissolve the organic product. Apply an external neodymium magnet to the wall of the vial.
-
Validation Check: The dark magnetic nanoparticles will rapidly pull to the glass wall, leaving a clear, product-rich ethanolic supernatant.
-
-
Isolation: Decant the supernatant and cool it in an ice bath to induce crystallization. Filter the precipitate and dry under a vacuum.
-
Validation Check: A sharp melting point (typically within a 2 °C range) confirms high purity without the need for column chromatography.
-
Protocol 2: Deliberate Dimroth Rearrangement (Isomer Conversion)
For converting kinetic[4,3-a] isomers to thermodynamic [1,5-a] isomers [3, 4].
-
Dissolution: Suspend the pure [1,2,4]triazolo[4,3-a]pyrimidine precursor (1.0 mmol) in 10 mL of an aqueous NaOH solution (0.1 M) or glacial acetic acid, depending on substrate solubility.
-
Thermal Ring-Opening: Heat the mixture to reflux for 2–4 hours.
-
Validation Check: The suspension will initially become a clear solution as the intermediate ring-opened salt forms. As the thermodynamically stable [1,5-a] isomer forms, it will often begin to precipitate out of the hot solution due to lower solubility.
-
-
Neutralization & Isolation: Cool the reaction to room temperature. If basic conditions were used, carefully neutralize with 1M HCl until pH 7 is reached to ensure complete precipitation. Filter and wash with cold distilled water.
-
NMR Validation:
-
Validation Check: Run a ¹H-NMR in DMSO-d₆. The successful rearrangement is confirmed by a distinct downfield shift of the pyrimidine ring protons, caused by the altered anisotropic environment and electron density of the newly formed [1,5-a] fused system.
-
References
-
Slivka, M. V., & Fizer, M. (2016). Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157.[Link]
-
Moosavi-Zare, A. R., Najafi, R., & Goudarziafshar, H. (2024). The preparation of[1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Advances, 14, 18456-18468.[Link]
-
Salgado, A., Varela, C., García Collazo, A. M., García, F., Pevarello, P., Alkorta, I., & Elguero, J. (2011). Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study. Journal of Molecular Structure, 987(1-3), 13-24.[Link]
-
Mamedov, V. A., & Zhukova, N. A. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(4), 335-351.[Link]
-
De Angelis, M., et al. (2023). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry, 21, 5740-5751.[Link]
Technical Support Center: Regioselective Synthesis of Triazolo[1,5-a]pyrimidine Isomers
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals working with the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold—a privileged structure in medicinal chemistry, particularly for antiviral agents. Below, you will find mechanistic troubleshooting guides, validated protocols, and structural data to help you overcome regioselectivity challenges during cyclocondensation.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why do I get a mixture of 5-aryl-7-methyl and 7-aryl-5-methyl isomers during the condensation of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones? Causality & Mechanism: Regioselectivity in this cyclocondensation is dictated by the differential electrophilicity of the two carbonyl carbons and the nucleophilicity of the exocyclic versus endocyclic nitrogens on the triazole ring. If you are obtaining a mixture, your reaction medium lacks the specific thermodynamic or kinetic control required to bias the transition state.
-
To favor the 5-aryl-7-methyl isomer: You must use mild acidic conditions. Protonation enhances the electrophilicity of the more sterically hindered/conjugated carbonyl, directing the initial nucleophilic attack of the exocyclic amine to this site[1].
-
To favor the 7-aryl-5-methyl isomer: You must use neutral ionic liquids. This environment shifts the transition state stabilization, favoring the initial attack at the less hindered carbonyl[1].
Q2: My Biginelli-like multicomponent reaction (MCR) is yielding complex mixtures instead of the desired C-6 ester-substituted amino-TZP analogues. How can I optimize this? Troubleshooting: A classic Biginelli-like MCR for TZPs involves a 3-amino-1,2,4-triazole, an aldehyde, and a dicarbonyl compound. If you are getting mixtures, your pH control is likely drifting during the reaction. Self-Validating System: Run parallel micro-scale reactions. To force the 5-aryl-7-methyl C-6-substituted TZP analogue, strictly maintain mild acidic conditions (e.g., using acetic acid as a promoter)[1]. To switch regioselectivity towards the 7-aryl-5-methyl derivative, replace the acidic medium with a neutral ionic liquid[1]. Verify the outcome via 1 H NMR: the methyl protons at C-5 vs C-7 have distinct chemical shifts due to the anisotropic effect of the adjacent triazole ring. A single methyl peak confirms your pH control was successful.
Q3: Is it possible to synthesize 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones without transition metal catalysts? Methodology: Yes, a highly efficient green chemistry protocol exists. You can achieve this via a one-pot condensation of 1,3-dimethylbarbituric acid, a 3-amino-1H-1,2,4-triazole, and an aromatic aldehyde[2]. Causality: The high temperature (120 °C) under solvent-free conditions provides sufficient thermal activation energy to drive the Knoevenagel condensation, followed by Michael addition and cyclodehydration, entirely bypassing the need for Lewis acid catalysts[2]. Alternatively, microwave irradiation can be used to achieve this under catalyst- and solvent-free conditions, completely suppressing the formation of alternative regioisomers[3].
Part 2: Quantitative Data & Reaction Optimization
The table below summarizes the critical reaction parameters required to force regioselectivity toward specific TZP isomers.
| Reactants | Reagents / Conditions | Major Regioisomer | Yield (%) | Ref |
| 3,5-diamino-1,2,4-triazole + 1-aryl-1,3-butanedione | Mild Acidic Medium | 5-aryl-7-methyl-TZP | >80% | [1] |
| 3,5-diamino-1,2,4-triazole + 1-aryl-1,3-butanedione | Neutral Ionic Liquids | 7-aryl-5-methyl-TZP | >75% | [1] |
| 3-amino-1H-1,2,4-triazole + 1,3-dimethylbarbituric acid + aryl aldehyde | Solvent-free, 120 °C, 10–30 min | 9-aryl-5,9-dihydro...dione | 91–92% | [2] |
| 3-amino-1H-1,2,4-triazole + barbituric acid + aryl aldehyde | Microwave, Solvent-free | 9-aryl-5,9-dihydro...dione | High | [3] |
Part 3: Validated Experimental Protocols
Protocol A: Solvent-Free Regioselective Synthesis of 5,9-Dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones
This protocol utilizes thermal activation to bypass metal catalysts, ensuring high regioselectivity.
-
Reagent Preparation: Weigh 1.0 mmol of 1,3-dimethylbarbituric acid, 1.0 mmol of 3-amino-1H-1,2,4-triazole, and 1.0 mmol of the selected aromatic aldehyde[2].
-
Homogenization: Combine the reagents in a mortar and grind thoroughly to ensure a homogenous solid mixture, maximizing surface area contact.
-
Thermal Activation: Transfer the mixture to a reaction vessel and stir at 120 °C under solvent-free conditions[2]. Alternatively, subject the mixture to microwave irradiation[3].
-
Reaction Monitoring: Monitor the reaction progress via TLC (hexane–EtOAc, 2:1). The reaction typically reaches completion within 10–30 minutes[2].
-
Purification: Cool the resulting powder to room temperature and recrystallize from hot ethanol to afford the pure product[2].
Self-Validation Check: The IR spectrum of the recrystallized product must display characteristic carbonyl stretching vibrations at ~1720 and 1695 cm⁻¹, and broad NH stretches at 3280 cm⁻¹[2][3]. 1 H NMR should confirm the absence of alternative regioisomers by showing a single distinct benzylic proton singlet (e.g., at δ 5.70)[3].
Protocol B: One-Step Synthesis of 7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
This protocol uses neutral ionic liquids to invert the standard acidic regioselectivity.
-
Setup: Dissolve 3,5-diamino-1,2,4-triazole (1 equiv) and 1-aryl-1,3-butanedione (1.1 equiv) in the selected neutral ionic liquid[1][4].
-
Cyclocondensation: Heat the mixture to 80-100 °C with continuous stirring for 4 hours.
-
Workup: Extract the product using ethyl acetate and wash extensively with water to remove the ionic liquid.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography[4].
Self-Validation Check: To confirm regioselectivity, run a 1 H NMR on the crude extract. A single methyl peak indicates successful regiocontrol. If two methyl peaks are observed, the pH drifted during cyclocondensation, resulting in a mixture[1].
Part 4: Visualizations
Reaction condition-driven regioselective pathways for TZP isomer synthesis.
Troubleshooting decision tree for resolving isomer mixtures in TZP synthesis.
References
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- A New Protocol for Catalyst-Free Regioselective Synthesis of 5,9-Dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Improved microwave-assisted catalyst-free synthesis of 9-aryl-5,9-dihydropyrimido[4,5-d][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)
Sources
- 1. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Triazolo[1,5-a]pyrimidine hydrochloride stability and storage
Welcome to the Technical Support Center for Triazolo[1,5-a]pyrimidine hydrochloride . As a Senior Application Scientist, I have designed this portal to move beyond basic safety data sheets. Here, we will explore the mechanistic "why" behind handling protocols, physical stability, and experimental workflows for this critical purine bioisostere.
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a highly versatile, nitrogen-rich heterocycle. Because it is isoelectronic with the purine ring, it is heavily utilized in drug design to target cyclic nucleotide phosphodiesterases (e.g., PDE2), dihydroorotate dehydrogenase (DHODH), and various kinases[1][2]. However, handling its hydrochloride salt form introduces specific thermodynamic and kinetic variables into your workflows.
Section 1: Troubleshooting & FAQs
Q1: My Triazolo[1,5-a]pyrimidine HCl powder has turned into a sticky paste. What happened, and is it ruined? The Causality: You are observing deliquescence. The hydrochloride salt form is highly hygroscopic. When exposed to ambient humidity, the salt absorbs moisture from the air until it dissolves in its own absorbed water. This not only makes the compound difficult to weigh accurately but can also initiate the hydrolysis of labile substituents (such as halogens at the electrophilic C5 or C7 positions)[3]. The Solution: If the compound has deliquesced, it should be discarded for quantitative assays, as the molarity can no longer be accurately calculated, and partial degradation is likely. To prevent this, always store the compound desiccated at 2–8°C[3]. Crucially, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation on the cold powder.
Q2: I am trying to use the compound in a nucleophilic aromatic substitution ( SNAr ), but my yields are near zero. Why? The Causality: The hydrochloride salt protonates the basic nitrogen atoms on the pyrimidine ring (typically N3 or N4). This protonation stabilizes the core but traps the molecule in an unreactive state, preventing the free lone pairs from participating in your intended reaction mechanism. The Solution: You must "free-base" the compound in situ. Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine, in a 1:1 or 1.2:1 molar ratio to neutralize the HCl[1].
Q3: My NMR spectrum in DMSO- d6 shows unexpected peaks and peak broadening over time. Is the ring degrading? The Causality: The TP core itself is relatively stable, but the combination of the acidic HCl salt, trace water in hygroscopic DMSO- d6 , and extended time can lead to the hydrolysis of substituents or, in extreme cases, partial breakdown of the triazolopyrimidine ring into hydroxylated intermediates[4]. The Solution: Prepare NMR samples immediately before acquisition using strictly anhydrous DMSO- d6 or switch to a non-hygroscopic, aprotic solvent if solubility permits.
Section 2: Experimental Workflows & Methodologies
To ensure self-validating and reproducible results, follow these standardized protocols for handling the HCl salt.
Protocol A: Preparation of 10 mM Stock Solution for in vitro Assays
This protocol ensures complete dissolution while preventing premature degradation of the TP core prior to biological screening (e.g., DHODH or PDE2 inhibition assays).
-
Equilibration: Remove the desiccated vial of Triazolo[1,5-a]pyrimidine HCl from 2–8°C storage and let it sit at room temperature for 30 minutes.
-
Weighing: Rapidly weigh 10.0 mg of the compound using a microbalance. Perform this step in a low-humidity environment (relative humidity < 30%) or a glovebox if possible.
-
Solvation: Transfer the powder to a sterile, amber glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Sonication: Sonicate the mixture in a water bath at 25°C for 2–3 minutes until the solution is completely clear. Do not heat above 40°C, as thermal stress in the presence of the acidic chloride counterion can induce degradation.
-
Aliquot & Freeze: Divide the stock into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: In Situ Neutralization for Organic Synthesis
Use this method when coupling the TP scaffold with amines or other nucleophiles[1].
-
Suspend 1.0 equivalent of Triazolo[1,5-a]pyrimidine HCl in an aprotic solvent (e.g., 1,2-dichloroethane or anhydrous DMF) at 0.40 M concentration.
-
Add 1.05 equivalents of DIPEA dropwise while stirring at room temperature[1].
-
Monitor the reaction via TLC; the suspension will typically clear into a homogeneous solution as the free base is generated and dissolves.
-
Proceed immediately with the addition of your nucleophile or coupling reagent.
Workflow for handling and neutralizing Triazolo[1,5-a]pyrimidine HCl.
Section 3: Quantitative Data & Stability Metrics
The following table summarizes the physicochemical properties and stability profile of the standard Triazolo[1,5-a]pyrimidine hydrochloride core.
| Parameter | Value / Observation | Scientific Rationale |
| Storage Temperature | 2–8°C (Refrigerated) | Minimizes thermal kinetic energy, preventing spontaneous degradation or reaction with ambient moisture[3]. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents deliquescence and subsequent hydrolysis of the HCl salt[3]. |
| Aqueous Solubility | > 50 mg/mL (pH < 4) | The protonated pyrimidine nitrogen significantly enhances dipole-water interactions compared to the free base. |
| Stability in DMSO (25°C) | > 98% intact at 24 hours | Stable short-term, but trace water in DMSO will eventually lead to hydrolysis over weeks. |
| Stability in Water (pH 7.4) | ~85% intact at 48 hours | The free base forms at physiological pH; susceptible to slow nucleophilic attack by water depending on C5/C7 substituents. |
Section 4: Degradation Pathway Analysis
Understanding how the molecule fails is critical to preventing it. While the fused TP ring is generally robust, environmental stress (moisture, extreme pH, or UV exposure) targets specific vulnerabilities in the structure.
The primary degradation pathway typically involves nucleophilic attack at the electron-deficient C5 or C7 positions of the pyrimidine ring. In environmental and biological contexts (such as the degradation of TP-based agrochemicals like florasulam), this manifests as the conversion of substituents (e.g., methoxy or chloro groups) into hydroxyl groups[4]. Under severe stress, this is followed by the partial breakdown and cleavage of the pyrimidine ring, yielding triazole-amine derivatives[4].
Mechanistic degradation pathway of Triazolo[1,5-a]pyrimidine derivatives.
References
-
PubChem - Trapidil (CID 5531) Source: National Institutes of Health (NIH) URL:[Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: PubMed Central (PMC), NIH URL:[Link]
-
The soil degradation of the herbicide florasulam Source: ResearchGate URL:[Link]
- Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors (US11186582B2)
Sources
- 1. US11186582B2 - Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine|CAS 78706-26-0 [benchchem.com]
- 4. researchgate.net [researchgate.net]
Eco-friendly synthesis of 1,2,4-triazolo[1,5-a]pyridines
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical hub to guide researchers and drug development professionals through the transition from traditional, heavy-metal-dependent syntheses of 1,2,4-triazolo[1,5-a]pyridines to sustainable, green chemistry methodologies.
1,2,4-triazolo[1,5-a]pyridines are privileged N-fused bicyclic scaffolds crucial for developing JAK1/2 inhibitors, PHD-1 inhibitors, and other advanced therapeutics[1]. However, conventional syntheses often rely on toxic oxidants (e.g., Pb(OAc)₄) or high loadings of transition metals (e.g., Copper) which complicate purification and pose severe environmental and pharmacological risks[2].
Below, you will find self-validating protocols, mechanistic troubleshooting guides, and empirical data to ensure your green syntheses are robust, reproducible, and scalable.
Section 1: Core Methodologies & Step-by-Step Protocols
Protocol: Microwave-Mediated, Catalyst-Free Synthesis from Enaminonitriles
This protocol leverages microwave (MW) irradiation to drive a tandem transamidation-cyclization reaction without the need for transition metals or toxic additives[1].
Causality & Design: Microwave irradiation provides rapid, uniform volumetric heating, directly activating the polar enaminonitrile and benzohydrazide precursors. This localized superheating overcomes the high activation energy barrier for transamidation instantly, bypassing the need for a Lewis acid catalyst.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, add the enaminonitrile derivative (1.0 mmol) and the appropriate benzohydrazide (1.2 mmol).
-
Solvent Addition: Add 3.0 mL of an eco-friendly solvent. Polyethylene glycol (PEG-400) is highly recommended due to its low vapor pressure, recyclability, and excellent microwave absorbance[3].
-
Irradiation: Seal the vial with a Teflon septum. Irradiate the mixture in a dedicated microwave synthesizer at 120 °C (Power: 100–150 W) for 15–20 minutes.
-
In-Process Validation (Self-Validating Step): Pause the reactor at 10 minutes. Sample 10 µL, dilute in methanol, and analyze via LC-MS. You must observe the disappearance of the enaminonitrile mass peak and the transient appearance of the transamidation intermediate. If the intermediate is absent, verify microwave wattage.
-
Work-up: Cool the reaction to room temperature. Because PEG is water-soluble, add 10 mL of distilled water directly to the vial to precipitate the highly hydrophobic crude product.
-
Purification: Filter the precipitate and wash with cold water and a minimal amount of cold ethanol. The product is typically >95% pure by NMR, entirely avoiding the need for silica gel chromatography and organic eluent waste[1].
Section 2: Mechanistic Workflow Visualization
Tandem transamidation-cyclization pathway for catalyst-free synthesis under microwave irradiation.
Section 3: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at the transamidation intermediate, and I observe poor cyclization yields. How do I drive the reaction to completion? A1: Causality: The intramolecular nucleophilic addition to the nitrile group requires sufficient thermal energy and a solvent capable of stabilizing the highly polar transition state. If the reaction stalls, the solvent's microwave loss tangent (tan δ) may be too low, resulting in insufficient localized superheating. Solution: Switch from a low-absorbing solvent (like toluene) to a high-absorbing eco-friendly solvent like PEG-400, or add a small amount of an ionic liquid as a microwave dopant. Ensure the microwave temperature is strictly maintained at 120 °C[1],[3].
Q2: I am trying to avoid toxic oxidants like Pb(OAc)₄, but my metal-free oxidative cyclization yields a mixture of regioisomers. What is the root cause? A2: Causality: Traditional oxidative cyclizations of N-(2-pyridyl)amidines using harsh oxidants often lack regiocontrol because the oxidation can occur at multiple nitrogen centers, leading to competing [1,2,4]triazolo[4,3-a]pyridine formation[2]. Solution: Utilize 1-amino-2-imino-pyridine derivatives as precursors. Their pre-organized structure directs the cyclization exclusively toward the [1,5-a] isomer under metal-free conditions[2]. Alternatively, use the enaminonitrile tandem methodology which is inherently regioselective due to the specific sequence of transamidation followed by nitrile attack[1].
Q3: When scaling up the microwave protocol from 1 mmol to 10 mmol, the yield drops from 92% to 65%. Why? A3: Causality: Microwave penetration depth is limited (typically 1–2 cm depending on the solvent's density and polarity). In a larger batch vessel, the center of the reaction mixture receives less direct irradiation, leading to uneven heating profiles and incomplete conversion. Solution: Do not simply increase the batch vessel size. Instead, use a continuous-flow microwave reactor where the internal diameter of the tubing is smaller than the penetration depth, ensuring uniform heating and consistent yields at scale.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why should I transition away from Copper-catalyzed N-C/N-N bond formation for these specific scaffolds? A: While copper-catalyzed cyclizations of aryl nitriles and 2-aminopyridines are effective, they typically require 5–20 mol% catalyst loading. 1,2,4-triazolo[1,5-a]pyridines are strong nitrogen-based ligands that readily coordinate with transition metals, forming highly stable complexes[2]. This makes metal removal extremely difficult, requiring multiple scavenging steps to meet the strict heavy-metal limits (usually <10 ppm) required for active pharmaceutical ingredients (APIs). Catalyst-free methods eliminate this downstream bottleneck entirely[1].
FAQ 2: Can I use acetic acid as both a solvent and a green catalyst? A: Yes. For pseudo-three-component syntheses (e.g., reacting pyridine-2-(1H)-one derivatives with 1,4-cyclohexadione), acetic acid acts as an excellent, inexpensive, and green dual-purpose solvent and catalyst at mild temperatures (50 °C), yielding products with high purity.
Section 5: Quantitative Data & Optimization
To assist in your experimental design, the following table summarizes the empirical optimization of solvents and conditions for the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines.
| Solvent / Condition | Heating Method | Temp (°C) | Time | Yield (%) | Environmental Impact / Notes |
| Toluene | Conventional | 110 | 12 h | 45 | High toxicity; poor MW absorbance. |
| Ethanol | Microwave | 120 | 25 min | 82 | Green solvent; requires pressurized vial. |
| Acetic Acid | Conventional | 50 | 4 h | 85 | Excellent for pseudo-multicomponent routes. |
| PEG-400 | Microwave | 120 | 15 min | 94 | Optimal[1],[3]; excellent MW absorber, recyclable. |
| Solvent-Free | Microwave | 120 | 10 min | 78 | Mass transfer issues lead to charring and lower yield. |
Note: Yields are based on isolated, analytically pure products. Bold text indicates the self-validating optimal system.
References
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- Pseudo-three-component synthesis of substituted 1,2,4-triazolo[1,5-a]pyridines.
- A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties.
- A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors.Royal Society of Chemistry (RSC).
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Triazolo[1,5-a]pyrimidine vs. Traditional Kinase Inhibitors: A Comparative Guide for Next-Generation Scaffold Design
The Mechanistic Paradigm: Why Triazolo[1,5-a]pyrimidine?
Historically, purine and quinazoline scaffolds have dominated the landscape of ATP-competitive kinase inhibitors (e.g., Roscovitine for CDKs, Erlotinib for EGFR). However, these traditional scaffolds frequently suffer from off-target promiscuity and susceptibility to acquired resistance mutations (such as the EGFR T790M gatekeeper mutation).
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) bicyclic system has emerged as a superior bio-isostere . Comprising an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring, the TP scaffold offers a highly tunable electronic profile. The unique nitrogen distribution provides precise hydrogen-bond acceptor capabilities that interact flawlessly with the hinge region of kinases (e.g., Leu83 in CDK2, Met769 in EGFR), while allowing functional groups at the 2-, 5-, 6-, and 7-positions to extend into hydrophobic pockets for enhanced isoform selectivity .
Caption: Mechanistic pathway of Triazolo[1,5-a]pyrimidine derivatives inhibiting CDK2 and EGFR.
Comparative Performance Analysis
To objectively evaluate the TP scaffold, we must benchmark its derivatives against clinical-standard kinase inhibitors. The data below synthesizes recent findings across multiple high-value oncology targets .
| Target / Pathway | Traditional Inhibitor | Traditional IC₅₀ | TP-Derivative | TP IC₅₀ | Key Structural & Functional Advantage |
| CDK2 | Roscovitine (Purine) | ~0.70 µM | Compound 5 | 0.12 µM | 167-fold selectivity over GSK-3β; exploits deep hydrophobic pocket binding. |
| EGFR (WT/Mutant) | Erlotinib (Quinazoline) | >20 µM (Resistant) | Compound 10e (Thieno-TP) | 14.5 µM (MCF-7) | Overcomes T790M resistance; establishes critical arene-H interaction with Val702. |
| ABCB1 (P-gp) | Zosuquidar / Verapamil | ~50-100 nM | WS-898 | 5.0 nM | Bicyclic benzimidazole integration restores Paclitaxel sensitivity in MDR models. |
| Tubulin | Colchicine | ~1.5 µM | Compound 3 | 3.84 µM | Dual-action potential; disrupts microtubule dynamics alongside kinase inhibition. |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating experimental designs. Below are the definitive workflows for evaluating TP-based kinase inhibitors, engineered to establish direct causality between compound binding and phenotypic outcomes.
Caption: Step-by-step experimental workflow for validating TP-based kinase inhibitors.
Protocol A: In Vitro ATP-Competitive Kinase Assay (ADP-Glo™)
To definitively prove that a TP-derivative is an ATP-competitive inhibitor (rather than an allosteric modulator or assay artifact), the biochemical assay must map the relationship between ATP concentration and compound IC₅₀.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant kinase (e.g., CDK2/Cyclin A) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the TP-derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation).
-
ATP/Substrate Addition: Initiate the reaction by adding a master mix containing the peptide substrate and ATP.
-
Expert Causality: Run parallel plates at two ATP concentrations: [ATP] = Km and [ATP] = 10 × Km . If the TP-derivative is a true ATP-competitive inhibitor, the apparent IC₅₀ will right-shift (increase) proportionally with the higher ATP concentration due to mass action competition.
-
-
Reaction & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence.
System Validation & QC: Include a non-hydrolyzable ATP analog (e.g., AMP-PNP) as a negative control. If AMP-PNP fails to suppress the luminescent signal, the assay's ATP depletion step is compromised, invalidating the results.
Protocol B: Cellular Target Engagement & Signaling Analysis
Demonstrating biochemical inhibition is insufficient; you must prove the compound penetrates the cell membrane and engages the target in a physiological environment.
Step-by-Step Methodology:
-
Cell Seeding & Starvation: Seed target cells (e.g., MCF-7 for EGFR, MGC-803 for CDK2) in 6-well plates. Starve cells in serum-free media for 12 hours prior to treatment to synchronize the cell cycle and reduce basal kinase noise.
-
Compound Treatment (Time-Course): Treat cells with the TP-derivative at 1×, 3×, and 10× the biochemical IC₅₀.
-
Expert Causality: Utilize a short time-course (1h, 4h, 8h) rather than standard 48h viability endpoints. Kinase phosphorylation is a rapid, transient event. At 48h, apoptosis-induced protease activation will degrade total protein levels, making it impossible to distinguish direct kinase inhibition from general cell death.
-
-
Lysis & Normalization: Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors (crucial for preserving phospho-epitopes). Normalize protein concentrations using a BCA assay.
-
Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for both the phosphorylated target (e.g., p-EGFR Tyr1068 or p-Rb) and the total target protein.
System Validation & QC: Always calculate the ratio of Phospho-Protein to Total-Protein. A valid target engagement profile will show a dose-dependent decrease in the p-Target/Total-Target ratio, while a housekeeping gene (e.g., GAPDH or β-actin) remains entirely stable.
Strategic Considerations for Drug Development
The transition from traditional pyrazolo-pyrimidines or quinazolines to the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is not merely a structural exercise; it is a strategic maneuver to optimize ADME-PK profiles. The TP core exhibits lower lipophilicity than traditional purines, which generally translates to improved aqueous solubility and oral bioavailability . Furthermore, the synthesis of TP libraries is highly amenable to microwave-assisted organic synthesis (MAOS), allowing for rapid, high-yield generation of analogs to accelerate Structure-Activity Relationship (SAR) campaigns.
References
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 2019.[Link]
-
Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 2021.[Link]
-
Design, Synthesis and Biological Evaluation of[1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 2022.[Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 2024.[Link]
Structure-Activity Relationship (SAR) of Triazolo[1,5-a]pyrimidine Derivatives: Next-Generation ABCB1 Inhibitors for Overcoming Multidrug Resistance
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: SAR Analysis, Alternative Comparisons, and Experimental Validation Protocols
Executive Summary
Multidrug resistance (MDR) remains one of the most formidable barriers to efficacious cancer chemotherapy. The overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (P-glycoprotein) actively pumps chemotherapeutic agents (such as paclitaxel) out of cancer cells, dropping intracellular drug concentrations below the therapeutic threshold [1].
While first-generation (e.g., Verapamil) and third-generation (e.g., Zosuquidar) ABCB1 inhibitors demonstrated in vitro efficacy, their clinical translation was severely hampered by high systemic toxicity, poor pharmacokinetics, and off-target effects. Recent medicinal chemistry efforts have identified the triazolo[1,5-a]pyrimidine scaffold as a highly privileged structural motif. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of novel triazolo[1,5-a]pyrimidine derivatives (specifically WS-898 and NYH-707)[2, 3], objectively comparing their performance against legacy inhibitors, and detailing the rigorous experimental workflows required to validate their efficacy.
Mechanistic Overview: ABCB1 Efflux & Targeted Inhibition
The triazolo[1,5-a]pyrimidine core is a bioisostere for purine scaffolds. Its unique electron distribution and planar geometry allow it to deeply embed within the hydrophobic transmembrane cavity of ABCB1. By forming stable hydrogen-bonding networks and π−π stacking interactions with key residues (e.g., LYS-826, SER-880, PHE-994), these derivatives lock the transporter in a conformation that prevents ATP-driven drug efflux[3].
Figure 1: Mechanism of ABCB1-mediated multidrug resistance and targeted inhibition by triazolo[1,5-a]pyrimidine derivatives.
Structure-Activity Relationship (SAR) & Comparative Analysis
To design a potent ABCB1 inhibitor, the molecule must possess sufficient lipophilicity to partition into the cell membrane, yet retain specific polar contacts to selectively bind the ABCB1 cavity without triggering the efflux mechanism itself.
Key SAR Insights for the Triazolo[1,5-a]pyrimidine Scaffold:
-
Bicyclic Ring Systems at Position 7: The introduction of a bicyclic benzimidazole ring (as seen in WS-898 ) significantly enhances reversal activity. The bulky, rigid nature of the bicyclic system prevents the molecule from being a substrate of ABCB1, acting instead as a competitive plug [2].
-
Coumarin Incorporation: Fusing an aminocoumarin derivative to the triazolo[1,5-a]pyrimidine core (as seen in NYH-707 ) maximizes π−π stacking with PHE-994 in the ABCB1 binding pocket. The coumarin moiety also provides favorable fluorescent properties for intracellular tracking [3].
-
Electron-Withdrawing Substituents: Thiol substitutions and halogenation at the peripheral phenyl rings increase the binding affinity by promoting favorable polar contacts with SER-880 and LYS-826, yielding binding energies as low as -9.7 kcal/mol [3].
Quantitative Performance Comparison
The table below benchmarks the novel triazolo[1,5-a]pyrimidine derivatives against clinical standards using the highly resistant SW620/Ad300 colorectal cancer cell line.
| Compound | Generation / Class | Paclitaxel IC 50 (SW620/Ad300) | Reversal Fold (RF)* | Key Binding Interactions | Cytotoxicity / Safety Profile |
| Control (Paclitaxel alone) | Chemotherapeutic | 4.55 μ M | 1.0 | N/A | N/A |
| Verapamil | 1st Gen ABCB1 Inhibitor | ~0.45 μ M | ~10.1 | Non-specific | High systemic toxicity at effective doses |
| Zosuquidar | 3rd Gen ABCB1 Inhibitor | ~0.025 μ M | ~182.0 | High affinity | Failed clinical trials (PK/toxicity issues) |
| WS-898 [2] | Triazolo[1,5-a]pyrimidine | 0.005 μ M (5.0 nM) | 846.0 | Benzimidazole cavity plugging | Orally bioavailable, low intrinsic toxicity |
| NYH-707 [3] | Coumarin-Triazolo[1,5-a]pyrimidine | 0.011 μ M (11.0 nM) | 413.6 | LYS-826, SER-880 (H-bonds); PHE-994 ( π−π ) | No overt tissue damage in vivo |
*Reversal Fold (RF) is calculated by dividing the IC 50 of Paclitaxel alone by the IC 50 of Paclitaxel in the presence of the inhibitor.
Scientific Takeaway: WS-898 and NYH-707 achieve nanomolar resensitization of MDR cells to paclitaxel, vastly outperforming Verapamil and Zosuquidar. Their high Reversal Folds prove that the triazolo[1,5-a]pyrimidine scaffold provides superior target engagement without the dose-limiting intrinsic cytotoxicity seen in legacy compounds.
Experimental Validation Workflows
To ensure trustworthiness and scientific integrity, any claim of ABCB1 inhibition must be validated through a self-consistent triad of assays: functional reversal (MTT), mechanistic validation (Rhodamine 123 efflux), and direct target engagement (CETSA).
Figure 2: Comprehensive experimental workflow for validating novel ABCB1 inhibitors.
Protocol 1: Functional Reversal Assay (Cytotoxicity)
Causality: We utilize the SW620/Ad300 cell line because it is a well-characterized model with stable, high-level overexpression of ABCB1. This ensures that any observed reversal of paclitaxel resistance is directly attributable to ABCB1 inhibition rather than off-target mechanisms.
-
Seeding: Seed SW620/Ad300 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2 .
-
Treatment: Pre-incubate cells with the triazolo[1,5-a]pyrimidine derivative (e.g., 1 μ M of WS-898 or NYH-707) or vehicle (0.1% DMSO) for 2 hours.
-
Drug Addition: Add serial dilutions of Paclitaxel (ranging from 0.001 μ M to 100 μ M) to the wells. Incubate for 72 hours.
-
Viability Measurement: Add 20 μ L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Aspirate the medium and dissolve the formazan crystals in 150 μ L of DMSO.
-
Analysis: Read absorbance at 570 nm using a microplate reader. Calculate the IC 50 values and Reversal Fold (RF) using non-linear regression analysis (e.g., GraphPad Prism).
Protocol 2: Intracellular Accumulation Assay (Rhodamine 123)
Causality: Rhodamine 123 (Rh123) is a well-known fluorescent substrate of ABCB1. By measuring the intracellular fluorescence of Rh123 via flow cytometry, we can functionally quantify the exact degree to which the efflux pump is paralyzed by the inhibitor.
-
Preparation: Harvest SW620/Ad300 cells and resuspend in PBS at 1×106 cells/mL.
-
Inhibitor Incubation: Treat cells with the test compound (WS-898 or NYH-707) at varying concentrations (0.5, 1.0, 3.0 μ M) for 1 hour at 37°C.
-
Substrate Incubation: Add Rh123 (final concentration 5 μ M) and incubate for an additional 30 minutes in the dark.
-
Washing: Centrifuge at 1200 rpm for 5 minutes at 4°C. Wash the cell pellet three times with ice-cold PBS to halt efflux and remove extracellular dye.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer (excitation 488 nm, emission 530 nm). A rightward shift in the fluorescence histogram indicates successful inhibition of ABCB1 and intracellular accumulation of Rh123.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is employed instead of standard cell-free binding assays because it allows for the label-free confirmation of direct target engagement within the complex physiological environment of intact live cells. It relies on the thermodynamic principle that ligand binding stabilizes the ABCB1 protein against heat-induced denaturation.
-
Treatment: Treat live SW620/Ad300 cells with 3 μ M of NYH-707 or DMSO control for 2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath).
-
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the soluble (native) protein fractions from the precipitated (denatured) proteins.
-
Immunoblotting: Analyze the soluble fraction via Western blot using an anti-ABCB1 primary antibody. A shift in the melting curve ( Tm ) of the treated group compared to the DMSO group confirms direct thermodynamic stabilization by the inhibitor [3].
Conclusion
The triazolo[1,5-a]pyrimidine scaffold represents a paradigm shift in the design of ABCB1 inhibitors. By allowing for highly modular substitutions—such as bicyclic benzimidazole rings (WS-898) and coumarin fusions (NYH-707)—medicinal chemists can achieve sub-nanomolar paclitaxel resensitization. Compared to legacy alternatives like Verapamil and Zosuquidar, these derivatives offer superior binding thermodynamics, massive Reversal Folds (>400x), and highly favorable in vivo safety profiles, making them prime candidates for overcoming clinical multidrug resistance.
References
-
Wang, S., et al. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(21), 16187-16204. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed. Available at:[Link]
-
Hmone, N. Y., et al. (2024). Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). Available at:[Link]
Comparative Guide: Synthesis Strategies for Triazolo[1,5-a]pyrimidine Scaffolds
As the demand for novel therapeutics intensifies, the triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore, exhibiting potent anticancer, antimicrobial, and antitubercular properties. However, the synthesis of these fused bicyclic systems presents unique chemical challenges—most notably, controlling regioselectivity and navigating the thermodynamic equilibrium between structural isomers.
This guide provides an objective, data-driven comparison of three primary methodologies for synthesizing triazolo[1,5-a]pyrimidines: Classical Bimolecular Condensation , Microwave-Assisted Multicomponent Reactions (MCRs) , and Mechanochemical (Solvent-Free) Synthesis . By analyzing the causality behind experimental choices, this guide equips researchers with the insights needed to select and optimize the ideal synthetic route for their specific drug development workflows.
Mechanistic Overview: Regioselectivity and the Dimroth Rearrangement
The fundamental challenge in synthesizing triazolo[1,5-a]pyrimidines lies in the ambidentate nature of the starting material, 3-amino-1,2,4-triazole. The molecule possesses multiple nucleophilic centers: the endocyclic nitrogens (N2, N4) and the exocyclic primary amine.
Because the endocyclic N4 is sterically accessible and possesses higher electron density, the initial kinetic attack on electrophiles (such as 1,3-dicarbonyls or α,β -unsaturated systems) typically occurs here, forming the [4,3-a] isomer . However, this kinetic product suffers from steric strain. Under the application of heat, acid, or base, the ring undergoes a Dimroth rearrangement —a ring-opening and subsequent ring-closing sequence involving the exocyclic nitrogen—to yield the thermodynamically favored [1,5-a] isomer .
Understanding this causality is critical: if your protocol lacks sufficient thermal or catalytic driving force, your reaction will yield a mixture of isomers or stall at the kinetic [4,3-a] intermediate.
Figure 1: Mechanistic pathways and Dimroth rearrangement in triazolo[1,5-a]pyrimidine synthesis.
Quantitative Performance Comparison
To objectively evaluate these methodologies, we must look at their performance metrics across recent literature. The table below summarizes the typical reaction parameters, yields, and environmental impact (greenness) of each approach[1][2][3].
| Methodology | Reagents | Catalyst / Solvent | Time | Temp (°C) | Avg. Yield | Atom Economy / Scalability |
| Classical Condensation | Triazole + 1,3-Dicarbonyl | AcOH or EtOH (Reflux) | 4 – 12 h | 80 – 118 | 60 – 75% | Moderate / High scalability |
| Microwave MCR | Triazole + Aldehyde + Active Methylene | Water or PEG / None | 10 – 20 min | 100 | 85 – 95% | High / Limited by MW cavity size |
| Mechanochemical | Triazole + Aldehyde + Active Methylene | Organocatalyst / None | 15 – 30 min | 25 (RT) | 80 – 92% | Very High / Excellent scalability |
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . By incorporating specific in-process controls (like TLC tracking) and post-reaction analytical markers, researchers can ensure the integrity of their synthesis.
Method A: Classical Bimolecular Condensation (Reflux)
This traditional method relies on the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).
-
Causality: Glacial acetic acid is used as both solvent and catalyst. The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity, while simultaneously providing the necessary protons to facilitate the Dimroth rearrangement to the [1,5-a] isomer.
-
Protocol:
-
Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of 3-amino-1,2,4-triazole and 10 mmol of the 1,3-dicarbonyl compound in 15 mL of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to 118°C under continuous stirring for 6-8 hours.
-
In-Process Control: Monitor via TLC (Eluent: EtOAc/Hexane 7:3). The highly polar triazole spot ( Rf≈0.1 ) should disappear, replaced by a distinct UV-active product spot ( Rf≈0.5−0.6 ).
-
Workup: Cool the mixture to room temperature and pour it into 50 mL of crushed ice. Neutralize slowly with saturated aqueous NaHCO3 until precipitation is complete.
-
Validation: Filter, wash with cold water, and recrystallize from ethanol. Confirm the [1,5-a] structure via 1H NMR: look for the diagnostic sharp singlet of the triazole C2−H proton at δ 7.70–8.50 ppm (depending on substitution)[1].
-
Method B: Microwave-Assisted Multicomponent Reaction (MCR) in Water
MCRs combine three or more starting materials in a single vessel. Here, 3-amino-1,2,4-triazole, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile) are reacted[1][4].
-
Causality: Water is a highly polar solvent with a high dielectric constant, making it an excellent medium for microwave absorption. Microwave irradiation causes rapid superheating and molecular friction, drastically lowering the activation energy required for the Dimroth rearrangement, reducing reaction times from hours to minutes.
-
Protocol:
-
Setup: In a 10 mL microwave-safe vial, combine 1 mmol of 3-amino-1,2,4-triazole, 1 mmol of aldehyde, and 1 mmol of active methylene compound in 3 mL of deionized water.
-
Reaction: Seal the vial and irradiate in a dedicated microwave synthesizer at 100°C (approx. 150-300 W) for 10-15 minutes.
-
Workup: Upon cooling to room temperature, the hydrophobic triazolo[1,5-a]pyrimidine product will precipitate directly out of the aqueous phase.
-
Validation: Filter the solid and wash with cold water and a small amount of cold ethanol. The self-validating nature of this aqueous MCR is that the product is highly insoluble in water, driving the equilibrium forward and often eliminating the need for column chromatography.
-
Method C: Mechanochemical (Solvent-Free) Organocatalysis
Mechanochemistry utilizes mechanical force (grinding or ball-milling) to drive chemical transformations without bulk solvents[2][5].
-
Causality: By removing the solvent, the local concentration of reagents becomes absolute. The mechanical energy disrupts crystal lattices and forces intimate contact between molecules. A solid-state organocatalyst (e.g., p -toluenesulfonic acid or poly-melamine-formaldehyde) provides proton-transfer pathways without requiring a solvation shell, allowing the reaction to proceed at room temperature.
-
Protocol:
-
Setup: Add equimolar amounts (1 mmol each) of 3-amino-1,2,4-triazole, aldehyde, and active methylene compound into a planetary ball mill jar (or a traditional agate mortar). Add 5-10 mol% of the solid organocatalyst.
-
Reaction: Mill at 400-500 rpm (or grind vigorously by hand) for 15-30 minutes at room temperature.
-
In-Process Control: The physical state of the mixture will often change from a loose powder to a sticky paste, and finally to a distinct crystalline powder as the water of condensation is generated and then evaporates or is absorbed.
-
Workup: Extract the solid mixture with hot ethanol, filter to recover the insoluble heterogeneous catalyst, and concentrate the filtrate to yield the pure product.
-
Methodology Workflow Comparison
The following diagram illustrates the operational efficiency of the three methodologies. Notice how the green chemistry approaches (Microwave and Mechanochemical) bypass the tedious neutralization and extraction steps required by the classical method.
Figure 2: Workflow comparison of classical, microwave, and mechanochemical synthesis methods.
Conclusion & Recommendations
For drug development professionals scaling up triazolo[1,5-a]pyrimidine libraries:
-
Choose Microwave MCRs for rapid library generation and SAR (Structure-Activity Relationship) exploration where reaction speed and high purity are paramount.
-
Choose Mechanochemistry when scaling up specific hit compounds. It offers the best atom economy, eliminates solvent waste, and scales linearly without the penetration-depth limitations of microwave reactors.
-
Reserve Classical Condensation for highly unreactive substrates that require prolonged exposure to harsh acidic environments to force the Dimroth rearrangement.
References
-
Shaabani, A., Rahmati, A., & Naderi, S. (2007). Clean Synthesis in Water: Uncatalyzed Three-Component Condensation Reaction of 3-Amino-1,2,4-triazole or 2-Aminobenzimidazole with Aldehyde in the Presence of Activated CH-Acids. QSAR & Combinatorial Science.[Link]
-
Murlykina, M. V., Morozova, A. D., Zviagin, I. M., Sakhno, Y. I., Desenko, S. M., & Chebanov, V. A. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.[Link]
-
Borah, B., & Chowhan, L. R. (2022). Mechanochemistry in Organocatalysis: A Green and Sustainable Route toward the Synthesis of Bioactive Heterocycles. IntechOpen.[Link]
-
Gein, V. L., et al. (2012). Multicomponent synthesis in water of 7-unsubstituted 4,7-dihydro- 1,2,4-triazolo[1,5-a]pyrimidines and their antimicrobial and antifungal activity. ARKAT USA.[Link]
-
Al-Salahi, R., et al. (2022). Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. ResearchGate.[Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Mechanochemistry in Organocatalysis: A Green and Sustainable Route toward the Synthesis of Bioactive Heterocycles | IntechOpen [intechopen.com]
- 3. ijamtes.org [ijamtes.org]
- 4. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemistry in Organocatalysis: A Green and Sustainable Route toward the Synthesis of Bioactive Heterocycles | IntechOpen [intechopen.com]
Decoding Selectivity: A Comparative Guide to Triazolo[1,5-a]pyrimidine-Based ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of ENPP1 and the Quest for Selective Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a significant therapeutic target in immuno-oncology and for certain metabolic diseases.[1][2] ENPP1 plays a crucial role in regulating the innate immune system by hydrolyzing the cyclic dinucleotide 2',3'-cyclic GMP-AMP (2'3'-cGAMP), a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[1][3] The cGAS-STING pathway is essential for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage in cancer, leading to the production of type I interferons and a subsequent anti-tumor immune response.[3]
Tumor cells can overexpress ENPP1, which degrades extracellular 2'3'-cGAMP, thereby dampening the anti-tumor immune response and promoting an immunosuppressive tumor microenvironment.[1] Furthermore, ENPP1-mediated hydrolysis of ATP produces adenosine, another immunosuppressive molecule.[1][2] Therefore, inhibiting ENPP1 presents a "two-pronged" therapeutic strategy: preserving 2'3'-cGAMP to activate the STING pathway and reducing the production of immunosuppressive adenosine.[1]
However, the development of ENPP1 inhibitors faces a significant challenge: selectivity. The ENPP family consists of several closely related ectonucleotidases, including ENPP2 (autotaxin) and ENPP3, which are involved in distinct physiological processes. Off-target inhibition of these related enzymes can lead to undesirable side effects. Consequently, the development of highly selective ENPP1 inhibitors is paramount for their safe and effective clinical translation. The[1][4][5]triazolo[1,5-a]pyrimidine scaffold has emerged as a promising chemical starting point for the development of potent and selective ENPP1 inhibitors.[6]
This guide provides a comparative analysis of the selectivity of triazolo[1,5-a]pyrimidine-based ENPP1 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in this critical area of drug discovery.
The cGAS-STING Signaling Pathway and the Role of ENPP1
The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway.
Caption: Role of ENPP1 in the cGAS-STING pathway and adenosine production.
Comparative Selectivity of Triazolo[1,5-a]pyrimidine-Based ENPP1 Inhibitors
The development of potent and selective ENPP1 inhibitors is a key focus of current research. While extensive quantitative, head-to-head comparative data for a wide range of triazolo[1,5-a]pyrimidine-based inhibitors is not always publicly available in a consolidated format, published research highlights the promise of this scaffold in achieving high selectivity.
A recent study detailed the structure-activity relationships of[1][4][5]triazolo[1,5-a]pyrimidine derivatives, leading to the development of compounds that strongly and selectively inhibit ENPP1 both in vitro and in cellular systems.[6] This indicates that strategic modifications to this core structure can effectively discriminate between ENPP1 and other related enzymes.
For a broader context of ENPP1 inhibitor selectivity, the following table summarizes data for some known inhibitors, including those not based on the triazolo[1,5-a]pyrimidine scaffold, to provide a benchmark for desired selectivity profiles. A higher selectivity ratio (IC50 or Ki for the off-target enzyme divided by the IC50 or Ki for ENPP1) signifies greater selectivity.
| Inhibitor | Scaffold Type | Target | Potency (IC50/Ki) | Selectivity vs. ENPP3 | Reference |
| Compound X | Triazolo[1,5-a]pyrimidine | Human ENPP1 | Data not publicly available | Described as "highly selective" | [6] |
| STF-1623 | Not specified | Human ENPP1 | IC50: 0.6 nM | >1000-fold (estimated) | |
| RBS2418 | Not specified | Human ENPP1 (cGAMP hydrolysis) | Ki: 0.14 nM | Described as "selective" | |
| RBS2418 | Not specified | Human ENPP1 (ATP hydrolysis) | Ki: 0.13 nM | Described as "selective" |
Note: The lack of standardized reporting and the proprietary nature of some compounds make a comprehensive, direct comparison challenging. Researchers are encouraged to consult primary literature for specific details on the compounds of interest.
Experimental Protocols for Assessing ENPP1 Inhibitor Selectivity
The cornerstone of a reliable selectivity assessment is a robust and validated experimental protocol. The following sections detail the methodologies widely employed in the field.
Workflow for Determining ENPP1 Inhibition
This diagram outlines the general workflow for assessing the potency and selectivity of ENPP1 inhibitors.
Caption: General workflow for ENPP1 inhibitor potency and selectivity testing.
Detailed Protocol: Transcreener® AMP²/GMP² Assay for IC50 Determination
The Transcreener® AMP²/GMP² Assay is a widely used, fluorescence polarization (FP)-based immunoassay for quantifying the AMP and GMP produced by ENPP1-mediated hydrolysis of its substrates (e.g., ATP or 2'3'-cGAMP).[7]
Principle: This homogeneous assay relies on a highly specific antibody that recognizes both AMP and GMP. A fluorescently labeled tracer (AMP/GMP-fluorophore conjugate) is bound to this antibody, resulting in a high FP signal. When ENPP1 hydrolyzes its substrate to produce unlabeled AMP or GMP, these products compete with the tracer for antibody binding. This displacement of the tracer leads to a decrease in the FP signal, which is proportional to the enzymatic activity.
Materials:
-
Recombinant human ENPP1
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
-
Substrate: ATP or 2'3'-cGAMP
-
Test compounds (with a triazolo[1,5-a]pyrimidine or other scaffold)
-
Transcreener® AMP²/GMP² Assay Kit (containing antibody and tracer)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.
-
-
Enzyme Reaction:
-
In a 384-well plate, add the following in order:
-
5 µL of Assay Buffer
-
2.5 µL of the diluted test inhibitor
-
2.5 µL of substrate (e.g., to a final concentration of 10 µM ATP or cGAMP)
-
-
Initiate the reaction by adding 5 µL of pre-diluted ENPP1 enzyme in Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection mix according to the Transcreener® kit protocol (containing the AMP²/GMP² antibody and tracer).
-
Add 15 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a compatible plate reader.
-
-
Data Analysis:
-
The FP signal is inversely proportional to ENPP1 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to no-inhibitor and no-enzyme controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Self-Validation and Trustworthiness:
This protocol incorporates several self-validating features. The use of positive (no inhibitor) and negative (no enzyme) controls in every experiment is crucial for data normalization and quality control. Furthermore, the Z' factor, a statistical measure of assay quality, should be consistently monitored to ensure the robustness and reproducibility of the screening data. A Z' value greater than 0.5 is generally considered indicative of a high-quality assay.
Selectivity Profiling
To determine the selectivity of triazolo[1,5-a]pyrimidine-based inhibitors, the Transcreener® assay can be adapted to profile their activity against other members of the ENPP family (e.g., ENPP2 and ENPP3) and other relevant nucleotide-metabolizing enzymes. The experimental setup remains largely the same, with the substitution of the respective enzyme and its preferred substrate. The ratio of the IC50 values obtained for the off-target enzymes versus ENPP1 provides a quantitative measure of selectivity.
Conclusion and Future Directions
The triazolo[1,5-a]pyrimidine scaffold represents a highly promising foundation for the development of potent and, critically, selective ENPP1 inhibitors. Achieving high selectivity is a key determinant for the successful clinical development of these inhibitors, minimizing the potential for off-target effects and maximizing their therapeutic window. The methodologies outlined in this guide, particularly the robust and high-throughput compatible Transcreener® AMP²/GMP² Assay, provide a reliable framework for the rigorous evaluation of inhibitor selectivity.
As our understanding of the structural biology of the ENPP family deepens, structure-based drug design will undoubtedly play an even more significant role in the rational design of next-generation triazolo[1,5-a]pyrimidine derivatives with superior potency and unparalleled selectivity. This will ultimately pave the way for novel and effective immunotherapies for cancer and treatments for other ENPP1-mediated diseases.
References
-
Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). (2024). Spandidos Publications. [Link]
-
Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone. (2024). PubMed. [Link]
-
ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the... (2019). PMC. [Link]
-
ENPP1 gene. (2015). MedlinePlus Genetics. [Link]
-
ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. (2019). MDPI. [Link]
-
[1][4][5]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. (2024). PubMed. [Link]
Sources
- 1. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. caymanchem.com [caymanchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Comparative Antitumor Efficacy: Triazolo[1,5-a]pyrimidine Derivatives vs. Cisplatin
Executive Summary
Cisplatin is a foundational chemotherapeutic agent, yet its clinical efficacy is frequently compromised by severe dose-limiting toxicities (e.g., nephrotoxicity) and the rapid development of intrinsic or acquired drug resistance[1]. In recent years, triazolo[1,5-a]pyrimidine derivatives —which act as purine bioisosteres—have emerged as highly versatile scaffolds in oncology[2].
These compounds are currently deployed in two distinct therapeutic strategies:
-
As Standalone Organic Agents: Modulating kinase activity and inducing apoptosis with higher potency than standard platinum drugs[2].
-
As Bulky N-Donor Ligands in Pt(II) Complexes: Structurally replacing the ammine groups in cisplatin to create sterically hindered, highly lipophilic metallodrugs that bypass traditional resistance mechanisms[1].
This guide provides an objective, data-driven comparison of the antitumor activity of triazolo[1,5-a]pyrimidine derivatives against cisplatin, detailing the mechanistic causality behind their superior therapeutic windows.
Mechanistic Causality: Overcoming Cisplatin Resistance
To understand why triazolo[1,5-a]pyrimidine derivatives outperform cisplatin in resistant cell lines, we must analyze the structural causality of drug failure. Cisplatin induces apoptosis by forming intrastrand DNA crosslinks; however, its electrophilic Pt(II) center is highly susceptible to premature nucleophilic attack by intracellular thiols (such as glutathione and metallothioneins)[1]. This deactivation prevents the drug from reaching the nucleus and causes severe off-target toxicity in healthy tissues.
By synthesizing dicarboxylate Platinum(II) complexes with bulky triazolopyrimidine ligands—such as 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine (dbtp )—researchers have engineered a structural solution to this problem[3]:
-
Steric Hindrance: The bulky triazolopyrimidine ligands create a protective steric shield around the Pt(II) core, physically blocking sulfur-containing biomolecules from deactivating the drug in the cytoplasm[1].
-
Enhanced Lipophilicity: The organic triazolopyrimidine moiety significantly increases the lipophilicity of the complex. This facilitates rapid, passive diffusion across the cancer cell membrane, ensuring higher intracellular accumulation compared to the highly polar cisplatin[3].
Mechanistic comparison of Cisplatin vs. Triazolo[1,5-a]pyrimidine Pt(II) complexes.
Quantitative Efficacy: IC50 Data Comparison
The therapeutic superiority of triazolo[1,5-a]pyrimidine derivatives is most evident when comparing IC50 values (the concentration required to inhibit 50% of cell proliferation). The table below synthesizes experimental data comparing standard cisplatin against both an organic triazolopyrimidine derivative (Compound 19 ) and novel Pt(II) complexes ([Pt(CBDC)(dbtp)(DMSO)] and [Pt(mal)(DMSO)(dptp)] ).
| Compound | Cell Line | Tissue Origin | IC50 (µM) | Cisplatin IC50 (µM) | Efficacy Note |
| Compound 19 [2] | HT-1080 | Fibrosarcoma | 6.1 | ~24.4 | 4x more potent than cisplatin. |
| Compound 19 [2] | Bel-7402 | Liver Cancer | 12.3 | - | High standalone organic efficacy. |
| [Pt(CBDC)(dbtp)(DMSO)] [4] | A549 | Lung Carcinoma | 5.00 | 9.00 | Superior efficacy in lung cancer. |
| [Pt(CBDC)(dbtp)(DMSO)] [1] | T47D | Breast Cancer | 6.60 | Resistant | Overcomes acquired resistance. |
| [Pt(CBDC)(dbtp)(DMSO)] [4] | BALB/3T3 | Normal Fibroblast | 10.19 | 3.20 | ~3x lower toxicity to healthy cells. |
| [Pt(mal)(DMSO)(dptp)] [4] | BALB/3T3 | Normal Fibroblast | 37.1 | 3.20 | >10x lower toxicity to healthy cells. |
Key Takeaway: Triazolo[1,5-a]pyrimidine Pt(II) complexes not only demonstrate higher cytotoxicity against resistant tumor lines (A549, T47D) but also exhibit dramatically lower toxicity against normal murine embryonic fibroblasts (BALB/3T3), effectively widening the therapeutic window[4].
Experimental Protocols: Self-Validating MTT Viability Assay
To ensure scientific trustworthiness, the IC50 values cited above were derived using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[2]. This protocol operates as a self-validating system : the tetrazolium dye is only reduced to insoluble purple formazan by the succinate dehydrogenase enzymes present in the mitochondria of living, metabolically active cells. Therefore, the final spectrophotometric readout is a direct, causal reflection of cell viability.
Step-by-Step Methodology
-
Cell Seeding (Log-Phase Establishment): Seed cancer cells (e.g., A549, HT-1080) in RPMI 1640 medium at a density of 4,000 cells/well in a 96-well plate[2]. Incubate for 12 hours at 37 °C and 5% CO₂ to allow for cellular adhesion and entry into the exponential growth phase.
-
Drug Treatment (Gradient Exposure): Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds and cisplatin (positive control). Treat the adhered cells with these varying concentrations and incubate for 24 to 72 hours, depending on the specific cell line's doubling time[2].
-
MTT Incubation (Metabolic Reduction): Add MTT reagent to each well to achieve a terminal concentration of 5 µg/mL. Incubate in the dark for 4 hours[2]. Causality: Viable cells will internalize the MTT and reduce it to solid formazan crystals. Dead cells will not.
-
Solubilization (Crystal Lysis): Carefully aspirate the culture medium to avoid disturbing the crystals. Add 100 µL of DMSO to each well to completely dissolve the trapped formazan, creating a homogenous colored solution.
-
Quantification & IC50 Calculation: Measure the absorbance using a microplate reader at 570 nm. Plot the dose-response curve (Absorbance vs. Log[Concentration]) and apply non-linear regression to calculate the exact IC50 value.
Self-validating MTT assay workflow for determining IC50 values.
References
-
Łakomska, I., Śmiłowicz, D., Jakubowski, M., Sitkowski, J., & Wojtczak, A. (2020). Platinum(II) Complexes with Bulky Disubstitute Triazolopyrimidines as Promising Materials for Anticancer Agents. Materials, 13(23), 5312.[Link]
-
Zhao, X.-L., Zhao, Y.-F., Guo, S.-C., Song, H.-S., Wang, D., & Gong, P. (2007). Synthesis and Anti-tumor Activities of Novel[1,2,4]triazolo[1,5-a]pyrimidines. Molecules, 12(5), 1136-1146.[Link]
Sources
Navigating the Disposal ofTriazolo[1,5-a]pyrimidine Hydrochloride: A Guide for Laboratory Professionals
Navigating the Disposal of[1][2][3]Triazolo[1,5-a]pyrimidine Hydrochloride: A Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as[1][2][3]Triazolo[1,5-a]pyrimidine hydrochloride, demand a comprehensive understanding of their properties and the regulatory landscape governing their waste streams. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you, the research professional, with the knowledge to manage this chemical safely from receipt to final disposition, ensuring the protection of both personnel and the environment.
Section 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundational step in developing safe handling and disposal procedures.[1][2][3]Triazolo[1,5-a]pyrimidine and its derivatives are classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.
GHS Hazard Classification:
Based on data from related triazolopyrimidine compounds, the primary hazards include:
-
H302: Harmful if swallowed. [1]
These classifications necessitate a proactive approach to exposure prevention. The hydrochloride salt form may present a higher risk of respiratory irritation if it is a fine, easily aerosolized powder. The causality is clear: the compound's chemical reactivity can disrupt biological tissues upon contact, leading to irritation, and if ingested or inhaled, can cause systemic harm. Therefore, all handling and disposal operations must be engineered to prevent direct contact and aerosol generation.
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. The selection of appropriate barriers is a direct response to the identified hazards.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] | Prevents airborne particles or splashes from causing serious eye irritation. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) and a lab coat. Fire/flame-resistant clothing may be required if working with flammable solvents.[1] | Protects against skin irritation from direct contact. Gloves must be inspected before use and changed immediately if contaminated.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] If exposure limits are exceeded or dust is generated, a full-face respirator with an appropriate particulate filter is necessary. | Mitigates the risk of respiratory tract irritation from inhaling fine dust particles of the compound. |
| General Hygiene | Wash hands and any exposed skin thoroughly after handling.[3][6] Do not eat, drink, or smoke in the work area.[1] | Prevents accidental ingestion and cross-contamination. |
Section 3: On-Site Waste Management: Segregation and Collection
Proper disposal begins at the point of generation. The cardinal rule is to never mix hazardous waste with non-hazardous waste.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable container for solid[1][2][3]Triazolo[1,5-a]pyrimidine hydrochloride waste. The label should include the chemical name, hazard pictograms (e.g., exclamation mark), and the date of accumulation start.
-
Location: Store the waste container in a designated, secure area, away from incompatible materials such as strong oxidants and strong acids.[8] The storage location should be cool, dry, and well-ventilated.[1][3]
-
Transferring Waste: When transferring the solid waste, handle it in a fume hood to minimize inhalation risk. Avoid creating dust.[2][7] Use non-sparking tools if there is any fire risk.[1][7]
-
Container Sealing: Once the container is full or ready for pickup, ensure it is tightly sealed to prevent any release of contents.[1][6]
-
Documentation: Maintain a log of the waste generated, including the quantity and date. This is crucial for regulatory compliance and for the waste disposal vendor.
Section 4: Spill and Emergency Procedures
Accidental releases must be managed swiftly and safely to mitigate exposure and environmental contamination.
Minor Spill (Solid) Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[1]
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Containment: Prevent the powder from spreading or becoming airborne. If appropriate, you may moisten the material slightly with a suitable inert solvent to prevent dusting, but only if this does not create a new hazard.[8]
-
Collection: Carefully sweep or vacuum up the spilled material.[2] Use spark-proof tools and an explosion-proof vacuum if applicable.[1][2] Place the collected material into a labeled, sealable container for hazardous waste disposal.[2]
-
Decontamination: Wipe down the spill area with soap and plenty of water.[1] Collect the cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
Environmental Protection: Crucially, do not allow the chemical or cleaning runoff to enter drains or waterways.[2][6][7]
Section 5: Approved Disposal Pathways and Regulatory Compliance
The disposal of[1][2][3]Triazolo[1,5-a]pyrimidine hydrochloride is governed by federal, state, and local regulations. It must be treated as hazardous waste.
Primary Disposal Method: Incineration The most effective and recommended method for the ultimate disposal of this compound is through a licensed chemical destruction facility.[7] Controlled incineration at high temperatures, often with flue gas scrubbing, ensures the complete destruction of the organic molecule, preventing its release into the environment.[7]
Regulatory Framework (United States - EPA): Chemical waste generators must classify their waste according to the Resource Conservation and Recovery Act (RCRA). While[1][2][3]Triazolo[1,5-a]pyrimidine hydrochloride is not specifically listed by name as a hazardous waste, it would likely be classified based on its characteristics. Given its toxicological profile (harmful if swallowed), it could potentially be assigned a state-specific waste code or require management as a generic toxic waste. Always consult your institution's Environmental Health and Safety (EHS) department to ensure complete and accurate classification and to arrange for pickup by an authorized hazardous waste contractor.[6]
The following diagram illustrates the decision-making workflow for the disposal of[1][2][3]Triazolo[1,5-a]pyrimidine hydrochloride.
Caption: Disposal workflow for[1][2][3]Triazolo[1,5-a]pyrimidine HCl.
Section 6: Decontamination of Laboratory Equipment
To ensure safety and prevent cross-contamination, all non-disposable equipment that comes into contact with[1][2][3]Triazolo[1,5-a]pyrimidine hydrochloride must be thoroughly decontaminated.
Equipment Decontamination Protocol:
-
Pre-rinse: If applicable, rinse the equipment with a suitable solvent in which the compound is soluble. This rinseate must be collected as hazardous waste.
-
Wash: Wash the equipment thoroughly with soap and water.[1]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to dry completely before its next use.
-
Verification: For critical applications, analytical methods may be employed to verify that no residue of the compound remains.
By adhering to these detailed procedures, researchers can confidently manage[1][2][3]Triazolo[1,5-a]pyrimidine hydrochloride, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Echemi. (n.d.). 5,7-DICHLORO-[1][2][3]TRIAZOLO[1,5-A]PYRIMIDINE Safety Data Sheets. Retrieved from Echemi.com.
- Apollo Scientific. (n.d.). 5,7-Dichloropyrazolo[1,5-a]pyrimidine Safety Data Sheet.
-
PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link].
- Fisher Scientific. (2025). Safety Data Sheet.
-
AK Scientific, Inc. (n.d.). 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine Safety Data Sheet. Retrieved from AK Scientific, Inc.
- Cayman Chemical. (2025). Safety Data Sheet - Trapidil.
-
ChemicalBook. (2025). 2-Amino-5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine Chemical Safety Data Sheet. Retrieved from ChemicalBook.
-
OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link].
-
CymitQuimica. (2024). [1][2][3]Triazolo[1,5- a]pyridin-7-yl- boronic acid Safety Data Sheet. Retrieved from CymitQuimica.
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link].
- TCI Chemicals. (2025). Safety Data Sheet.
-
INCHEM. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link].
Sources
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. 1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
